Madhp
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
97142-19-3 |
|---|---|
Molecular Formula |
C25H34O6 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
methyl (4R,8'S,9'S,10'R,11'S,13'S,14'S)-11'-hydroxy-2,2,10',13'-tetramethyl-3'-oxospiro[1,3-dioxolane-5,17'-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene]-4-carboxylate |
InChI |
InChI=1S/C25H34O6/c1-22(2)30-20(21(28)29-5)25(31-22)11-9-17-16-7-6-14-12-15(26)8-10-23(14,3)19(16)18(27)13-24(17,25)4/h8,10,12,16-20,27H,6-7,9,11,13H2,1-5H3/t16-,17-,18-,19+,20-,23-,24-,25?/m0/s1 |
InChI Key |
LWQQNBKTKLISOW-OMSFKJGZSA-N |
SMILES |
CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CCC24[C@@H](OC(O4)(C)C)C(=O)OC)CCC5=CC(=O)C=C[C@]35C)O |
Canonical SMILES |
CC1(OC(C2(O1)CCC3C2(CC(C4C3CCC5=CC(=O)C=CC45C)O)C)C(=O)OC)C |
Synonyms |
MADHP methyl 17,20-acetonidodihydroprednisolonate |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of MDPHP on Dopamine Transporters
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance. Structurally related to potent stimulants like 3,4-methylenedioxypyrovalerone (MDPV), MDPHP primarily exerts its effects through interaction with the dopamine transporter (DAT). This technical guide provides a comprehensive overview of the mechanism of action of MDPHP at the DAT, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing the involved pathways and workflows. The primary mechanism of MDPHP is the potent inhibition of dopamine reuptake, leading to increased extracellular dopamine concentrations and subsequent psychostimulant effects.
Introduction
The dopamine transporter (DAT) is a crucial presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the magnitude and duration of dopaminergic neurotransmission. The inhibition of DAT is a well-established mechanism for the psychostimulant effects of various drugs of abuse. MDPHP, a member of the pyrovalerone cathinone class, is a potent DAT inhibitor. Understanding its precise interactions with the DAT is critical for predicting its pharmacological and toxicological profile.
Quantitative Data on MDPHP-DAT Interaction
The interaction of MDPHP with the dopamine transporter has been characterized primarily through in vitro assays, including dopamine uptake inhibition and radioligand binding studies.
Table 1: Dopamine Transporter (DAT) Uptake Inhibition
| Compound | Assay System | IC₅₀ (nM) | Reference(s) |
| MDPHP | Rat brain synaptosomes | 8.4 - 50 | [1] |
| MDPHP | HEK cells expressing hDAT | ~50 | [2] |
| MDPV | Rat brain synaptosomes | 4.1 ± 0.5 | [3] |
| Cocaine | Rat brain synaptosomes | 250 ± 20 | [3] |
IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of the drug that inhibits 50% of the dopamine uptake.
Table 2: Monoamine Transporter Binding Affinity
| Compound | Transporter | Kᵢ (μM) | Reference(s) |
| MDPHP | DAT | 0.007 - 0.18 | [3] |
| MDPHP | NET | 0.06 - 3.5 | [3] |
| MDPHP | SERT | 2.9 - 12 | [3] |
| MDPV | DAT | 0.01 ± 0.002 | [4] |
| Cocaine | DAT | 0.25 ± 0.03 | [4] |
Kᵢ (Inhibition constant) represents the binding affinity of the drug to the transporter. A lower Kᵢ value indicates a higher binding affinity.
Mechanism of Action at the Dopamine Transporter
MDPHP acts as a potent and selective dopamine reuptake inhibitor.[1][3] By binding to the dopamine transporter, it blocks the reabsorption of dopamine from the synaptic cleft back into the presynaptic neuron. This blockade leads to an accumulation of dopamine in the synapse, thereby enhancing and prolonging dopaminergic neurotransmission. This increased dopaminergic signaling in reward-related brain regions is believed to be the primary mechanism underlying the psychostimulant effects of MDPHP.
Unlike amphetamine-like stimulants, pyrovalerone cathinones, including MDPHP, are generally considered to be pure uptake inhibitors rather than dopamine-releasing agents.[3][5] This means they do not typically induce reverse transport (efflux) of dopamine through the DAT.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of MDPHP with the dopamine transporter.
Dopamine Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes expressing the dopamine transporter.
Experimental Workflow:
Detailed Protocol (adapted from Baumann et al., 2013): [6]
-
Preparation of Synaptosomes: Rat striatal tissue is homogenized in ice-cold 0.32 M sucrose solution. The homogenate is centrifuged at 1,000 x g for 10 minutes to remove nuclei and cell debris. The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes to pellet the synaptosomes. The synaptosomal pellet is resuspended in a Krebs-phosphate buffer.
-
Assay Procedure:
-
Aliquots of the synaptosomal suspension are pre-incubated for 10 minutes at 37°C with various concentrations of MDPHP or vehicle.
-
Dopamine uptake is initiated by the addition of a fixed concentration of [³H]dopamine (e.g., 10 nM).
-
The incubation is continued for a short period (e.g., 5 minutes) at 37°C.
-
Uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a standard DAT inhibitor (e.g., 10 µM cocaine). Specific uptake is calculated by subtracting non-specific uptake from total uptake. The percentage of inhibition at each MDPHP concentration is calculated, and the IC₅₀ value is determined by non-linear regression analysis.
Radioligand Binding Assay
This assay measures the affinity of a compound for the dopamine transporter by its ability to compete with the binding of a radiolabeled ligand.
Experimental Workflow:
Detailed Protocol (adapted from Eshleman et al., 2013): [7]
-
Membrane Preparation: HEK293 cells stably expressing the human dopamine transporter (hDAT) are harvested and homogenized in an ice-cold buffer. The homogenate is centrifuged at 48,000 x g for 15 minutes. The resulting pellet is resuspended in fresh buffer.
-
Assay Procedure:
-
Cell membranes are incubated with a fixed concentration of a radiolabeled DAT ligand, such as [³H]WIN 35,428 (e.g., 1.5 nM).
-
Increasing concentrations of MDPHP or vehicle are added to compete for binding.
-
The incubation is carried out at room temperature for a set period (e.g., 2 hours) to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine.
-
Filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation spectrometry.
-
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a standard DAT ligand (e.g., 10 µM cocaine). Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value for MDPHP is determined from the competition curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.
Electrophysiology (Patch-Clamp Recording)
This technique directly measures the electrical currents associated with dopamine transporter activity and how they are affected by MDPHP.
Experimental Workflow:
References
- 1. MDPHP - Wikipedia [en.wikipedia.org]
- 2. telematique.co.uk [telematique.co.uk]
- 3. mdpi.com [mdpi.com]
- 4. Dopamine Concentration Changes Associated with the Retrodialysis of Methylone and 3,4-Methylenedioxypyrovalerone (MDPV) into the Caudate Putamen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereoselective Actions of Methylenedioxypyrovalerone (MDPV) To Inhibit Dopamine and Norepinephrine Transporters and Facilitate Intracranial Self-Stimulation in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
Neuropharmacological Profile of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP): An In-depth Technical Guide
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic stimulant of the cathinone class, structurally related to potent psychostimulants such as α-PHP, α-PVP, and MDPV.[1] As a member of the substituted cathinone family, MDPHP has garnered attention within the scientific community for its potent stimulant and euphoric effects, which are primarily attributed to its interaction with the central nervous system.[1][2] This document provides a comprehensive overview of the neuropharmacological profile of MDPHP, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
The primary mechanism of action for MDPHP is the inhibition of norepinephrine and dopamine reuptake.[2][3] By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), MDPHP leads to an increased concentration of these monoamine neurotransmitters in the synaptic cleft.[2] This enhancement of noradrenergic and dopaminergic signaling is responsible for the characteristic stimulant effects, such as increased energy, focus, and euphoria.[1][2] While MDPHP has a pronounced effect on DAT and NET, its activity at the serotonin transporter (SERT) is significantly lower.[3] Some studies suggest that the longer aliphatic chain of MDPHP compared to its analogue MDPV may slightly increase its potency in inhibiting the dopamine transporter.[4][5]
Quantitative Neuropharmacological Data
The following tables summarize the in vitro binding affinities and transporter inhibition potencies of MDPHP.
Table 1: Monoamine Transporter Inhibition and Binding Affinity of MDPHP
| Transporter | Parameter | Value (nM) | Species | Reference |
| Dopamine Transporter (DAT) | IC₅₀ | 8.4 - 50 | Human | [3] |
| Norepinephrine Transporter (NET) | IC₅₀ | 60 - 935 | Human | [3] |
| Serotonin Transporter (SERT) | IC₅₀ | 9000 | Human | [3] |
| Dopamine Transporter (DAT) | Kᵢ | 7 - 180 | Human | [6] |
| Norepinephrine Transporter (NET) | Kᵢ | 60 - 3500 | Human | [6] |
| Serotonin Transporter (SERT) | Kᵢ | 2900 - 12000 | Human | [6] |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological process. Kᵢ (Inhibition constant) is an indication of the potency of an inhibitor.
Table 2: Receptor Binding Affinities of MDPHP
| Receptor | Parameter | Value (µM) | Species | Reference |
| Muscarinic M₁ | Kᵢ | 3.63 | Human | [7] |
| Muscarinic M₂ | pKᵢ | 5.30 | Human | [7] |
| Muscarinic M₃ | pKᵢ | 4.59 | Human | [7] |
| Muscarinic M₄ | pKᵢ | 4.89 | Human | [7] |
| Muscarinic M₅ | pKᵢ | 5.10 | Human | [7] |
pKᵢ is the negative logarithm of the Kᵢ value.
Signaling Pathways and Experimental Workflows
Primary Signaling Pathway of MDPHP
The diagram below illustrates the primary mechanism of action of MDPHP at a synapse. MDPHP blocks the dopamine and norepinephrine transporters, leading to an accumulation of these neurotransmitters in the synaptic cleft and subsequent overstimulation of postsynaptic receptors.
Experimental Workflow: In Vitro Radioligand Binding Assay
The following diagram outlines the typical workflow for a radioligand binding assay used to determine the binding affinity of MDPHP for monoamine transporters.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol is a generalized procedure for determining the binding affinity of a test compound like MDPHP to monoamine transporters.
1. Materials and Reagents:
-
Cell membranes from cell lines stably expressing the human dopamine transporter (hDAT), human norepinephrine transporter (hNET), or human serotonin transporter (hSERT).[8]
-
Radioligands: [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, or [³H]Citalopram for SERT.[8]
-
Test Compound: MDPHP.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[8]
-
Non-specific Binding Compound: Benztropine (for DAT), Desipramine (for NET), or Fluoxetine (for SERT).[8]
-
96-well microplates, filter mats, and scintillation fluid.
2. Procedure:
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Dilute the membranes to a final concentration of 20-50 µg of protein per well.[8]
-
Assay Setup: Prepare serial dilutions of MDPHP. In a 96-well plate, add the assay buffer, radioligand, and diluted membrane preparation to wells for total binding. For non-specific binding, also add the non-specific binding compound. For determining the affinity of MDPHP, add the various dilutions of the test compound.[8]
-
Incubation: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the MDPHP concentration.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
In Vivo Microdialysis for Neurotransmitter Level Assessment
This protocol describes a method to measure extracellular neurotransmitter levels in the brain of freely moving animals following the administration of MDPHP.
1. Materials and Reagents:
-
Laboratory animals (e.g., rats or mice).
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Syringe pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).[9]
-
MDPHP solution for administration.
-
High-performance liquid chromatography with electrochemical detection (HPLC-ECD) system.
2. Procedure:
-
Surgery: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or striatum). Secure the cannula with dental cement and allow the animal to recover.[10]
-
Microdialysis: On the day of the experiment, insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[10]
-
Sample Collection: Allow for a stabilization period to obtain a stable baseline of neurotransmitter levels. Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).[9]
-
Drug Administration: Administer MDPHP to the animal (e.g., via intraperitoneal injection).
-
Post-Drug Sample Collection: Continue collecting dialysate samples at the same intervals for a defined period post-injection.[9]
3. Sample Analysis:
-
Analyze the dialysate samples for dopamine, norepinephrine, and serotonin content using HPLC-ECD.
-
Quantify the concentration of each neurotransmitter by comparing the peak areas to those of known standards.
4. Data Analysis:
-
Express the post-drug administration neurotransmitter concentrations as a percentage change from the baseline levels.
-
Perform statistical analysis to determine the significance of the observed changes.[10]
In Vitro and In Vivo Findings
In Vitro Studies: Research has demonstrated that MDPHP can induce neurotoxicity in vitro. Studies have shown that it can cause a concentration-dependent increase in reactive oxygen species (ROS), leading to cell death primarily through necrosis.[11]
In Vivo Studies: Animal studies have provided further insight into the pharmacological effects of MDPHP. In mice, MDPHP has been shown to increase locomotor activity and induce aggressive behavior.[12] At higher doses, cardiovascular effects such as increased heart rate and blood pressure have been observed.[12] In adolescent rats, MDPHP was found to dose-dependently increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), with a more pronounced effect in males.[13]
Pharmacokinetics and Metabolism
The pharmacokinetic profile of MDPHP is not yet fully characterized. However, studies on its metabolism have identified several phase I metabolic pathways. These include the demethylenation of the methylenedioxy group, oxidation of the pyrrolidine ring, and hydroxylation of the aliphatic side chain.[14][15] The major metabolites are often found to be glucuronidated in urine samples.[14] Due to its lipophilic nature, conferred by the pyrrolidine moiety, MDPHP is expected to readily cross the blood-brain barrier.[16]
MDPHP is a potent synthetic cathinone that primarily acts as a norepinephrine-dopamine reuptake inhibitor. Its pharmacological profile is characterized by high affinity for DAT and NET, with significantly lower activity at SERT. In vivo studies confirm its stimulant and cardiovascular effects. The available data on its metabolism and potential for neurotoxicity highlight the need for further research to fully understand its complex neuropharmacological and toxicological properties. This guide provides a foundational understanding for professionals engaged in the study of novel psychoactive substances.
References
- 1. maxonchemicals.it.com [maxonchemicals.it.com]
- 2. m.psychonautwiki.org [m.psychonautwiki.org]
- 3. MDPHP - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. air.unimi.it [air.unimi.it]
- 6. The Pharmacological Profile of Second Generation Pyrovalerone Cathinones and Related Cathinone Derivative | MDPI [mdpi.com]
- 7. Structure–Activity Relationship Study of Psychostimulant Synthetic Cathinones Reveals Nanomolar Antagonist Potency of α-Pyrrolidinohexiophenone at Human Muscarinic M2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. sfera.unife.it [sfera.unife.it]
- 12. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ovid.com [ovid.com]
- 16. researchgate.net [researchgate.net]
In Vitro Neurotoxicity of MDPHP: A Technical Guide on the Role of Reactive Oxygen Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Its increasing prevalence and association with adverse health effects necessitate a thorough understanding of its neurotoxic potential. This technical guide provides an in-depth analysis of the in vitro neurotoxicity of MDPHP, with a specific focus on its induction of reactive oxygen species (ROS) and the subsequent cellular consequences. The information presented herein is based on published scientific literature and is intended to serve as a resource for researchers in the fields of toxicology, pharmacology, and drug development.
Recent in vitro studies have demonstrated that MDPHP exhibits concentration-dependent neurotoxicity in human-derived neuronal cell lines.[1][2][3] A key mechanism underlying this toxicity is the generation of oxidative stress, a condition characterized by an imbalance between the production of ROS and the cell's ability to detoxify these reactive intermediates. This guide will detail the experimental evidence, present quantitative data, and outline the methodologies used to elucidate the neurotoxic profile of MDPHP.
Data Presentation: Quantitative Effects of MDPHP on Neuronal Cells
The following tables summarize the quantitative data from in vitro studies on the neurotoxic effects of MDPHP on dopaminergic-differentiated SH-SY5Y human neuroblastoma cells. These cells are a widely used model for studying neurotoxicity due to their human origin and ability to differentiate into a neuronal phenotype.
| MDPHP Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 10 | ~95 |
| 50 | ~85 |
| 100 | ~70 |
| 250 | ~50 |
| 500 | ~30 |
| 1000 | ~20 |
| Data are approximated from graphical representations in the cited literature and represent cell viability after 24 hours of exposure. |
| MDPHP Concentration (µM) | Intracellular ROS Levels (Fold Increase vs. Control) |
| 0 (Control) | 1.0 |
| 100 | ~1.5 |
| 250 | ~2.5 |
| 500 | ~4.0 |
| Data are approximated from graphical representations in the cited literature and represent ROS levels after 24 hours of exposure. |
| MDPHP Concentration (µM) | Caspase-3 Activity (Fold Increase vs. Control) |
| 0 (Control) | 1.0 |
| 500 | No significant increase |
| Data from Sogos et al. (2021) indicate that MDPHP does not significantly activate caspase-3, suggesting a necrotic rather than apoptotic cell death pathway.[1][2] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the investigation of MDPHP's in vitro neurotoxicity.
Cell Culture and Differentiation
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Differentiation: To obtain a dopaminergic-like phenotype, SH-SY5Y cells are treated with 10 µM retinoic acid for 5-7 days.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Differentiated SH-SY5Y cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[4]
-
Drug Exposure: The culture medium is replaced with fresh medium containing various concentrations of MDPHP (e.g., 10-1000 µM) or vehicle control. Cells are incubated for 24 hours.
-
MTT Incubation: After the exposure period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The reference wavelength is typically 630 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control cells.
Measurement of Intracellular Reactive Oxygen Species (DCFH-DA Assay)
The 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) assay is used to measure intracellular ROS levels.
-
Cell Seeding and Treatment: Differentiated SH-SY5Y cells are seeded in a 96-well black plate with a clear bottom and treated with MDPHP as described for the cytotoxicity assay.
-
DCFH-DA Loading: Following drug exposure, the medium is removed, and cells are washed with warm phosphate-buffered saline (PBS). A solution of 10 µM DCFH-DA in serum-free medium is then added to each well.[5]
-
Incubation: The cells are incubated for 30-45 minutes at 37°C in the dark.[5][6]
-
Fluorescence Measurement: After incubation, the DCFH-DA solution is removed, and cells are washed with PBS. The fluorescence intensity is measured using a fluorescence microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 535 nm.[6]
-
Data Analysis: ROS levels are expressed as the fold increase in fluorescence intensity relative to the vehicle-treated control cells.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Lysis: Following treatment with MDPHP, cells are washed with cold PBS and lysed with a specific lysis buffer on ice.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the bicinchoninic acid (BCA) assay.
-
Caspase-3 Activity Measurement: A specific amount of protein from each lysate (e.g., 50-200 µg) is added to a 96-well plate.[7]
-
Substrate Addition: A reaction buffer containing a colorimetric or fluorometric caspase-3 substrate (e.g., DEVD-pNA or Ac-DEVD-AMC) is added to each well.[8][9]
-
Incubation and Measurement: The plate is incubated at 37°C for 1-2 hours. The absorbance (for colorimetric assays) or fluorescence (for fluorometric assays) is measured using a microplate reader.[7]
-
Data Analysis: Caspase-3 activity is expressed as the fold increase in signal relative to the vehicle-treated control.
Visualizations
Experimental Workflow
Caption: Workflow for in vitro assessment of MDPHP neurotoxicity.
MDPHP-Induced Neurotoxicity Signaling Pathway
Caption: MDPHP induces neurotoxicity via ROS and necrosis.
Conclusion
The in vitro evidence strongly indicates that MDPHP is neurotoxic to dopaminergic neurons in a concentration-dependent manner. The primary mechanism of this toxicity appears to be the induction of oxidative stress through the generation of reactive oxygen species, which ultimately leads to cell death via necrosis. The lack of significant caspase-3 activation suggests that apoptosis is not the principal cell death pathway initiated by MDPHP under the studied conditions.[1][2] These findings provide a crucial foundation for further research into the long-term neurological consequences of MDPHP use and for the development of potential therapeutic interventions for MDPHP-related neurotoxicity. This technical guide serves as a comprehensive resource for professionals engaged in the study of novel psychoactive substances and their impact on the central nervous system.
References
- 1. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular Insights on New Psychoactive Substances (NPSs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. abcam.com [abcam.com]
- 8. caspase3 assay [assay-protocol.com]
- 9. researchgate.net [researchgate.net]
The Pharmacokinetic Profile and Metabolic Fate of MDPHP in Humans: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged on the new psychoactive substances (NPS) market. Understanding its pharmacokinetic properties and metabolic pathways is crucial for clinical and forensic toxicologists, as well as for drug development professionals seeking to comprehend the effects and disposition of this class of compounds. This technical guide provides a comprehensive review of the current scientific literature on the pharmacokinetics and metabolism of MDPHP in humans. Due to the absence of controlled clinical studies, the pharmacokinetic data presented are derived from case reports of intoxication and post-mortem analyses. The metabolic pathways have been elucidated through the analysis of human biological samples, primarily urine. Detailed methodologies for the extraction and analysis of MDPHP and its metabolites from various biological matrices are also presented.
Pharmacokinetics of MDPHP in Humans: A Review of Case Report Data
Controlled pharmacokinetic studies involving the administration of MDPHP to human subjects have not been documented in the scientific literature. Consequently, classical pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t½) following a specific dose are not available.
The quantitative data available are from forensic and clinical case reports of acute intoxication or post-mortem examinations. These findings, while not providing a complete pharmacokinetic profile, offer valuable insights into the distribution of MDPHP in the human body following exposure. The concentrations of MDPHP detected in various biological matrices are summarized in the tables below. It is important to note that these values are from disparate cases with unknown dosages, routes of administration, and times of exposure, and often involve the co-ingestion of other substances.
MDPHP Concentrations in Antemortem and Post-mortem Blood Samples
| Sample Type | Concentration Range (ng/mL) | Mean (ng/mL) | Median (ng/mL) | Case Type | Reference |
| Serum | 3.3 - 140 | 30.3 | 16 | Non-fatal Intoxication | [1] |
| Blood | 1.26 - 73.30 | - | - | Acute Intoxication | [2][3] |
| Femoral Blood | 350 | - | - | Fatal Intoxication | [4][5] |
| Cardiac Blood | 110 | - | - | Fatal Intoxication | [4][5] |
| Peripheral Blood | 1601.90 | - | - | Fatal Intoxication | [6][7][8][9][10] |
| Central Blood | 1639.99 | - | - | Fatal Intoxication | [6][7][8][9][10] |
| Fetal Blood | 76 | - | - | Fetal Death | [11] |
| Mother's Blood | 16 | - | - | Fetal Death | [11] |
MDPHP Concentrations in Urine
| Concentration Range (ng/mL) | Case Type | Reference |
| 19.31 - 8769.64 | Acute Intoxication | [2][3] |
| 1900 | Fatal Intoxication | [4][5] |
| 12954.13 | Fatal Intoxication | [6][7][8][9][10] |
| 222 | Fatal Intoxication | [11] |
Post-mortem Distribution of MDPHP in Various Tissues and Fluids
| Biological Matrix | Concentration | Case Type | Reference |
| Gastric Content | 700 ng/mL | Fatal Intoxication | [4][5] |
| Gastric Content | 3028.54 ng/mL | Fatal Intoxication | [6][7][8][9][10] |
| Gastric Content | 50 ng/mL | Fatal Intoxication | [6] |
| Bile | 3000 ng/mL | Fatal Intoxication | [4][5] |
| Kidney | 490 ng/g | Fatal Intoxication | [4][5] |
| Liver | 80 ng/g | Fatal Intoxication | [4][5] |
| Lung | 480 ng/g | Fatal Intoxication | [4][5] |
| Brain | 98 ng/g | Fatal Intoxication | [4][5] |
| Vitreous Humor (Right) | 1846.45 ng/mL | Fatal Intoxication | [6][7][8][9][10] |
| Vitreous Humor (Left) | 2568.01 ng/mL | Fatal Intoxication | [6][7][8][9][10] |
| Hair (0.0-1.5 cm) | 152.38 ng/mg | Fatal Intoxication | [6][7][8][9][10] |
| Hair (1.5-3.0 cm) | 451.33 ng/mg | Fatal Intoxication | [6][7][8][9][10] |
| Hair | 8.3 ng/mg | Fatal Intoxication | [12] |
Metabolic Pathways of MDPHP in Humans
MDPHP undergoes extensive metabolism in the human body, with a variety of phase I and phase II metabolites identified in urine samples. The metabolic transformations are similar to other pyrrolidinophenone-type synthetic cathinones.
Phase I Metabolic Pathways
The primary phase I metabolic pathways of MDPHP include:
-
Hydroxylation: The addition of a hydroxyl group (-OH) to the alkyl chain or the pyrrolidine ring.
-
Carbonyl Reduction: The reduction of the ketone group to a secondary alcohol.
-
Oxidation to a Lactam and subsequent Ring-Opening: Oxidation of the pyrrolidine ring to form a lactam, which can be followed by the opening of the ring structure.
-
Demethylenation of the Benzodioxole Moiety: The removal of the methylenedioxy bridge from the phenyl ring, forming a catechol intermediate. This is often followed by methylation of one of the resulting hydroxyl groups.
-
Carboxylation: The oxidation of the alkyl chain to form a carboxylic acid.
-
N-Dealkylation: While less prominent, the removal of the pyrrolidine ring has also been suggested.
The following diagram illustrates the major proposed metabolic pathways of MDPHP.
Caption: Proposed Phase I and Phase II metabolic pathways of MDPHP in humans.
Phase II Metabolism
The primary phase II metabolic pathway for MDPHP and its phase I metabolites is glucuronidation . This process involves the conjugation of glucuronic acid to hydroxyl groups on the metabolites, increasing their water solubility and facilitating their excretion in urine.[13]
Experimental Protocols for the Analysis of MDPHP and its Metabolites
The detection and quantification of MDPHP and its metabolites in biological samples are typically performed using chromatographic techniques coupled with mass spectrometry. The following sections outline the general methodologies reported in the literature.
Sample Preparation
A common method for the preparation of blood or serum samples is protein precipitation.[14]
-
Protocol:
-
To a known volume of sample (e.g., 100 µL), add an internal standard.
-
Add a precipitating agent, such as acetonitrile (e.g., 3 volumes).
-
Vortex the mixture to ensure thorough mixing and precipitation of proteins.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant for analysis. The supernatant can be evaporated to dryness and reconstituted in a suitable solvent for injection into the analytical instrument.
-
For urine samples, solid-phase extraction (SPE) is a frequently used technique for sample clean-up and concentration of analytes.[15][16] To detect glucuronidated metabolites, an initial enzymatic hydrolysis step is required.
-
Enzymatic Hydrolysis Protocol:
-
To a specific volume of urine, add a buffer to adjust the pH (e.g., acetate buffer, pH 5).
-
Add β-glucuronidase enzyme.
-
Incubate the mixture at an elevated temperature (e.g., 50-60°C) for a specified time (e.g., 1-2 hours) to allow for the cleavage of the glucuronide conjugates.
-
-
Solid-Phase Extraction (SPE) Protocol:
-
Condition the SPE cartridge (e.g., a mixed-mode cation exchange cartridge) with appropriate solvents (e.g., methanol followed by a buffer).
-
Load the pre-treated urine sample onto the cartridge.
-
Wash the cartridge with a series of solvents to remove interfering substances.
-
Elute the analytes of interest with a suitable elution solvent (e.g., a mixture of an organic solvent and a base).
-
Evaporate the eluate to dryness and reconstitute the residue in a solvent compatible with the analytical method.
-
The following diagram illustrates a typical workflow for the analysis of MDPHP and its metabolites in urine.
Caption: General experimental workflow for the analysis of MDPHP and its metabolites in human urine.
Analytical Instrumentation
LC-MS/MS is a highly sensitive and specific technique for the quantification of MDPHP and its metabolites.
-
Liquid Chromatography: Reversed-phase chromatography is typically employed using a C18 column. The mobile phase usually consists of a gradient of an aqueous solution (e.g., water with formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer is commonly used, operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Electrospray ionization (ESI) in positive mode is generally utilized.
GC-MS is another powerful technique for the analysis of MDPHP and its metabolites, often requiring derivatization to improve the volatility and chromatographic properties of the analytes.
-
Derivatization: Silylation (e.g., with BSTFA) or acylation (e.g., with trifluoroacetic anhydride) are common derivatization methods.
-
Gas Chromatography: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is typically used for separation.
-
Mass Spectrometry: The mass spectrometer is usually operated in electron ionization (EI) mode, and data can be acquired in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.
Conclusion
The understanding of the pharmacokinetics and metabolic pathways of MDPHP in humans is still evolving and is currently based on data from forensic and clinical case reports rather than controlled studies. The available data indicate that MDPHP is extensively metabolized through a variety of phase I and phase II reactions, and the parent compound and its metabolites can be detected in various biological matrices. The analytical methodologies, primarily based on LC-MS/MS and GC-MS, are well-established for the detection and quantification of these compounds. Further research, including controlled administration studies, would be invaluable for a more complete characterization of the pharmacokinetic profile of MDPHP and for establishing a clearer correlation between dose, concentration, and pharmacological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Clinical manifestations and analytical reports for MDPHP acute intoxication cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Postmortem distribution of MDPHP in a fatal intoxication case [ouci.dntb.gov.ua]
- 10. academic.oup.com [academic.oup.com]
- 11. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]
- 12. researchgate.net [researchgate.net]
- 13. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Sensitive Screening for Drugs of Abuse in Urine by SPE and GC MS - AnalyteGuru [thermofisher.com]
The Structure-Activity Relationship of MDPHP and its Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) and its synthetic analogs. By examining the intricate connections between molecular structure and pharmacological activity, this document aims to provide a comprehensive resource for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction: The Rise of Synthetic Cathinones
Synthetic cathinones, often colloquially known as "bath salts," represent a large and evolving class of novel psychoactive substances (NPS). These compounds are structurally related to cathinone, the primary psychoactive alkaloid in the khat plant (Catha edulis). A prominent subgroup within this class is the α-pyrrolidinophenones, which includes the potent psychostimulant MDPHP. The primary mechanism of action for most synthetic cathinones involves the inhibition of monoamine transporters, leading to increased extracellular concentrations of dopamine (DA), norepinephrine (NE), and serotonin (5-HT) in the brain. This guide focuses on MDPHP and its analogs, dissecting how subtle modifications to their chemical scaffold can profoundly impact their potency and selectivity for these critical neurotransmitter transporters.
Core Structure and Key Analogs
The fundamental structure of MDPHP consists of a phenyl ring, a β-keto group, a pyrrolidine ring, and an alkyl chain of varying lengths attached to the α-carbon. The analogs of MDPHP are typically generated by modifying one or more of these structural components. The core structure and common modifications are illustrated below.
Quantitative Analysis of Monoamine Transporter Inhibition
The primary molecular targets of MDPHP and its analogs are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). The potency of these compounds as inhibitors of monoamine reuptake is a key determinant of their psychoactive effects and abuse potential. The following tables summarize the in vitro inhibition data (IC₅₀ and Kᵢ values) for MDPHP and a selection of its prominent analogs, highlighting the influence of structural modifications on their interaction with DAT, NET, and SERT.
Table 1: Monoamine Transporter Inhibition Potency (IC₅₀, nM) of MDPHP and Analogs
| Compound | α-Alkyl Chain Length | Phenyl Ring Substitution | DAT IC₅₀ (nM) | NET IC₅₀ (nM) | SERT IC₅₀ (nM) | DAT/SERT Ratio |
| α-PPP | Propyl | Unsubstituted | 640 | - | >10,000 | >15.6 |
| α-PVP | Pentyl | Unsubstituted | 12.8 | 14.2 | >10,000 | >781 |
| α-PHP | Hexyl | Unsubstituted | 16 | - | 33,000 | 2062.5 |
| MDPPP | Propyl | 3,4-Methylenedioxy | - | 1700 | 3100 | 1.8 |
| MDPBP | Butyl | 3,4-Methylenedioxy | - | - | - | - |
| MDPV | Pentyl | 3,4-Methylenedioxy | 4.0 | 25.9 | 3305 | 826.3 |
| MDPHP | Hexyl | 3,4-Methylenedioxy | 8.4 | 935 | 9000 | 1071.4 |
Data compiled from multiple sources.[1][2][3][4]
Table 2: Monoamine Transporter Binding Affinity (Kᵢ, nM) of MDPHP and Analogs
| Compound | α-Alkyl Chain Length | Phenyl Ring Substitution | DAT Kᵢ (nM) | NET Kᵢ (nM) | SERT Kᵢ (nM) |
| α-PPP | Propyl | Unsubstituted | 1290 | - | 161,400 |
| α-PVP | Pentyl | Unsubstituted | 22.2 | - | - |
| α-PHP | Hexyl | Unsubstituted | 16 | - | 33,000 |
| MDPPP | Propyl | 3,4-Methylenedioxy | - | 3500 | 12,000 |
| MDPBP | Butyl | 3,4-Methylenedioxy | - | - | - |
| MDPV | Pentyl | 3,4-Methylenedioxy | 7.3 | 60 | 3900 |
| MDPHP | Hexyl | 3,4-Methylenedioxy | - | - | - |
Data compiled from multiple sources.[4][5]
Structure-Activity Relationship (SAR) Analysis
The quantitative data reveals several key SAR trends for MDPHP and its analogs:
-
α-Alkyl Chain Length: Increasing the length of the α-alkyl chain from propyl (α-PPP) to hexyl (α-PHP) generally increases potency at the dopamine transporter (DAT).[1][5]
-
3,4-Methylenedioxy Substitution: The presence of the 3,4-methylenedioxy group on the phenyl ring, as seen in MDPHP and MDPV, tends to enhance potency at both DAT and NET compared to their unsubstituted counterparts (α-PHP and α-PVP, respectively).
-
Selectivity: Most of the potent analogs, including MDPHP and MDPV, are highly selective for the catecholamine transporters (DAT and NET) over the serotonin transporter (SERT), as indicated by their high DAT/SERT ratios.[3] This selectivity is a key factor in their stimulant-like effects.
-
Pyrrolidine Ring: The pyrrolidine ring is a crucial feature for high-affinity binding to the monoamine transporters.
The logical relationship between these structural modifications and their impact on transporter inhibition can be visualized as follows:
References
- 1. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. mdpi.com [mdpi.com]
- 5. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release - PMC [pmc.ncbi.nlm.nih.gov]
The Neuropharmacological Profile of MDPHP: An In-depth Technical Guide to its Effects on the Central Nervous System in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance. Understanding its effects on the central nervous system is critical for public health and the development of potential therapeutic interventions. This technical guide provides a comprehensive overview of the preclinical research on MDPHP's impact on the central nervous system in animal models. It details the experimental protocols used to assess its behavioral, neurochemical, and toxicological properties. Quantitative data from various studies are summarized in structured tables for comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its mechanism of action and experimental investigation.
Introduction
MDPHP is a stimulant of the cathinone class, structurally related to the potent psychostimulant 3,4-methylenedioxypyrovalerone (MDPV).[1] Animal studies are crucial for elucidating the pharmacological and toxicological profile of emerging psychoactive substances like MDPHP. This guide synthesizes the current knowledge from rodent models, focusing on its effects on locomotor activity, its reinforcing properties, and its underlying neurochemical mechanisms.
Mechanism of Action: Monoamine Transporter Inhibition
MDPHP primarily acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Its mechanism of action is similar to that of cocaine and other psychostimulants, leading to increased synaptic concentrations of these neurotransmitters.
Signaling Pathway of MDPHP at the Dopaminergic Synapse
Caption: MDPHP's primary mechanism of action at the dopaminergic synapse.
In Vitro Transporter Affinity
| Transporter | IC50 (nM) |
| Norepinephrine Transporter (NET) | 60-935 |
| Dopamine Transporter (DAT) | 8.4-50 |
| Serotonin Transporter (SERT) | 9000 |
| Data from Wikipedia summarizing various sources.[1] |
Behavioral Effects in Animal Models
Locomotor Activity
MDPHP consistently produces hyperlocomotor activity in rodents, a hallmark of psychostimulant drugs.[2][3] The effects are dose-dependent and typically follow an inverted U-shaped curve.[4]
-
Animals: Swiss-Webster mice or Sprague-Dawley rats are commonly used.[4][5] Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Apparatus: A square open-field arena (e.g., 40.5 x 40.5 x 30.5 cm) equipped with infrared beams to automatically record horizontal and vertical movements.[6]
-
Procedure:
-
Animals are habituated to the testing room for at least 60 minutes before the experiment.
-
A baseline locomotor activity is often recorded for a set period (e.g., 30-60 minutes) before drug administration.
-
MDPHP or vehicle (e.g., saline) is administered via intraperitoneal (i.p.) injection.
-
Locomotor activity is then recorded for a period ranging from 2 to 8 hours.[3][6]
-
-
Data Analysis: Total distance traveled, horizontal activity, and vertical activity (rearing) are measured. Data are often analyzed in time bins (e.g., 10 minutes) to assess the time course of the drug's effect.
| Compound | ED50 (mg/kg, i.p.) |
| 3,4-MD-α-PHP (MDPHP) | 1.98 |
| α-PiHP | 2.46 |
| 4-Cl-α-PPP | 7.18 |
| 4-CPD | 17.24 |
| Data from Shetty et al. (2023).[3] |
Rewarding and Reinforcing Effects
The abuse potential of MDPHP has been evaluated using self-administration and conditioned place preference (CPP) paradigms.
Studies investigating the reinforcing effects of MDPHP have shown that it can sustain self-administration behavior in rats, indicating its potential for abuse.[7] However, some studies suggest it may be less likely to induce dependence in occasional users compared to other cathinones like MDPV.[8][9]
-
Animals: Male Wistar or Sprague-Dawley rats are typically used.[10][11]
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein. The catheter is externalized on the back of the animal.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light, and an infusion pump.[12]
-
Procedure:
-
Following a recovery period, rats are placed in the operant chambers.
-
Pressing the active lever results in the intravenous infusion of a specific dose of MDPHP, often paired with a visual or auditory cue.
-
Pressing the inactive lever has no consequence.
-
Sessions are typically conducted for a fixed duration (e.g., 1-2 hours) daily.
-
Different schedules of reinforcement can be used, such as fixed-ratio (FR) or progressive-ratio (PR) schedules.
-
-
Data Analysis: The number of infusions, active and inactive lever presses are recorded to determine the reinforcing efficacy of the drug.
The CPP paradigm is used to assess the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.[15]
-
Procedure:
-
Pre-conditioning (Baseline): The animal is allowed to freely explore all three compartments to determine any initial preference.
-
Conditioning: Over several days, the animal receives an injection of MDPHP and is confined to one of the outer compartments. On alternate days, it receives a vehicle injection and is confined to the other outer compartment.[16]
-
Post-conditioning (Test): The animal is placed in the central compartment with free access to all compartments, and the time spent in each compartment is recorded.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline indicates a conditioned place preference, suggesting the drug has rewarding properties.
Experimental Workflow for Conditioned Place Preference
Caption: A typical workflow for a conditioned place preference experiment.
Neurochemical and Electrophysiological Effects
Dopaminergic Neuron Activity
Electrophysiological studies have shown that MDPHP can increase the firing rate of dopaminergic neurons in the ventral tegmental area (VTA), a key region in the brain's reward circuitry.[7] Interestingly, this effect was observed in male but not female rats, suggesting sex-dependent differences in the neurobiological response to MDPHP.[7][17]
-
Animals: Adolescent rats are used for brain slice preparation.[9]
-
Brain Slice Preparation: Animals are anesthetized, and their brains are rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA are prepared using a vibratome.
-
Electrophysiological Recordings: Slices are transferred to a recording chamber and perfused with aCSF. Whole-cell or cell-attached patch-clamp recordings are performed on identified dopaminergic neurons.
-
Drug Application: MDPHP is bath-applied at various concentrations to assess its effect on the firing rate and other electrophysiological properties of the neurons.
-
Data Analysis: Changes in firing frequency, membrane potential, and synaptic currents are analyzed to determine the drug's effect on neuronal excitability.
Neurotoxicity
In vitro studies using the SH-SY5Y neuroblastoma cell line have indicated that MDPHP can induce neurotoxicity.[8] It has been shown to reduce cell viability, increase the production of reactive oxygen species (ROS), and lead to cell death primarily through necrosis.[8]
Summary and Conclusion
Preclinical research in animal models has provided valuable insights into the central nervous system effects of MDPHP. It is a potent psychostimulant that enhances locomotor activity and possesses rewarding properties, likely mediated by its potent inhibition of dopamine and norepinephrine reuptake. The detailed experimental protocols and compiled quantitative data in this guide offer a solid foundation for researchers in the fields of pharmacology, toxicology, and drug development. The provided visualizations of its mechanism of action and experimental workflows serve to clarify complex processes. Further research is warranted to fully elucidate the long-term neurotoxic potential and the sex-dependent effects of MDPHP, which will be crucial for informing public health policies and developing strategies to mitigate the harms associated with its use.
References
- 1. MDPHP - Wikipedia [en.wikipedia.org]
- 2. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Locomotor activity and discriminative stimulus effects of five novel synthetic cathinone analogs in mice and rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sfera.unife.it [sfera.unife.it]
- 9. researchgate.net [researchgate.net]
- 10. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Drug Self-Administration as a Model to Study the Reward System | Springer Nature Experiments [experiments.springernature.com]
- 13. Frontiers | Examining Sex Differences in Conditioned Place Preference or Aversion to Methamphetamine in Adolescent and Adult Mice [frontiersin.org]
- 14. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Acute Behavioral Effects of MDPHP Administration in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone, structurally related to 3,4-methylenedioxypyrovalerone (MDPV), a potent psychostimulant commonly found in "bath salts".[1][2][3] As a novel psychoactive substance (NPS), understanding its pharmacological and toxicological profile is critical. This technical guide provides a comprehensive overview of the acute behavioral effects observed following MDPHP administration in mice, focusing on quantitative data, detailed experimental protocols, and the underlying neurobiological mechanisms. The information presented is intended to support research and drug development efforts in the field of psychostimulant abuse and toxicology.
Locomotor Activity
Acute administration of MDPHP produces significant psychomotor stimulant effects in mice, primarily characterized by a dose-dependent increase in spontaneous locomotor activity.[1][4] These effects are comparable to those induced by its analogue, MDPV.[1][2]
Quantitative Data: Locomotor Effects
The stimulant effects of MDPHP on locomotor activity are robust, with studies establishing effective dose ranges. The maximal motor stimulant actions of MDPHP have been shown to be equivalent to those of cocaine and methamphetamine.[5]
| Behavioral Assay | Species/Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Spontaneous Locomotion | CD-1 Male Mice | 0.01 - 20 | Significantly increased locomotion. | [1][2] |
| Locomotor Activity | Swiss-Webster Mice | 0.3 - 10 | Produced an inverted U-shaped dose-effect curve. ED₅₀ = 1.98 mg/kg. | [5] |
Experimental Protocol: Spontaneous Locomotor Activity
The assessment of spontaneous locomotor activity is a standard method for quantifying the stimulant effects of a substance.
-
Apparatus: An open-field arena, often an ANY-maze video tracking system, is used to monitor the animal's movement.[2] Cages are typically cleaned with a dilute ethanol solution between trials to eliminate olfactory cues.[2]
-
Subjects: Male CD-1 or Swiss-Webster mice are commonly used.[1][5] Animals are habituated to the testing room before the experiment begins.
-
Procedure:
-
Mice are handled for several days prior to testing to acclimate them to the procedure.
-
On the test day, mice are administered a single intraperitoneal (i.p.) injection of either vehicle (e.g., saline) or MDPHP at varying doses.
-
Immediately following the injection, each mouse is placed into the center of the open-field arena.
-
Locomotor activity, measured as total distance traveled or horizontal activity counts, is recorded for a specified period. The stimulant effects of MDPHP are typically observed within 10 minutes and can last from 2 to 3.5 hours.[5]
-
-
Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between the vehicle and MDPHP-treated groups. An ED₅₀ value, the dose that produces 50% of the maximal effect, is often calculated to determine the potency of the substance.[5]
Visualization: Locomotor Activity Experimental Workflow
Caption: Workflow for assessing MDPHP-induced locomotor activity.
Aggressive Behavior
In addition to stimulating locomotion, acute MDPHP administration has been shown to induce aggressive behavior in mice, an effect also observed with MDPV.[1][2] This is a critical consideration for its overall toxicological profile, as it aligns with clinical reports of psychomotor agitation and aggressiveness in human users.[1][2][3]
Quantitative Data: Aggressive Behavior
| Behavioral Assay | Species/Strain | Doses (mg/kg, i.p.) | Key Findings | Reference |
| Resident-Intruder Test | CD-1 Male Mice | 0.01 - 20 | Induced aggressive behavior. | [1][2] |
Experimental Protocol: Resident-Intruder Test
This paradigm is the standard for assessing aggressive and offensive behaviors in rodents.
-
Apparatus: The home cage of the "resident" mouse.
-
Subjects: Male CD-1 mice. "Resident" mice are individually housed for at least three weeks to establish territory. "Intruder" mice are group-housed.[2]
-
Procedure:
-
Training: For one week prior to the experiment, an intruder mouse is placed in the resident's cage for 1 minute daily to establish a baseline interaction pattern.[2]
-
Testing: On the test day, the resident mouse is injected (i.p.) with either vehicle or MDPHP.
-
Following the injection and a brief absorption period, a novel "intruder" mouse is introduced into the resident's home cage.
-
The ensuing interaction is recorded for a set duration.
-
-
Data Analysis: Key parameters of aggression are scored by trained observers. These include latency to the first attack, number of attacks, and total time spent in aggressive postures or combat.
Visualization: Resident-Intruder Test Workflow
Caption: Experimental workflow for the Resident-Intruder test.
Abuse Potential and Reinforcing Effects
The abuse potential of MDPHP is suggested by its ability to substitute for the discriminative stimulus effects of known psychostimulants like cocaine and methamphetamine in rodents. This indicates that the substance produces similar interoceptive effects, which is a strong predictor of abuse liability in humans.[5]
Quantitative Data: Drug Discrimination
| Behavioral Assay | Species/Strain | Training Drug | Key Findings | Reference |
| Drug Discrimination | Sprague-Dawley Rats | Cocaine | Fully substituted for cocaine. ED₅₀ = 2.28 mg/kg. | [5] |
| Drug Discrimination | Sprague-Dawley Rats | Methamphetamine | Fully substituted for methamphetamine. ED₅₀ = 1.65 mg/kg. | [5] |
Note: While these studies were conducted in rats, they are highly relevant for predicting similar effects in mice and assessing the overall abuse potential of the compound.
Experimental Protocol: Drug Discrimination
This operant conditioning procedure trains animals to distinguish between the effects of a drug and a vehicle.
-
Apparatus: A standard two-lever operant conditioning chamber.
-
Subjects: Rats or mice are food-deprived to motivate them to work for food reinforcement.
-
Procedure:
-
Training: Animals are trained to press one lever ("drug-appropriate") after receiving an injection of a known stimulant (e.g., methamphetamine) and a second lever ("vehicle-appropriate") after receiving a saline injection to earn a food reward.
-
Testing: Once the animals reliably press the correct lever (>80% accuracy), test sessions are initiated. In these sessions, animals are administered a dose of the test compound (MDPHP) and placed in the chamber. The percentage of responses on the drug-appropriate lever is measured.
-
-
Data Analysis: Full substitution is determined when the test drug produces a high percentage (typically >80%) of responses on the drug-appropriate lever. The ED₅₀ for substitution is calculated to determine the potency of the test drug relative to the training drug.[5]
Proposed Mechanism of Action
The behavioral effects of MDPHP, like other synthetic cathinones, are primarily attributed to its action on monoamine transporters. It is believed to act as a dopamine and norepinephrine reuptake inhibitor.[6] This action increases the synaptic concentration of these neurotransmitters, leading to enhanced stimulation of postsynaptic receptors in key brain circuits, such as the mesolimbic dopamine system, which is involved in reward and locomotor activity.[7] Studies in rats have shown that MDPHP increases the firing rate of dopaminergic neurons in the ventral tegmental area (VTA) in males, suggesting a direct impact on the brain's reward circuitry.[7][8][9]
Visualization: Proposed Synaptic Mechanism of MDPHP
Caption: MDPHP blocks dopamine transporters, increasing synaptic dopamine.
Conclusion
Acute administration of MDPHP in mice elicits a distinct profile of behavioral effects characteristic of a potent psychostimulant. Key findings include a significant, dose-dependent increase in locomotor activity and the induction of aggressive behaviors.[1][2] Furthermore, drug discrimination studies strongly suggest a high potential for abuse, with effects that are comparable to those of cocaine and methamphetamine.[5] The underlying mechanism is believed to involve the inhibition of dopamine and norepinephrine reuptake, leading to overstimulation of central monoaminergic systems.[6][7] These findings provide a crucial foundation for further research into the neurotoxicity, addiction liability, and potential therapeutic interventions related to MDPHP and other emerging synthetic cathinones.
References
- 1. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. aminer.org [aminer.org]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of locomotor stimulant and drug discrimination effects of four synthetic cathinones to commonly abused psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methiopropamine and its acute behavioral effects in mice: is there a gray zone in new psychoactive substances users? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Abuse Potential of MDPHP in Adolescent Rats: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the current scientific understanding of the abuse potential of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP), a synthetic cathinone, specifically in adolescent rats. The information presented is primarily based on a key study in the field, supplemented with general methodologies for assessing drug abuse liability.
Core Findings on MDPHP Abuse Potential in Adolescents
A pivotal study by Pisanu et al. (2022) investigated the abuse liability of MDPHP in both male and female adolescent rats. The research indicates that under the specific experimental conditions, MDPHP did not sustain reliable self-administration behavior. This suggests that the substance may have a low potential to induce dependence in occasional users.[1][2][3][4][5][6][7]
However, the study revealed significant sex-specific differences in the physiological and neurological responses to MDPHP. Chronic exposure to low doses of MDPHP led to elevated plasma corticosterone levels in female rats, but not in males.[1][3][5] Conversely, MDPHP was found to increase the firing rate of dopaminergic neurons in the rostral ventral tegmental area (rVTA) in male rats, an effect not observed in females.[2][3][4][5][6] These findings highlight the complex and sexually dimorphic effects of MDPHP that warrant further investigation.
Quantitative Data Summary
The following tables summarize the key quantitative findings from the study by Pisanu et al. (2022).
Table 1: Intravenous Self-Administration of MDPHP in Adolescent Rats
| Sex | Drug Dose (mg/kg/infusion) | Mean Daily Injections (Last 7 Sessions) | Mean Daily Intake (mg/kg) (Last 7 Sessions) |
| Male | 0.02 and 0.04 | Not significantly different from saline | 0.08 ± 0.01 |
| Female | 0.02 and 0.04 | Not significantly different from saline | 0.09 ± 0.02 |
Data presented as mean ± SEM. The study concluded that the number of MDPHP injections was not significantly different from the saline control group, indicating a lack of reinforcement under these conditions.[1]
Table 2: Plasma Corticosterone Levels Following Chronic MDPHP Self-Administration
| Sex | Treatment Group | Plasma Corticosterone (ng/mL) | Percentage Change vs. Saline |
| Male | Saline | ~40 | N/A |
| MDPHP | No significant change | N/A | |
| Female | Saline | ~120 | N/A |
| MDPHP | ~205 | +72% (p < 0.001) |
Data are approximate values derived from graphical representations in the source study and presented to illustrate the direction and significance of the findings.[1]
Table 3: Effect of MDPHP on the Firing Rate of rVTA Dopaminergic Neurons
| Sex | MDPHP Concentration (µM) | Change in Firing Rate |
| Male | 1 - 10 | Dose-dependent increase |
| Female | 1 - 10 | No significant change |
The study demonstrated a significant, dose-dependent increase in the firing rate of these neurons in male rats, while no such effect was observed in female rats.[4]
Experimental Protocols
This section details the methodologies employed in the key study and provides general protocols for other standard abuse potential assays.
Intravenous Self-Administration Protocol
This protocol is based on the methodology described by Pisanu et al. (2022).[1]
-
Subjects: Adolescent male and female Sprague-Dawley rats.
-
Surgery: Rats were anesthetized and implanted with a chronic indwelling catheter in the right jugular vein. The catheter was passed subcutaneously to the back of the animal and connected to a liquid swivel.
-
Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes (one active, one inactive), a cue light, and an infusion pump.
-
Acquisition of Self-Administration:
-
Rats were placed in the operant chambers for daily 1-hour sessions, 5 days a week.
-
A nose poke in the active hole resulted in an intravenous infusion of MDPHP (0.02 or 0.04 mg/kg/infusion in sterile saline) delivered over a few seconds.
-
Each infusion was paired with a cue light presentation.
-
Nose pokes in the inactive hole were recorded but had no programmed consequences.
-
A fixed-ratio 1 (FR1) schedule of reinforcement was used, where each active response resulted in a single infusion.
-
-
Data Analysis: The number of active and inactive nose pokes, and consequently the number of infusions and total drug intake, were recorded and analyzed.
Plasma Corticosterone Measurement
Following the final self-administration session, blood samples were collected to measure plasma corticosterone levels, as described by Pisanu et al. (2022).[1]
-
Sample Collection: Trunk blood was collected in EDTA-coated tubes immediately after decapitation.
-
Plasma Separation: Samples were centrifuged to separate the plasma.
-
Assay: Plasma corticosterone concentrations were determined using a commercially available enzyme immunoassay (EIA) kit.
-
Data Analysis: Corticosterone levels (in ng/mL) were compared between the MDPHP and saline control groups for each sex.
Ex Vivo Electrophysiology
The following protocol for patch-clamp recordings in the rVTA is based on Pisanu et al. (2022).[4]
-
Brain Slice Preparation: Rats were anesthetized, and their brains were rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Coronal slices containing the VTA were prepared using a vibratome.
-
Recording: Slices were transferred to a recording chamber and perfused with aCSF. Whole-cell patch-clamp recordings were obtained from visually identified dopaminergic neurons in the rVTA.
-
Drug Application: MDPHP (at concentrations of 1, 3, and 10 µM) was bath-applied to the slices.
-
Data Analysis: The firing rate of the neurons (action potentials per second) was recorded before, during, and after MDPHP application to determine the drug's effect.
Conditioned Place Preference (CPP) - General Protocol
While no specific CPP data for MDPHP in adolescent rats were found in the initial search, this is a standard method to assess the rewarding effects of a substance.
-
Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.
-
Pre-Conditioning Phase (Day 1): Rats are allowed to freely explore all three compartments to determine any initial preference for one of the outer compartments.
-
Conditioning Phase (Days 2-7):
-
On alternate days, rats receive an injection of MDPHP and are confined to one of the outer compartments.
-
On the other days, they receive a saline injection and are confined to the opposite compartment.
-
-
Test Phase (Day 8): Rats are placed in the central compartment with free access to both outer compartments, and the time spent in each compartment is recorded.
-
Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the saline-paired compartment indicates a conditioned place preference, suggesting rewarding properties of the drug.
Locomotor Activity - General Protocol
This assay is used to measure the stimulant or depressant effects of a drug on spontaneous movement. No specific data for MDPHP in adolescent rats was found in the initial search.
-
Apparatus: An open-field arena, which is a square or circular enclosure with sensors to track movement.
-
Habituation: Rats are placed in the open-field for a period to allow them to acclimate to the new environment.
-
Drug Administration: Rats are administered either MDPHP or saline.
-
Testing: Immediately after injection, rats are placed back into the open-field, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration.
-
Data Analysis: The locomotor activity of the MDPHP-treated group is compared to the saline control group to determine if the drug has stimulant or depressant effects.
Visualizations
The following diagrams illustrate key experimental workflows and findings.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Diff… [ouci.dntb.gov.ua]
- 3. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences [iris.unica.it]
- 4. researchgate.net [researchgate.net]
- 5. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences | Semantic Scholar [semanticscholar.org]
MDPHP's impact on cardiovascular and respiratory parameters
An In-depth Technical Guide on the Cardiovascular and Respiratory Impacts of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). Structurally related to 3,4-methylenedioxypyrovalerone (MDPV), MDPHP exhibits potent stimulant effects on the central nervous system.[1][2][3][4] This technical guide provides a comprehensive overview of the current scientific understanding of , drawing from preclinical studies and clinical case reports. The document details the substance's mechanism of action, summarizes quantitative data on its physiological effects, outlines relevant experimental protocols, and presents visual representations of key pathways and workflows. The primary audience for this guide includes researchers, scientists, and professionals involved in drug development and toxicology.
Introduction
MDPHP is a psychoactive substance belonging to the synthetic cathinone class, often illicitly sold as "bath salts" or "monkey dust".[5] Its use has been associated with a range of adverse health effects, with cardiovascular and respiratory complications being among the most prominent and life-threatening.[1][2][3][4] As an analogue of MDPV, MDPHP's pharmacological profile is characterized by its action as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[6] This mechanism underlies its significant sympathomimetic toxidrome, leading to acute cardiovascular and respiratory distress in users.[1][2][3][4] Understanding the precise physiological impacts and the underlying mechanisms is crucial for the development of effective clinical interventions and for informing public health strategies.
Mechanism of Action
MDPHP's primary mechanism of action involves the blockade of the norepinephrine transporter (NET) and the dopamine transporter (DAT).[6] This inhibition of reuptake leads to an accumulation of norepinephrine and dopamine in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. The elevated levels of these catecholamines result in a state of hyper-stimulation of the sympathetic nervous system, manifesting as the cardiovascular and respiratory effects observed in users.
Impact on Cardiovascular and Respiratory Parameters: Quantitative Data
The available quantitative data on the cardiovascular and respiratory effects of MDPHP is primarily derived from clinical case reports of acute intoxication. It is important to note that in many of these cases, other substances were also consumed, which may confound the results. Preclinical studies have confirmed these effects but detailed quantitative data from these studies is not widely available in the public domain.
Table 1: Cardiovascular and Respiratory Effects of MDPHP in Humans (Case Reports)
| Parameter | Reported Value | Patient Context | Co-ingestants | Reference |
| Heart Rate | 130 bpm | Pregnant female with psychomotor agitation | α-PHP | [7] |
| Blood Pressure | 160/90 mmHg | Pregnant female with psychomotor agitation | α-PHP | [7] |
| Heart Rate | 83 bpm | Patient with suicidal thoughts | α-PVP, Ethanol (BAC 0.35 g/L) | [7] |
| Blood Pressure | 180/130 mmHg | Patient with suicidal thoughts | α-PVP, Ethanol (BAC 0.35 g/L) | [7] |
| Heart Rate | 91 bpm | Agitated, anxious, and disoriented patient | α-PVP, Ethanol (BAC 0.39 g/L) | [7] |
| Blood Pressure | 150/80 mmHg | Agitated, anxious, and disoriented patient | α-PVP, Ethanol (BAC 0.39 g/L) | [7] |
Note: bpm = beats per minute; mmHg = millimeters of mercury; BAC = blood alcohol concentration.
Table 2: MDPHP Concentrations in Biological Samples from Intoxication Cases
| Sample Type | Concentration Range | Number of Cases | Reference |
| Blood | 1.26 - 73.30 ng/mL | 17 | [1][2] |
| Urine | 19.31 - 8769.64 ng/mL | 17 | [1][2] |
| Femoral Blood (fatal case) | 354.5 ng/mL | 1 | [6] |
| Cardiac Blood (fatal case) | 110.9 ng/mL | 1 | [6] |
| Peripheral Blood (fatal case) | 1,601.90 ng/mL | 1 | [8] |
Experimental Protocols
Detailed experimental protocols for the investigation of MDPHP's effects are not abundantly available. However, based on studies of similar synthetic cathinones like MDPV and general methodologies for assessing cardiorespiratory function in animal models, a representative experimental protocol can be outlined.
Representative Protocol for In Vivo Assessment of Cardiovascular and Respiratory Parameters in Rodents
-
Animal Model: Male Sprague-Dawley rats or CD-1 mice are commonly used. Animals are housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.
-
Surgical Implantation (for continuous monitoring): For continuous and stress-free measurement of cardiovascular parameters, animals are often surgically implanted with telemetry transmitters. These devices allow for the monitoring of blood pressure, heart rate, and body temperature in conscious, freely moving animals.
-
Drug Administration: MDPHP is typically dissolved in a vehicle such as sterile saline. Administration is often via intraperitoneal (i.p.) or intravenous (i.v.) injection. A range of doses is usually tested to establish a dose-response relationship.
-
Data Acquisition:
-
Cardiovascular Parameters: Blood pressure (systolic, diastolic, mean arterial) and heart rate are continuously recorded using the telemetry system.
-
Respiratory Parameters: Respiratory rate and oxygen saturation (SpO2) can be monitored using non-invasive methods like a collar-based sensor system (for mice) or whole-body plethysmography.
-
-
Experimental Procedure:
-
Animals are allowed to acclimatize to the testing environment.
-
Baseline cardiovascular and respiratory parameters are recorded for a set period before drug administration.
-
The vehicle or a specific dose of MDPHP is administered.
-
Parameters are continuously monitored for a defined period post-administration (e.g., several hours) to capture the full time-course of the drug's effects.
-
-
Data Analysis: Data is typically analyzed by comparing the drug-treated groups to the vehicle-control group. Statistical methods such as two-way repeated measures ANOVA followed by post-hoc tests are used to determine significant differences.
Discussion and Conclusion
The available evidence strongly indicates that MDPHP poses a significant risk for acute cardiovascular and respiratory toxicity. The sympathomimetic effects, driven by the inhibition of norepinephrine and dopamine reuptake, can lead to dangerous increases in heart rate and blood pressure. In severe intoxication cases, these effects can contribute to life-threatening events such as myocardial infarction, arrhythmias, and respiratory failure.
The quantitative data, although limited and primarily from uncontrolled clinical settings, corroborates the qualitative reports of MDPHP-induced tachycardia and hypertension. The concentrations of MDPHP found in the biological fluids of individuals with acute intoxication are highly variable, likely reflecting differences in dosage, route of administration, and individual metabolism.
For researchers and drug development professionals, the study of MDPHP and other synthetic cathinones is critical. Future research should focus on conducting controlled preclinical studies to establish clear dose-response relationships for cardiovascular and respiratory parameters. Furthermore, elucidating the potential for direct cardiotoxicity, independent of the effects on the sympathetic nervous system, is an important area for investigation. A deeper understanding of the pharmacology and toxicology of MDPHP will be instrumental in developing effective treatments for intoxication and in mitigating the public health harms associated with its use.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical manifestations and analytical reports for MDPHP acute intoxication cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sfera.unife.it [sfera.unife.it]
- 6. air.unimi.it [air.unimi.it]
- 7. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Identification of MDPHP Metabolites in Urine using LC-HRMS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone, a class of new psychoactive substances (NPS) that pose significant challenges to clinical and forensic toxicology. Due to extensive metabolism, the parent compound is often found in low concentrations in urine, making the identification of its metabolites crucial for confirming ingestion. This application note provides a detailed protocol for the identification and characterization of MDPHP metabolites in human urine using Liquid Chromatography-High Resolution Mass Spectrometry/Mass Spectrometry (LC-HRMS/MS).
MDPHP undergoes complex Phase I and Phase II metabolism, leading to a variety of metabolites. The major metabolic pathways include hydroxylation of the alkyl chain and pyrrolidine ring, reduction of the carbonyl group, and oxidation to a lactam with subsequent ring-opening.[1][2] Additionally, biotransformation of the methylenedioxy moiety through demethylenation followed by methylation is a key metabolic step.[1][2] Many of the Phase I metabolites are subsequently conjugated with glucuronic acid in Phase II metabolism.[1][2]
Experimental Protocols
This section details the methodologies for the analysis of MDPHP and its metabolites in urine, synthesized from established protocols for synthetic cathinones.
Sample Preparation
The choice of sample preparation is critical for the effective analysis of MDPHP metabolites, particularly for the detection of conjugated species.
Protocol 1A: Enzymatic Hydrolysis for Glucuronide Metabolites
This protocol is essential for the cleavage of glucuronide conjugates, allowing for the detection of total (free + conjugated) hydroxylated metabolites.
-
To 1 mL of urine sample, add 500 µL of phosphate buffer (pH 6.8).
-
Add 50 µL of β-glucuronidase enzyme solution (e.g., from E. coli).
-
Vortex the mixture for 10 seconds.
-
Incubate the sample at 55°C for 2 hours.
-
Proceed with protein precipitation or solid-phase extraction.
Protocol 1B: Protein Precipitation (for free metabolites and parent drug)
This is a rapid method for removing proteins from the urine matrix.
-
To 200 µL of urine (hydrolyzed or non-hydrolyzed), add 600 µL of cold acetonitrile.
-
Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-HRMS/MS analysis.
Protocol 1C: Solid-Phase Extraction (SPE) (for cleanup and concentration)
SPE provides a cleaner extract compared to protein precipitation, which can improve sensitivity and reduce matrix effects.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.
-
Load 1 mL of urine (hydrolyzed or non-hydrolyzed, pH adjusted to ~6) onto the cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 20% methanol in water.
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-HRMS/MS analysis.
LC-HRMS/MS Analysis
The following are generalized conditions for the chromatographic separation and mass spectrometric detection of MDPHP and its metabolites.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Full Scan MS followed by data-dependent MS/MS (dd-MS2) or All-Ions Fragmentation (AIF) |
| Full Scan Range | m/z 100 - 1000 |
| Collision Energy | Ramped collision energy (e.g., 10-40 eV) for MS/MS fragmentation |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Gas | Nitrogen, 800 L/hr at 400°C |
Data Presentation
While comprehensive quantitative data for all MDPHP metabolites in urine is not extensively available in the literature, the following table summarizes reported concentration ranges of the parent drug. The peak areas of major metabolites are often comparable to or exceed that of the parent compound.[1]
| Analyte | Concentration Range in Urine (ng/mL) |
| MDPHP | 2 - 32,250[2] |
| MDPHP | 19.31 - 8769.64[3][4] |
| MDPHP | 1900[2] |
| MDPHP (postmortem) | 12,954.13[5][6] |
Visualizations
MDPHP Metabolic Pathways
The following diagram illustrates the primary metabolic transformations of MDPHP.
Experimental Workflow
The diagram below outlines the logical steps for the identification of MDPHP metabolites in urine samples.
References
- 1. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Metabolite profiling in human urine by LC-MS/MS: method optimization and application for glucuronides from dextromethorphan metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Comprehensive Quantitative LC-MS/MS Analysis of Common Drugs and Metabolites (62 Compounds) in Human Urine | Springer Nature Experiments [experiments.springernature.com]
- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Detection and Quantification of MDPHP using Gas Chromatography-Mass Spectrometry (GC-MS)
Introduction
3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP), also known as "monkey dust," is a synthetic cathinone and a potent psychostimulant that has emerged as a significant compound of interest in forensic and clinical toxicology. Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely utilized analytical technique for the identification and quantification of MDPHP in various biological and non-biological samples.[1][2] This document provides detailed application notes and protocols for the analysis of MDPHP using GC-MS, intended for researchers, scientists, and drug development professionals.
Principle of Detection
The analysis of MDPHP by GC-MS involves the separation of the analyte from the sample matrix using gas chromatography, followed by its ionization and fragmentation in the mass spectrometer. The resulting mass spectrum, which shows a characteristic fragmentation pattern, allows for unambiguous identification. Quantification is typically achieved by comparing the abundance of specific fragment ions of MDPHP to that of an internal standard. Due to the chemical structure of MDPHP, derivatization may be employed to improve its thermal stability and chromatographic properties.[3]
Applications
-
Forensic Toxicology: Detection and quantification of MDPHP in post-mortem specimens (blood, urine, tissue) to determine cause and manner of death.[4][5][6]
-
Clinical Chemistry: Monitoring MDPHP levels in patients for diagnostic and treatment purposes.
-
Drug Seizure Analysis: Identification and purity assessment of seized illicit drug samples.
-
Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion of MDPHP.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the GC-MS analysis of MDPHP, compiled from various studies. These values can serve as a reference for method development and validation.
| Parameter | Value | Matrix | Derivatization | GC-MS Method | Reference |
| Retention Time (RT) | Locked to tetracosane (RT=9.53 min) | Powder | None | GC-MS | |
| Characteristic m/z ions | 70, 112, 149 | Blood | None | GC-EI-MS (SIM) | [7] |
| Characteristic m/z ions for metabolites (acetylated) | 140, 154, 86 | Urine | Acetic Anhydride | GC-MS | [8] |
| Limit of Detection (LOD) | 10.1 ng/mL | Blood | None | GC-MS | [7][9] |
| Limit of Quantification (LOQ) | 30.4 ng/mL | Blood | None | GC-MS | [7][9] |
| Linearity | 25-1000 ng/mL | Blood | None | GC-MS | [7][9] |
Experimental Protocols
1. Sample Preparation: Liquid-Liquid Extraction (LLE) for Blood and Urine
This protocol is a general guideline and may require optimization based on the specific laboratory equipment and sample characteristics.
-
Reagents and Materials:
-
Whole blood or urine sample
-
Internal Standard (IS) solution (e.g., cocaine-d3)[10]
-
pH 12 buffer (e.g., saturated potassium carbonate)[1]
-
Extraction solvent (e.g., 1-chlorobutane or a mixture of ethyl acetate, dichloromethane, and isopropanol 3:1:1 v/v/v)[7][11]
-
0.5 N HCl[1]
-
2 N NaOH[1]
-
Anhydrous sodium sulfate
-
Evaporation system (e.g., nitrogen evaporator)
-
Autosampler vials with inserts
-
-
Procedure:
-
Pipette 1 mL of the biological sample (blood or urine) into a glass centrifuge tube.
-
Add the internal standard solution.
-
Add 1 mL of pH 12 buffer and vortex for 30 seconds.[1]
-
Add 5 mL of the extraction solvent and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube.
-
For further purification, back-extraction can be performed by adding 1 mL of 0.5 N HCl, vortexing, and separating the aqueous layer.[1]
-
The pH of the acidic aqueous layer is then adjusted with 2 N NaOH, followed by re-extraction with the organic solvent.[1]
-
Pass the final organic extract through a small column of anhydrous sodium sulfate to remove any residual water.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 50 µL of a suitable solvent (e.g., methanol or ethyl acetate).[11]
-
Transfer the reconstituted sample to an autosampler vial for GC-MS analysis.
-
2. Derivatization (Optional, for improved peak shape and sensitivity)
For some synthetic cathinones, derivatization can improve chromatographic performance. Acylation is a common derivatization technique.[12]
-
Reagents:
-
Procedure (Acetylation):
-
After evaporating the extraction solvent (Step 10 above), add 50 µL of a mixture of acetic anhydride and pyridine.[11]
-
Heat the sample (e.g., using microwave irradiation or a heating block at 70°C for a specified time).[1][11]
-
Evaporate the derivatizing agents to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
-
3. GC-MS Instrumental Analysis
The following are typical instrument parameters and may need to be optimized.
-
Gas Chromatograph (GC) Conditions:
-
Column: HP-1MS or HP-5MS capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[14]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Injector Temperature: 280°C.
-
Injection Mode: Splitless or split (e.g., 1:50).
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 170°C for 1 min.
-
Ramp to a final temperature (e.g., 280-300°C) at a rate of 10-20°C/min.[14]
-
Hold at the final temperature for a few minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230-280°C.
-
Quadrupole Temperature: 150-180°C.
-
Scan Mode: Full scan (e.g., m/z 40-550) for identification and Selected Ion Monitoring (SIM) for quantification.
-
SIM Ions for MDPHP: m/z 70, 112, 149 (quantifier ion underlined).[7]
-
Visualizations
Caption: Experimental workflow for MDPHP analysis using GC-MS.
This comprehensive guide should serve as a valuable resource for the detection and quantification of MDPHP using GC-MS. It is crucial to validate all methods in-house to ensure accuracy and reliability of the results.
References
- 1. Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples | MDPI [mdpi.com]
- 2. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization [mdpi.com]
- 3. ojp.gov [ojp.gov]
- 4. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Determination of MDPBP in postmortem blood samples by gas chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and Validation of a GC-MS-EI Method to Determine α-PHP in Blood: Application to Samples Collected during Medico-Legal Autopsies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ovid.com [ovid.com]
- 12. Comparison of six derivatizing agents for the determination of nine synthetic cathinones using gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. scispace.com [scispace.com]
Application Note: UHPLC-MS/MS Method for the Quantification of 3,4-methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) in Postmortem Specimens
Audience: Researchers, scientists, and drug development professionals in the field of forensic toxicology.
Introduction 3,4-methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a potent synthetic cathinone, structurally related to 3,4-methylenedioxypyrovalerone (MDPV), that has been increasingly implicated in fatal intoxications.[1][2][3][4] As a central nervous system stimulant, its abuse can lead to severe adverse effects.[5] Accurate and sensitive quantification of MDPHP in various postmortem specimens is crucial for determining the cause of death and understanding its distribution in the human body. This application note details a robust and validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the reliable quantification of MDPHP in diverse postmortem matrices, including blood, urine, tissues, and hair.
Principle This method employs UHPLC for the rapid and efficient chromatographic separation of MDPHP from endogenous matrix components. The analyte is subsequently detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard, allowing for accurate quantification even at low concentrations in complex biological samples.[6]
Materials and Instrumentation
1.1 Reagents and Standards
-
MDPHP certified reference material
-
MDPHP-d5 (or other suitable deuterated analog) as an internal standard (IS)
-
LC-MS grade Methanol
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
Formic Acid (≥98%)
-
Ammonium Formate
-
Phosphate Buffer (pH 6)
-
Solid-Phase Extraction (SPE) Cartridges (e.g., mixed-mode)[7][8]
1.2 Instrumentation
-
UHPLC System: Agilent 1290 Infinity II or equivalent system, equipped with a binary pump, autosampler, and column thermostat.[1]
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS system, Thermo Scientific TSQ Fortis II, or equivalent, with an electrospray ionization (ESI) source.[8][9]
Experimental Protocols
2.1 Preparation of Standards and Quality Controls (QCs)
-
Prepare a primary stock solution of MDPHP (1 mg/mL) in methanol.
-
Prepare a primary internal standard (IS) stock solution (1 mg/mL) in methanol.
-
Perform serial dilutions from the primary stock solutions to create working solutions for calibration standards and QCs.
-
Spike blank, drug-free matrix (e.g., whole blood) with the appropriate working solutions to prepare a calibration curve (e.g., 0.5, 1, 5, 10, 50, 100, 500 ng/mL).
-
Prepare at least three levels of QC samples (low, mid, high) in the same manner.
2.2 Sample Preparation Protocols
Protocol 1: Protein Precipitation for Liquid Specimens (Blood, Urine, Vitreous Humor) This protocol is adapted from previously validated methods for its simplicity and effectiveness.[2][10]
-
Pipette 200 µL of the postmortem specimen (calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS working solution (e.g., 5 ng/µL).
-
Add 700 µL of ice-cold acetonitrile (0°C) to precipitate proteins.[2]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[2]
-
Vortex briefly and transfer to an autosampler vial for injection.
Protocol 2: Extraction from Hair Specimens
-
Decontaminate the hair sample by washing it twice with dichloromethane and methanol.[1] Allow to air dry completely.
-
Weigh 20 mg of the decontaminated hair into a glass tube.
-
Add 1 mL of methanol containing 0.1% formic acid and 10 µL of the IS working solution.[2]
-
Sonicate the mixture for 2 hours at room temperature.[2]
-
Centrifuge and transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase for analysis.[2]
Protocol 3: Extraction from Tissue Specimens (Liver, Kidney, Brain)
-
Weigh approximately 1 g of tissue and homogenize it in 4 mL of saline or buffer.
-
Use 200 µL of the resulting homogenate and proceed with the Protein Precipitation protocol (2.2.1) or an appropriate Solid-Phase Extraction (SPE) method.[8][11]
2.3 Instrumental Parameters The following tables summarize the recommended starting parameters for the UHPLC-MS/MS analysis. These may require optimization based on the specific instrumentation used.
Table 1: UHPLC Parameters
| Parameter | Value |
|---|---|
| Column | Poroshell 120 EC-C18 (2.1 x 100 mm, 1.8 µm) or equivalent[1][6] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Gradient | 5% B (0-1 min), 5-95% B (1-7 min), 95% B (7-8 min), 5% B (8.1-10 min) |
Table 2: Mass Spectrometer Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | ESI Positive |
| Gas Temperature | 325 °C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 20 psi[1] |
| Capillary Voltage | 4000 V[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: MRM Transitions for MDPHP and Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
|---|---|---|---|---|
| MDPHP | 290.2 | 135.1 | 20 | Quantifier[10] |
| 290.2 | 113.1 | 25 | Qualifier[10] | |
| 290.2 | 219.1 | 15 | Qualifier[8] | |
| MDPHP-d5 (IS) | 295.2 | 140.1 | 20 | Quantifier (Example) |
| 295.2 | 113.1 | 25 | Qualifier (Example) |
(Note: Collision energies should be optimized for the specific instrument used. The quantifier transition is indicated in bold.)
Method Validation and Performance
The described analytical method should be fully validated according to guidelines from the Scientific Working Group for Forensic Toxicology (SWGTOX).[6] The following table summarizes performance characteristics reported in the literature for similar methods.
Table 4: Summary of Method Validation Parameters
| Parameter | Result (Liquid Specimens) | Result (Hair) | Reference(s) |
|---|---|---|---|
| Linearity Range | 0.25 - 10 ng/mL | N/A | [11][12] |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 | [8] |
| Limit of Detection (LOD) | 0.5 ng/mL | N/A | [6] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | 7 pg/mg | [2] |
| Recovery | 78.8% | 78.1% | [2] |
| Matrix Effect (Ion Suppression) | -20.4% | -21.3% | [2] |
| Precision (%CV) | < 15% | < 15% | [6] |
| Accuracy (%Bias) | ± 15% | ± 15% |[6] |
Workflow and Data Presentation
The overall analytical workflow from sample receipt to final report is visualized below.
Results and Discussion
MDPHP has been detected in a wide range of concentrations in postmortem cases, highlighting its extensive distribution throughout the body. The interpretation of these results should consider factors such as poly-drug use and the potential for postmortem redistribution, although one study suggested this was not significant for MDPHP as peripheral and central blood concentrations were similar.[1]
Table 5: Reported MDPHP Concentrations in Postmortem Cases
| Specimen | Concentration Range | Reference(s) |
|---|---|---|
| Peripheral/Femoral Blood | 350 - 1,601.90 ng/mL | [2][11][12] |
| Cardiac Blood | 110 - 1,639.99 ng/mL | [2][11][12] |
| Urine | 222 - 12,954.13 ng/mL | [2] |
| Gastric Content | 50 - 3,028.54 ng/mL | [2] |
| Vitreous Humor | 1,846.45 - 2,568.01 ng/mL | [2] |
| Liver | 80 ng/g | [12] |
| Kidney | 490 ng/g | [12] |
| Brain | 98 ng/g | [12] |
| Hair | 8 ng/mg - 451.33 ng/mg |[2][12] |
Conclusion The UHPLC-MS/MS method described provides a sensitive, selective, and reliable approach for the quantification of MDPHP in a variety of postmortem specimens. The simple protein precipitation protocol is effective for liquid matrices, while specific extraction techniques are suitable for more complex samples like hair and tissues. This validated method is a valuable tool for forensic toxicology laboratories in investigating deaths associated with new psychoactive substances.
References
- 1. researchgate.net [researchgate.net]
- 2. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. flore.unifi.it [flore.unifi.it]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
- 11. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
Application Notes and Protocols for In Silico ADMET Profile Prediction of MDPHP
For Researchers, Scientists, and Drug Development Professionals
Introduction
3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic cathinone that has gained attention as a novel psychoactive substance.[1] Understanding its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for predicting its pharmacokinetic and toxicodynamic properties. In silico ADMET prediction offers a rapid and cost-effective approach to evaluate the drug-like properties of compounds in the early stages of research and development. This document provides a detailed protocol for the in silico ADMET profiling of MDPHP using various computational tools and summarizes the predicted properties.
Physicochemical Properties of MDPHP
A summary of the key physicochemical properties of MDPHP is presented in Table 1. These parameters are fundamental for predicting the ADMET profile of a compound.
Table 1: Physicochemical Properties of MDPHP
| Property | Value | Source |
| Molecular Formula | C17H23NO3 | [2] |
| Molecular Weight | 289.37 g/mol | [2] |
| SMILES | CCCCC(N1CCCC1)C(=O)c2ccc3OCOc3c2 | [2] |
| LogP (o/w) | 4.08 | SwissADME Prediction |
| Water Solubility (LogS) | -4.5 | SwissADME Prediction |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | SwissADME Prediction |
In Silico ADMET Prediction Workflow
The following diagram illustrates a general workflow for the in silico prediction of the ADMET profile of a small molecule like MDPHP.
References
Protocols for Studying the Effects of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) on Locomotor Activity in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for investigating the effects of the synthetic cathinone 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) on locomotor activity in rats. The methodologies outlined are based on established procedures for assessing the behavioral effects of psychostimulant compounds.
Introduction
MDPHP is a synthetic cathinone and a structural analog of 3,4-methylenedioxypyrovalerone (MDPV), a potent psychostimulant. Like other synthetic cathinones, MDPHP is presumed to exert its effects by inhibiting the reuptake of dopamine and norepinephrine in the central nervous system.[1] This neurochemical action is associated with increased synaptic concentrations of these neurotransmitters, leading to characteristic psychostimulant effects, including hyperlocomotion.[1] Studies on adolescent rats have indicated that MDPHP can induce a dose-dependent increase in locomotor activity, particularly in males. The assessment of locomotor activity is a fundamental preclinical method for evaluating the stimulant properties and abuse potential of novel psychoactive substances.
Experimental Protocols
Open-Field Test for Locomotor Activity
The open-field test is a standard assay for quantifying general locomotor activity and exploratory behavior in rodents.[2][3][4]
Objective: To measure the dose-dependent effects of MDPHP on spontaneous horizontal and vertical locomotor activity in rats.
Materials:
-
Open-field arena (e.g., 100 cm x 100 cm x 40 cm), typically made of a non-reflective material.
-
Video tracking software (e.g., Any-maze, EthoVision) to automatically record and analyze locomotor activity.
-
MDPHP hydrochloride, dissolved in sterile 0.9% saline.
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old).
-
Standard laboratory animal housing and husbandry equipment.
Procedure:
-
Animal Acclimation: Upon arrival, house rats in pairs in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Provide ad libitum access to food and water. Allow at least one week for acclimation to the housing facility before any experimental procedures.
-
Habituation to Experimental Room: On the day of testing, transport the rats to the experimental room at least 60 minutes before the start of the open-field test to allow for habituation to the new environment.
-
Drug Administration: Administer MDPHP or vehicle (0.9% saline) via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight. A range of doses should be tested to establish a dose-response curve (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
Open-Field Testing:
-
Place the rat gently in the center of the open-field arena immediately after injection.
-
Allow the rat to explore the arena freely for a period of 60 to 120 minutes.
-
Record the session using the video tracking software.
-
Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.
-
-
Data Analysis:
-
The video tracking software will analyze the recordings to quantify various locomotor parameters.
-
Primary measures include:
-
Total distance traveled (cm): The total distance the rat moves during the session.
-
Horizontal activity: The number of beam breaks or grid lines crossed.
-
Vertical activity (rearing): The number of times the rat stands on its hind legs.
-
Time spent in the center zone vs. periphery: An indicator of anxiety-like behavior.
-
-
Analyze the data in time bins (e.g., 5 or 10 minutes) to assess the time course of MDPHP's effects.
-
Statistical analysis is typically performed using a one-way or two-way ANOVA, followed by post-hoc tests to compare dose groups.
-
Data Presentation
The following tables present representative quantitative data for the effects of a psychostimulant, analogous to MDPHP, on locomotor activity in rats.
Table 1: Dose-Dependent Effects of a Psychostimulant on Total Distance Traveled in a 60-Minute Open-Field Test
| Treatment Group | Dose (mg/kg, i.p.) | N | Mean Total Distance Traveled (cm) ± SEM |
| Vehicle | 0 (Saline) | 8 | 1500 ± 150 |
| Psychostimulant | 0.5 | 8 | 3500 ± 300 |
| Psychostimulant | 1.0 | 8 | 6000 ± 450 |
| Psychostimulant | 3.0 | 8 | 4500 ± 400 |
Table 2: Time Course of a Psychostimulant's Effect (1.0 mg/kg) on Horizontal Activity
| Time Bin (minutes) | Mean Horizontal Activity (beam breaks) ± SEM |
| 0-10 | 800 ± 75 |
| 10-20 | 1200 ± 100 |
| 20-30 | 1100 ± 90 |
| 30-40 | 950 ± 80 |
| 40-50 | 700 ± 60 |
| 50-60 | 500 ± 50 |
Mandatory Visualizations
Signaling Pathway of MDPHP-Induced Locomotor Activity
Caption: MDPHP inhibits DAT and NET, increasing synaptic dopamine and norepinephrine, leading to enhanced locomotor activity.
Experimental Workflow for Locomotor Activity Study
Caption: Workflow for assessing MDPHP's effects on rat locomotor activity.
References
- 1. The novel recreational drug 3,4-methylenedioxypyrovalerone (MDPV) is a potent psychomotor stimulant: self-administration and locomotor activity in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. anilocus.com [anilocus.com]
- 3. Open-field behavior after intravenous amphetamine analogues in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Open field test in rats [protocols.io]
Analytical Standards for MDPHP and its Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged as a novel psychoactive substance (NPS). As a structural analog of more well-known cathinones like MDPV, MDPHP poses significant challenges to forensic and clinical toxicologists. Accurate and reliable analytical methods are crucial for the detection and quantification of MDPHP and its metabolites in biological matrices to understand its pharmacokinetics, pharmacodynamics, and toxicological effects. These application notes provide detailed protocols for the analysis of MDPHP and its metabolites, summarize quantitative data, and present visual workflows and metabolic pathways to aid researchers in their studies.
Analytical Standards
The availability of high-purity, certified reference materials is fundamental for the accurate identification and quantification of MDPHP and its metabolites. Several chemical suppliers offer analytical standards for MDPHP. It is recommended to use certified reference materials (CRMs) to ensure the traceability and accuracy of analytical results.
Table 1: Commercially Available Analytical Standards for MDPHP
| Compound Name | Supplier | Catalog Number | Purity |
| MDPHP Hydrochloride | Cayman Chemical | 14524 | ≥98% |
| MDPHP Hydrochloride | Cerilliant | M-154 | Solution |
| MDPHP | Sigma-Aldrich | Contact for availability | |
| MDPHP | LGC Standards | Contact for availability |
Note: Availability and catalog numbers are subject to change. Please consult the respective supplier's website for the most current information.
Currently, commercial availability of certified reference standards for individual MDPHP metabolites is limited. Researchers may need to consider custom synthesis for specific metabolite standards. While detailed synthesis protocols for MDPHP metabolites are not widely published, general synthetic strategies for hydroxylated and demethylenated cathinone metabolites can be adapted from the chemical literature.
Metabolic Pathways of MDPHP
MDPHP undergoes extensive phase I and phase II metabolism in the body. The primary metabolic routes include hydroxylation of the alkyl chain and pyrrolidine ring, demethylenation of the methylenedioxy group, and subsequent methylation. The resulting metabolites can be conjugated with glucuronic acid or sulfate in phase II metabolism.[1][2]
Caption: Metabolic pathway of MDPHP.
Mechanism of Action: Signaling Pathway
MDPHP primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), MDPHP increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, leading to its stimulant effects.
References
Application Note: Quantification of MDPHP in Whole Blood for Forensic Toxicology
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a potent synthetic cathinone that has emerged as a significant compound of interest in forensic toxicology. Structurally related to MDPV, MDPHP is a central nervous system stimulant associated with severe and sometimes fatal intoxications.[1][2] Accurate and reliable quantification of MDPHP in whole blood is crucial for interpreting its role in forensic cases, including post-mortem investigations and driving under the influence of drugs (DUID) scenarios. This application note provides a detailed protocol for the quantification of MDPHP in whole blood samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[3]
Scope
This document is intended for researchers, scientists, and drug development professionals in the field of forensic toxicology. It outlines a validated method for the determination of MDPHP concentrations in whole blood, covering sample preparation, instrumental analysis, and data interpretation.
Quantitative Data Summary
The following table summarizes reported concentrations of MDPHP in whole blood from various forensic cases, providing a reference for expected concentration ranges.
| Case Type | Matrix | MDPHP Concentration (ng/mL) | Other Detected Substances | Reference |
| Fatal Intoxication | Femoral Blood | 399 | None | [4] |
| Fatal Intoxication | Central Blood | 1639.99 | α-PHP, Cocaine, Benzoylecgonine (in hair) | [1] |
| Fatal Intoxication | Peripheral Blood | 1601.90 | α-PHP, Cocaine, Benzoylecgonine (in hair) | [1] |
| Fatal Polydrug Intoxication | Femoral Blood | 350 | Clonazepam, MDPPP, MDPV, MDPBP, Citalopram | [5] |
| Fatal Polydrug Intoxication | Cardiac Blood | 110 | Clonazepam, MDPPP, MDPV, MDPBP, Citalopram | [5] |
| Non-fatal Acute Intoxication | Blood/Serum | <1 - 14.3 | None | [4][6] |
| Non-fatal Acute Intoxication (Polydrug) | Blood | 1.26 - 73.30 | Other psychostimulants | [7] |
| Non-fatal Acute Intoxication (Polydrug) | Serum | 3.3 - 140 | Opiates, Benzodiazepines | [8][9] |
| Fetal Death (Maternal Use) | Maternal Blood | 16 | α-PHP | [4][6] |
| Fetal Death (Maternal Use) | Fetal Blood | 76 | α-PHP | [4][6] |
Experimental Protocols
This section details the materials, reagents, and procedures for the validated quantification of MDPHP in whole blood.
Materials and Reagents
-
MDPHP certified reference material (CRM)
-
MDPHP-d5 or other suitable deuterated internal standard (IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Blank human whole blood
-
Microcentrifuge tubes
-
Autosampler vials
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup in whole blood analysis.[3][10]
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of calibrator, quality control, or unknown whole blood sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., MDPHP-d5 at 100 ng/mL in methanol) to each tube.
-
Precipitation: Add 700 µL of cold (0°C) acetonitrile to each tube.[1]
-
Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of multiple reaction monitoring (MRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) is suitable for retaining and separating MDPHP.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions:
-
MDPHP: Precursor ion (Q1) m/z 290.2 -> Product ions (Q3) m/z 135.1, 113.1[7]
-
MDPHP-d5 (IS): Precursor ion (Q1) m/z 295.2 -> Product ion (Q3) m/z 140.1 (example, transitions should be optimized)
-
Method Validation
The analytical method should be validated according to international guidelines (e.g., SWGTOX). Key validation parameters include:
-
Linearity: A calibration curve should be established using at least five non-zero calibrators spanning the expected concentration range in forensic samples (e.g., 1 - 500 ng/mL). A weighted linear regression (e.g., 1/x or 1/x²) is often used.[6]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOQ should be the lowest concentration that can be quantified with acceptable precision and accuracy.[1][6] In published methods, the LOQ for MDPHP in blood has been reported to be as low as 0.5 ng/mL.[1]
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be assessed using quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria are typically within ±15% (±20% for LLOQ).
-
Matrix Effects: The effect of the whole blood matrix on the ionization of the analyte and internal standard should be evaluated to ensure that it does not interfere with quantification.
-
Recovery: The efficiency of the extraction procedure should be determined. A recovery of 78.8% has been reported for MDPHP from blood using protein precipitation.[1]
-
Stability: The stability of MDPHP in whole blood should be assessed under various storage conditions (e.g., room temperature, refrigerated, frozen) and through freeze-thaw cycles. Synthetic cathinones can be unstable, and their stability is temperature-dependent.[11] Tertiary amines like MDPHP are generally more stable than secondary amines.[11]
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the quantification of MDPHP in whole blood samples.
Caption: Experimental workflow for MDPHP quantification.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the quantification of MDPHP in whole blood for forensic toxicology applications. The simple and efficient protein precipitation sample preparation, combined with the specificity of tandem mass spectrometry, allows for accurate determination of MDPHP concentrations. This enables forensic toxicologists to make informed interpretations regarding the pharmacological effects of this potent synthetic cathinone in various legal investigations. Adherence to strict validation protocols is essential to ensure the reliability and defensibility of the analytical results.
References
- 1. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]
- 5. academic.oup.com [academic.oup.com]
- 6. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stability of Synthetic Cathinones in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Liquid Chromatography-Tandem Mass Spectrometry for MDPHP Analysis
Abstract
This application note provides a comprehensive overview and detailed protocols for the analysis of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP), a synthetic cathinone, in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals, offering robust procedures for the extraction and quantification of MDPHP in whole blood, urine, and hair samples. The included protocols are based on established methods and provide a framework for sensitive and selective analysis critical for forensic toxicology, clinical research, and drug metabolism studies.
Introduction
MDPHP is a potent psychostimulant of the synthetic cathinone class, which has emerged as a novel psychoactive substance (NPS). Its abuse can lead to severe health consequences, making its accurate detection and quantification in biological specimens crucial for clinical and forensic investigations. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for the analysis of NPS like MDPHP. This document details validated sample preparation techniques and LC-MS/MS parameters for the reliable determination of MDPHP in various biological matrices.
Quantitative Data Summary
The following tables summarize the quantitative parameters for the analysis of MDPHP in different biological matrices as reported in the literature. These values can serve as a benchmark for method development and validation.
Table 1: Quantitative LC-MS/MS Parameters for MDPHP Analysis
| Parameter | Whole Blood | Urine | Hair |
| Limit of Quantification (LOQ) | 0.5 ng/mL[1][2] | 1 ng/mL[1] | 7 pg/mg[1] |
| Linearity Range | 0.25 - 25 ng/mL[3] | 1 - 100 ng/mL[1] | Not explicitly stated |
| Recovery | >80% | 78.8%[1] | 78.1%[1] |
| Matrix Effect | Acceptable | Ion Suppression: -20.4%[1] | Ion Suppression: -21.3%[1] |
Note: The linearity range for whole blood is a general value for synthetic cathinones and may vary for MDPHP specifically.
Experimental Protocols
Detailed methodologies for the analysis of MDPHP in whole blood, urine, and hair are provided below. These protocols are intended as a guide and may require optimization based on the specific instrumentation and laboratory conditions.
Protocol 1: Analysis of MDPHP in Whole Blood
This protocol describes a protein precipitation method for the extraction of MDPHP from whole blood, a common and effective technique for sample cleanup prior to LC-MS/MS analysis.
Materials:
-
Whole blood sample
-
Acetonitrile (ACN), cold (0°C)
-
Internal Standard (IS) solution (e.g., MDPHP-d8 in methanol)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., 90:10 water:methanol)
-
LC-MS/MS system
Procedure:
-
Pipette 200 µL of whole blood into a 1.5 mL microcentrifuge tube.[4]
-
Add 10 µL of the internal standard solution.
-
Add 700 µL of cold acetonitrile to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 2500 x g for 5 minutes to pellet the precipitated proteins.[4]
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the dried extract with 100 µL of the reconstitution solution.[5]
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Analysis of MDPHP in Urine
This protocol details a solid-phase extraction (SPE) method for the cleanup and concentration of MDPHP from urine samples. SPE is a highly effective technique for removing matrix interferences from complex samples like urine.
Materials:
-
Urine sample
-
Mixed-mode cation exchange (MCX) SPE cartridges
-
Internal Standard (IS) solution (e.g., MDPHP-d8 in methanol)
-
2% Formic acid in water
-
Methanol
-
Acetonitrile
-
5% Ammonium hydroxide in 60:40 Acetonitrile:Methanol
-
SPE vacuum manifold
-
Collection tubes
-
Vortex mixer
Procedure:
-
To 0.5 mL of urine in a collection tube, add the internal standard.
-
Add 0.5 mL of 2% formic acid and vortex to mix.[6]
-
Condition the SPE cartridge: Pass 200 µL of methanol followed by 200 µL of water through the cartridge.[6]
-
Load the sample: Load the entire pre-treated urine sample onto the conditioned SPE cartridge.[6]
-
Wash the cartridge:
-
Dry the cartridge under vacuum for 5 minutes.
-
Elute the analyte: Elute MDPHP with 2 x 25 µL of 5% ammonium hydroxide in 60:40 acetonitrile:methanol into a clean collection tube.[6]
-
The eluate is ready for direct injection into the LC-MS/MS system.
Protocol 3: Analysis of MDPHP in Hair
This protocol describes the extraction of MDPHP from hair samples, which is useful for determining long-term drug exposure.
Materials:
-
Hair sample (approximately 20 mg)
-
Methanol with 0.1% formic acid
-
Internal Standard (IS) solution (e.g., MDPHP-d8 in methanol)
-
Ultrasonic bath
-
Centrifuge
-
Nitrogen evaporator
-
Reconstitution solution (e.g., mobile phase)
-
Microcentrifuge tubes
Procedure:
-
Decontaminate the hair sample by washing with dichloromethane and then methanol.
-
Dry the hair sample at room temperature.
-
Weigh approximately 20 mg of the decontaminated and dried hair into a microcentrifuge tube.[1]
-
Add 1 mL of methanol with 0.1% formic acid and 10 µL of the internal standard solution.[1]
-
Sonicate the sample for 2 hours at room temperature in an ultrasonic bath.[1]
-
Centrifuge the sample to pellet any particulate matter.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue with 100 µL of the mobile phase.[1]
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Parameters
The following are typical LC-MS/MS parameters for the analysis of MDPHP. These may need to be optimized for the specific instrument being used.
Table 2: Typical LC-MS/MS Conditions for MDPHP Analysis
| Parameter | Setting |
| LC System | Agilent 1290 Infinity or equivalent |
| Column | Reversed-phase C18 (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm)[1] |
| Mobile Phase A | 5 mM Ammonium Formate with 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of MDPHP and internal standard |
| Flow Rate | 0.4 - 0.6 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
| MS System | Agilent 6460 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 4000 V[1] |
| Gas Temperature | 325°C[1] |
| Gas Flow | 10 L/min[1] |
| Nebulizer Pressure | 20 psi[1] |
| MRM Transitions | See Table 3 |
Table 3: Example Multiple Reaction Monitoring (MRM) Transitions for MDPHP and a Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| MDPHP (Quantifier) | 326.2 | 175.1 | 20 |
| MDPHP (Qualifier) | 326.2 | 98.1 | 30 |
| MDPHP-d8 (IS) | 334.2 | 183.1 | 20 |
Note: The fragmentation of MDPHP typically involves the cleavage of the pyrrolidine ring and the alkyl chain. The product ion at m/z 175.1 corresponds to the methylenedioxy-phenone moiety, while the ion at m/z 98.1 is characteristic of the pyrrolidine ring fragment. The specific transitions and collision energies should be optimized for the instrument in use.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of MDPHP in biological samples using LC-MS/MS.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. benchchem.com [benchchem.com]
Postmortem Tissue Specimen Analysis for MDPHP Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) is a synthetic cathinone that has emerged on the illicit drug market, leading to an increase in intoxications and fatalities.[1][2] Understanding the distribution of MDPHP in postmortem tissues is crucial for forensic toxicologists to interpret analytical results accurately and for researchers to comprehend its pharmacokinetic and toxicological profile. These application notes provide a summary of reported quantitative data on MDPHP distribution in postmortem cases and detailed protocols for the analysis of MDPHP in various tissue specimens.
Quantitative Data Summary
The following tables summarize the reported concentrations of MDPHP in various postmortem tissue specimens from fatal intoxication cases. These values can serve as a reference for forensic toxicologists and researchers.
Table 1: MDPHP Concentrations in Postmortem Biological Fluids
| Specimen | Concentration Range | Units | References |
| Femoral Blood | 350 - 399 | ng/mL | [2][3] |
| Cardiac Blood | 110 - 1639.99 | ng/mL | [1][3] |
| Urine | 1900 - 12954.13 | ng/mL | [1][3] |
| Bile | 3000 | ng/mL | [3] |
| Gastric Content | 50 - 3028.54 | ng/mL | [1][2] |
| Right Vitreous Humor | 1846.45 | ng/mL | [1] |
| Left Vitreous Humor | 2568.01 | ng/mL | [1] |
Table 2: MDPHP Concentrations in Postmortem Tissues and Hair
| Specimen | Concentration Range | Units | References |
| Kidney | 490 | ng/g | [3] |
| Liver | 80 | ng/g | [3] |
| Lung | 480 | ng/g | [3] |
| Brain | 98 | ng/g | [3] |
| Pubic Hair | 8 | ng/mg | [3] |
| Hair (0.0-1.5 cm) | 152.38 | ng/mg | [1] |
| Hair (1.5-3.0 cm) | 451.33 | ng/mg | [1] |
Metabolic Pathway of MDPHP
MDPHP undergoes extensive phase I metabolism. The primary metabolic transformations include demethylenation of the methylenedioxy group, which can be followed by methylation, oxidation of the pyrrolidine ring, N,N-bisdealkylation of the pyrrolidine ring to a primary amine, and hydroxylation of the aliphatic side chain.[4][5] A combination of these metabolic alterations can also occur.[4] The hydroxylated metabolites are also subject to phase II metabolism, primarily through glucuronidation.[5]
Postulated metabolic pathway of MDPHP.
Experimental Protocols
The following are detailed protocols for the extraction and analysis of MDPHP from postmortem tissue specimens based on methodologies cited in the literature.[1][3][6]
Protocol 1: Analysis of MDPHP in Liquid Specimens (Blood, Urine, Vitreous Humor, Bile, Gastric Content)
This protocol is based on a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
1. Materials and Reagents:
-
MDPHP reference standard
-
Internal Standard (IS) (e.g., MDPHP-d8)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Deionized water
-
Centrifuge tubes (1.5 mL or 2 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
LC-MS/MS system
2. Sample Preparation:
-
Pipette 200 µL of the liquid specimen (e.g., blood, urine) into a centrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 700 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 2500 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Parameters (Example):
-
Column: A suitable C18 column (e.g., 100 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte.
-
Flow Rate: 0.3 - 0.5 mL/min
-
Injection Volume: 5 - 10 µL
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
MRM Transitions: Monitor at least two transitions for MDPHP and one for the internal standard.
Protocol 2: Analysis of MDPHP in Solid Tissue Specimens (Liver, Kidney, Brain, Lung)
This protocol involves homogenization followed by extraction and analysis by LC-MS/MS.
1. Materials and Reagents:
-
Same as Protocol 1
-
Homogenizer (e.g., bead beater, Potter-Elvehjem)
-
Phosphate buffer (pH 7.4)
2. Sample Preparation:
-
Weigh approximately 1 gram of the tissue specimen.
-
Add 3 mL of phosphate buffer per gram of tissue.
-
Homogenize the tissue until a uniform consistency is achieved.
-
Use 200 µL of the homogenate and proceed with the extraction steps as described in Protocol 1 (steps 2-9).
Protocol 3: Analysis of MDPHP in Hair Specimens
This protocol describes the extraction of MDPHP from hair followed by LC-MS/MS analysis.[6]
1. Materials and Reagents:
-
Same as Protocol 1
-
Methanol (MeOH) with 0.1% formic acid
-
Sonicator
-
Centrifuge tubes
2. Sample Preparation:
-
Decontaminate the hair sample by washing with an appropriate solvent (e.g., dichloromethane, methanol) and allow it to air dry.
-
Weigh 20 mg of the decontaminated hair into a centrifuge tube.
-
Add 1 mL of methanol with 0.1% formic acid.
-
Add 10 µL of the internal standard solution.
-
Sonicate the mixture for 2 hours at room temperature.
-
Centrifuge to pellet the hair.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject into the LC-MS/MS system for analysis.
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of MDPHP in postmortem tissue specimens.
General workflow for MDPHP analysis.
Conclusion
The provided data and protocols offer a comprehensive resource for the analysis of MDPHP in postmortem specimens. Adherence to validated analytical methods and careful interpretation of quantitative results are essential for accurate forensic toxicological investigation. Further research is needed to expand the database of MDPHP tissue concentrations and to fully elucidate its complex metabolic pathways.
References
- 1. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Detection of Chronic MDPHP Exposure Through Hair Analysis
Introduction
3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) is a synthetic cathinone, a class of new psychoactive substances (NPS), that has emerged as a significant public health concern.[1][2] Structurally related to the potent stimulant MDPV, MDPHP acts as a norepinephrine-dopamine reuptake inhibitor, leading to stimulant effects.[3] Its abuse has been linked to severe intoxication cases and fatalities.[3][4][5][6] Monitoring chronic exposure to MDPHP is crucial for clinical and forensic toxicology. Hair analysis offers a unique advantage for this purpose, providing a long detection window of weeks to months, which can reveal a history of drug use.[7][8] This application note provides a detailed protocol for the detection and quantification of MDPHP in human hair, intended for researchers, scientists, and drug development professionals.
Principles of Hair Analysis for Drug Detection
Drugs and their metabolites are incorporated into the hair shaft from the bloodstream during hair growth.[8][9] This incorporation occurs primarily through the hair follicle papilla. Once incorporated, the drug remains trapped within the keratin matrix of the hair, providing a chronological record of exposure.[7] Segmental analysis of the hair shaft can, in principle, provide a timeline of drug use.[7][10] The concentration of a drug in hair can be influenced by factors such as dosage, frequency of use, and the physicochemical properties of the drug. Hair pigmentation has also been shown to affect the incorporation of some drugs, with higher concentrations often found in pigmented hair due to binding with melanin.[11][12][13]
Experimental Protocols
This section details the recommended procedures for sample collection, preparation, and analysis for the detection of MDPHP in hair.
Hair Sample Collection and Storage
-
Collection: Collect a lock of hair (approximately 50 mg, about the diameter of a pencil) from the posterior vertex region of the scalp. Cut the hair as close to the scalp as possible.
-
Storage: Store the hair sample in a clean, dry, labeled paper envelope at room temperature. Avoid plastic bags to prevent moisture buildup.
Sample Preparation and Decontamination
External contamination of hair can lead to false-positive results. Therefore, a thorough decontamination procedure is essential.
-
Wash the hair sample sequentially with two aliquots of dichloromethane (1 mL each) followed by one aliquot of methanol (1 mL).[5]
-
After the final wash, allow the hair to dry completely at room temperature.
Extraction of MDPHP from Hair
Several extraction methods can be employed. This protocol describes an acidic hydrolysis followed by solid-phase extraction (SPE), which has been shown to be effective for cathinones.
-
Weigh approximately 20-50 mg of the decontaminated and dried hair and cut it into small segments (1-2 mm).[5][14]
-
Place the hair segments in a glass vial and add 1 mL of 0.1 M HCl.[5]
-
Incubate the mixture at 45°C overnight (approximately 18 hours) to hydrolyze the keratin matrix and release the entrapped drug.[5]
-
Centrifuge the sample and transfer the supernatant for solid-phase extraction.
Solid-Phase Extraction (SPE)
SPE is used to clean up the sample and concentrate the analyte of interest.
-
Column Conditioning: Precondition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of 0.1 M phosphate buffer (pH 6).[5]
-
Sample Loading: Apply the supernatant from the extraction step onto the conditioned SPE column.
-
Washing: Wash the column sequentially with 2 mL of deionized water, 1 mL of 1 M acetic acid, and 2 mL of methanol to remove interfering substances.[5]
-
Elution: Elute MDPHP from the column with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol (8:2, v/v) containing 2% ammonium hydroxide.[5]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Instrumental Analysis: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of MDPHP in hair extracts.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for the separation.[5]
-
Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B) is commonly used.[4]
-
Flow Rate: A typical flow rate is 0.3-0.5 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is effective for MDPHP.[5]
-
Detection: Multiple Reaction Monitoring (MRM) mode should be used for quantification, monitoring at least two transitions for the parent ion to product ions to ensure specificity.
-
Data Presentation
The following tables summarize quantitative data for MDPHP found in hair from published case reports. These values can serve as a reference for interpreting results.
Table 1: Quantitative Data for MDPHP in Hair
| Case/Study | Hair Segment | MDPHP Concentration (ng/mg) | Analytical Method | Reference |
| Fatal Intoxication | Pubic Hair (1.5 cm) | 8.3 | LC-QTOF | [4] |
| Post-mortem | Proximal (0-1.5 cm) | 152.38 | LC-MS/MS | [5] |
| Post-mortem | Distal (1.5-3.0 cm) | 451.33 | LC-MS/MS | [5] |
Table 2: Method Validation Parameters for Related Cathinones in Hair (for reference)
| Compound | LOD (ng/mg) | LOQ (ng/mg) | Analytical Method | Reference |
| Mephedrone | - | 0.05 (enantiomers) | SPE-CE | [15] |
| MDPV | - | 0.40 (enantiomers) | SPE-CE | [15] |
| Various Cathinones | 0.006–0.052 | 0.008–0.095 | LC-MS/MS | [16] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the hair analysis workflow for MDPHP detection.
Caption: Workflow for MDPHP analysis in hair.
Signaling Pathway of MDPHP
MDPHP primarily acts by inhibiting the reuptake of dopamine and norepinephrine, leading to increased synaptic concentrations of these neurotransmitters.
Caption: MDPHP's mechanism of action.
Discussion and Interpretation
The presence of MDPHP in hair is a strong indicator of chronic exposure. The concentration of MDPHP can provide a semi-quantitative measure of the extent of use, although direct correlation with dosage is challenging due to inter-individual variability in metabolism and hair incorporation rates. Segmental analysis can help to establish a timeline of use, which can be valuable in both clinical and forensic contexts. It is important to consider that the absence of MDPHP in a hair sample does not definitively rule out past exposure, as concentrations may fall below the limit of detection, especially with infrequent use. Validation of the analytical method, including the determination of limits of detection (LOD) and quantification (LOQ), is crucial for reliable interpretation of results. The data presented in this application note, derived from scientific literature, provides a foundational protocol that should be fully validated in the end-user's laboratory.
References
- 1. gov.uk [gov.uk]
- 2. The rising trend of MDPHP consumption: an Italian snapshot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MDPHP - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hair as a biological indicator of drug use, drug abuse or chronic exposure to environmental toxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of drug incorporation into hair segments and nails by enantiomeric analysis following controlled single MDMA intakes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of chronic exposure to MDMA in a group of consumers by segmental hair analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of hair pigmentation in drug incorporation into hair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The incorporation of drugs into hair: relationship of hair color and melanin concentration to phencyclidine incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Incorporation of zolpidem and methoxyphenamine into white hair strands after single administrations: Influence of hair pigmentation on drug incorporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. Enantioselective determination of cathinone derivatives in human hair by capillary electrophoresis combined in-line with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: MDPHP Metabolite Identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the identification of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) metabolites.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to target metabolites for detecting MDPHP intake?
A1: MDPHP undergoes extensive and rapid metabolism in the body. Consequently, the concentration of the parent drug in biological samples, such as urine, can be very low. The chromatographic peak areas of its metabolites are often comparable to or even greater than that of the parent compound, making them more reliable biomarkers for confirming ingestion.[1][2] Key metabolites, such as those formed from demethylenation and subsequent methylation, are considered useful targets for verifying MDPHP use.[1][3]
Q2: What are the primary metabolic pathways for MDPHP?
A2: The biotransformation of MDPHP is complex and involves several key pathways, similar to other synthetic cathinones like MDPV.[1] The main Phase I metabolic reactions include:
-
Hydroxylation: Addition of a hydroxyl group, typically on the aliphatic side chain.[4]
-
Carbonyl Reduction: The ketone group is reduced to a secondary alcohol.[1][5]
-
Pyrrolidine Ring Oxidation: Oxidation of the pyrrolidine ring can form a lactam, which may be followed by a ring-opening reaction.[1][5]
-
Benzodioxole Moiety Biotransformation: This involves the demethylenation of the methylenedioxy group to form a catechol intermediate, which is then often methylated by catechol-O-methyl transferase (COMT).[4][6]
-
N-Dealkylation: The pyrrolidine ring can be opened, leading to an N,N-bisdealkylated primary amine.[4][6] These reactions often occur in combination, leading to a wide array of metabolites.[4] The majority of hydroxylated metabolites also undergo Phase II metabolism, primarily through glucuronidation.[1][2]
Q3: Which analytical techniques are most effective for identifying MDPHP metabolites?
A3: The two most powerful and commonly used techniques are:
-
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This is a preferred method for its high sensitivity and specificity, allowing for the tentative identification of metabolites without reference standards by analyzing accurate mass and fragmentation patterns.[1][7] It is particularly useful for analyzing both Phase I and Phase II metabolites directly.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A widely used technique in forensic toxicology.[6][8] However, for analyzing MDPHP metabolites, it typically requires a hydrolysis step (to cleave glucuronides) and derivatization (e.g., acetylation) to improve the chromatographic properties and mass spectral fragmentation of the polar metabolites.[4][6]
Q4: I am having trouble differentiating between isomeric metabolites. What should I do?
A4: Differentiating isomers, such as those resulting from hydroxylation at different positions on the alkyl chain or from the methylation of the catechol structure, is a significant challenge.[4]
-
With GC-MS: Achieving clear separation can be difficult. While isomers may elute at different retention times, confidently assigning a specific structure to each peak without a reference standard is often not possible with this method alone.[4]
-
With LC-HRMS/MS: This technique offers better capabilities. By carefully analyzing the tandem mass spectrometry (MS/MS) fragmentation patterns, you may identify unique product ions or differences in their relative abundances that can help distinguish between isomers. Developing a robust chromatographic method with a high-resolution column is critical to maximize the separation of isomeric compounds.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for Parent MDPHP | MDPHP is extensively metabolized. | Shift focus to detecting major metabolites, which are often more abundant.[1] Target analytes like the demethylenated-methylated metabolites and lactam derivatives.[2] |
| Poor Recovery of Metabolites During Sample Prep | Inefficient extraction from the biological matrix (e.g., urine, blood). | Use established extraction methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[8] Optimize the pH and solvent choice for LLE to ensure efficient extraction of metabolites with varying polarities. |
| Suspected Glucuronidated Metabolites Not Detected with GC-MS | Phase II metabolites (glucuronides) are not volatile and require cleavage before GC-MS analysis. | Incorporate an enzymatic hydrolysis step using β-glucuronidase or an acid hydrolysis step into your sample preparation protocol before extraction and derivatization.[6][9] |
| Complex Mass Spectra That Are Difficult to Interpret | Co-elution of multiple metabolites or matrix components. Overlapping fragmentation patterns. | Improve chromatographic separation by optimizing the gradient, flow rate, or changing the stationary phase. Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass data, which aids in elemental composition determination and reduces ambiguity.[7] |
| Unavailability of Certified Reference Standards for Confirmation | Many novel psychoactive substance (NPS) metabolites are not commercially available. | Use high-resolution mass spectrometry (LC-HRMS/MS) for tentative identification based on accurate mass, isotopic pattern, and fragmentation analysis. Compare fragmentation patterns to known pathways of structurally similar compounds like MDPV.[10][11] |
Data & Protocols
Table 1: Key Phase I Metabolites of MDPHP
This table summarizes the principal biotransformations observed for MDPHP. Note that multiple transformations can occur on the same molecule.
| Metabolic Transformation | Resulting Moiety/Structure | Common Analytical Approach |
| Demethylenation + Methylation | Methoxyphenol | LC-HRMS, GC-MS (after derivatization) |
| Pyrrolidine Ring Oxidation | Lactam | LC-HRMS, GC-MS (after derivatization) |
| Alkyl Chain Hydroxylation | Hydroxylated Alkyl Chain | LC-HRMS, GC-MS (after derivatization) |
| Carbonyl Group Reduction | Secondary Alcohol | LC-HRMS, GC-MS (after derivatization) |
| N,N-bisdealkylation | Primary Amine | LC-HRMS, GC-MS (after derivatization) |
Experimental Protocol: General Workflow for Metabolite Identification in Urine by LC-HRMS
This protocol provides a generalized methodology for the identification of MDPHP metabolites in urine samples.
-
Sample Preparation:
-
Centrifuge the urine sample to remove particulate matter.
-
To 1 mL of the supernatant, add an internal standard.
-
Perform an optional enzymatic hydrolysis step if targeting total metabolite concentrations: Add β-glucuronidase from E. coli, buffer to pH ~6.8, and incubate at 37°C overnight.[9]
-
Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.[8]
-
Evaporate the organic solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-HRMS analysis.
-
-
LC-HRMS Analysis:
-
Chromatography: Use a C18 reversed-phase column. Employ a gradient elution program with water and acetonitrile (both containing formic acid, e.g., 0.1%) as the mobile phases.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Data Acquisition: Perform data acquisition in a data-dependent mode, acquiring a full scan MS followed by several MS/MS scans of the most intense ions.
-
-
Data Analysis:
-
Extract ion chromatograms for the expected m/z values of potential metabolites.
-
Compare the full scan mass spectra against theoretical exact masses (allowing for a small mass error, e.g., <5 ppm).
-
Analyze the MS/MS fragmentation patterns to elucidate the structure of the potential metabolites. Compare these patterns with the fragmentation of the parent MDPHP and metabolites of structurally similar compounds.[1]
-
Visualizations
Caption: Major metabolic pathways of MDPHP.
Caption: General workflow for MDPHP metabolite identification.
References
- 1. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine. - Drugs and Alcohol [drugsandalcohol.ie]
- 4. ovid.com [ovid.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Frontiers | Metabolic stability and metabolite profiling of emerging synthetic cathinones [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. academic.oup.com [academic.oup.com]
- 10. Synthetic cathinone pharmacokinetics, analytical methods, and toxicological findings from human performance and postmortem cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Enhancing MDPHP Detection in Biological Matrices
Welcome to the technical support center for the analysis of 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP). This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to improve the sensitivity and reliability of MDPHP detection in various biological matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of MDPHP in biological samples.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery of MDPHP | Inappropriate Extraction Solvent/pH: The polarity of the extraction solvent may not be optimal for MDPHP, or the pH of the sample may not be suitable for efficient extraction. | - Optimize Solvent Polarity: Test different organic solvents or mixtures with varying polarities. For liquid-liquid extraction (LLE), consider solvents like ethyl acetate or a mixture of dichloromethane and isopropanol. - Adjust pH: MDPHP is a basic compound. Adjusting the sample pH to be 2 units above its pKa can improve extraction into an organic solvent. For solid-phase extraction (SPE), ensure the pH of the loading and wash solutions are optimized for retention on the chosen sorbent. |
| Inefficient Phase Separation (LLE): Emulsions or incomplete separation of aqueous and organic layers can lead to loss of the analyte. | - Centrifugation: Ensure adequate centrifugation speed and time to achieve a clear separation between the layers. - Addition of Salt: Adding sodium chloride to the aqueous layer can help break emulsions and improve phase separation. | |
| Issues with Solid-Phase Extraction (SPE): Problems can arise from improper column conditioning, incorrect sorbent choice, or inefficient elution. | - Proper Conditioning: Always pre-condition the SPE cartridge with the recommended solvents (e.g., methanol followed by water or a buffer) to activate the sorbent. - Sorbent Selection: For MDPHP, a mixed-mode cation exchange (MCX) or a polymeric reversed-phase sorbent can be effective. - Optimize Elution: Ensure the elution solvent is strong enough to desorb MDPHP from the sorbent. A mixture of an organic solvent with a small amount of a basic modifier (e.g., ammonium hydroxide) is often effective. | |
| Analyte Degradation: MDPHP may be unstable under certain storage or experimental conditions. | - Storage Conditions: Store biological samples at -20°C or lower to minimize degradation. Avoid repeated freeze-thaw cycles. - Temperature during Extraction: Perform extraction steps at controlled, and often lower, temperatures to minimize degradation. | |
| High Matrix Effects (Ion Suppression or Enhancement in LC-MS/MS) | Co-elution of Endogenous Components: Phospholipids, salts, and other matrix components can co-elute with MDPHP and interfere with its ionization in the mass spectrometer.[1] | - Improve Sample Cleanup: Employ a more rigorous sample preparation method such as SPE or use phospholipid removal plates to reduce matrix components.[1] - Optimize Chromatography: Adjust the chromatographic gradient to better separate MDPHP from the regions of ion suppression or enhancement. - Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects.[1] |
| High Salt Concentration: Residual salts from buffers or sample preparation can cause ion suppression. | - Desalting Step: Incorporate a desalting step in your SPE protocol. - Solvent Evaporation and Reconstitution: Ensure complete evaporation of the extraction solvent and reconstitute the sample in a mobile phase-compatible solvent with low salt content. | |
| Poor Reproducibility (High %RSD) | Inconsistent Sample Preparation: Manual sample preparation can introduce variability. | - Automation: Utilize automated liquid handling systems for sample preparation to improve consistency. - Standardized Protocols: Ensure all analysts are following a well-defined and validated standard operating procedure (SOP). |
| Instrument Variability: Fluctuations in the LC-MS/MS system can lead to inconsistent results. | - System Suitability Tests: Perform regular system suitability tests to ensure the instrument is performing within specifications. - Regular Maintenance and Calibration: Adhere to a strict schedule for instrument maintenance and calibration. | |
| No Detection of MDPHP Despite Suspected Presence | Targeting Only the Parent Drug: MDPHP is extensively metabolized, and the parent drug may be present at very low or undetectable concentrations, especially after a certain time post-ingestion.[2] | - Target Metabolites: Develop an analytical method that includes the detection of major MDPHP metabolites, such as those formed by hydroxylation, reduction of the carbonyl group, and demethylenation.[2] The concentrations of these metabolites in urine can be comparable to or even exceed that of the parent compound.[2] |
| Insufficient Method Sensitivity: The limit of detection (LOD) and limit of quantification (LOQ) of the method may be too high to detect low concentrations of MDPHP. | - Optimize MS/MS Parameters: Fine-tune the collision energy and other MS parameters to maximize the signal for MDPHP and its metabolites. - Sample Pre-concentration: Incorporate a sample concentration step, such as evaporating the extraction solvent to dryness and reconstituting in a smaller volume. |
Frequently Asked Questions (FAQs)
Q1: Why is it important to analyze for MDPHP metabolites in addition to the parent drug?
A1: MDPHP undergoes extensive metabolism in the body.[2] As a result, the concentration of the parent MDPHP in biological samples, particularly urine, can be very low, while its metabolites can be present in much higher concentrations.[2] Targeting these metabolites significantly increases the window of detection and the overall sensitivity of the assay, making it more likely to confirm an ingestion.
Q2: What is the most suitable biological matrix for detecting MDPHP?
A2: The choice of matrix depends on the desired detection window.
-
Urine: Generally preferred for routine screening due to non-invasive collection and higher concentrations of metabolites, offering a longer detection window.
-
Blood/Plasma: Provides information on recent drug use and impairment.
-
Hair: Offers the longest detection window, spanning months to years, and can provide information on chronic use.[3]
Q3: What are the expected limits of detection (LOD) and quantification (LOQ) for MDPHP analysis?
A3: LOD and LOQ values are highly dependent on the analytical method, instrument sensitivity, and the biological matrix. The following table summarizes some reported values:
| Matrix | Method | LOD | LOQ |
| Blood | LC-MS/MS | - | 0.5 ng/mL[4] |
| Urine | LC-MS/MS | 0.4 pg/mL | 1.4 pg/mL[5] |
| Hair | LC-MS/MS | - | 7 pg/mg[4] |
Q4: How can I validate my analytical method for MDPHP detection?
A4: Method validation should be performed according to established guidelines (e.g., ICH, FDA) and should assess the following parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of MDPHP from Urine for LC-MS/MS Analysis
1. Sample Preparation: a. To 1 mL of urine in a glass tube, add an appropriate internal standard (e.g., MDPHP-d5). b. Add 100 µL of a basifying agent (e.g., 1 M sodium carbonate) to adjust the pH to > 9. c. Vortex mix for 30 seconds.
2. Extraction: a. Add 3 mL of an organic extraction solvent (e.g., ethyl acetate or a 9:1 mixture of n-hexane:ethyl acetate). b. Vortex mix vigorously for 2 minutes. c. Centrifuge at 3000 x g for 10 minutes to separate the layers.
3. Evaporation and Reconstitution: a. Carefully transfer the upper organic layer to a clean tube. b. Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). d. Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) of MDPHP from Blood for LC-MS/MS Analysis
1. Sample Pre-treatment: a. To 0.5 mL of whole blood or plasma, add the internal standard. b. Add 1 mL of a protein precipitation solvent (e.g., cold acetonitrile). c. Vortex mix for 1 minute. d. Centrifuge at 10,000 x g for 10 minutes. e. Transfer the supernatant to a clean tube.
2. Solid-Phase Extraction: a. Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of water. b. Loading: Load the supernatant from step 1e onto the SPE cartridge. c. Washing: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol. d. Elution: Elute the analyte with 2 mL of a 5% ammonium hydroxide solution in methanol.
3. Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. Reconstitute the residue in 100 µL of the mobile phase. c. Vortex mix and transfer to an autosampler vial for analysis.
Protocol 3: Extraction of MDPHP from Hair for LC-MS/MS Analysis
1. Decontamination and Pulverization: a. Wash a 20 mg hair sample sequentially with dichloromethane and methanol to remove external contaminants. b. Allow the hair to air dry completely. c. Pulverize the hair sample using a ball mill.
2. Extraction: a. To the pulverized hair in a glass tube, add the internal standard and 1 mL of methanol. b. Sonicate the sample for 2 hours at 45°C. c. Centrifuge at 10,000 x g for 10 minutes.
3. Evaporation and Reconstitution: a. Transfer the methanolic extract to a clean tube. b. Evaporate to dryness under a gentle stream of nitrogen at 40°C. c. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: MDPHP acts as a norepinephrine-dopamine reuptake inhibitor.
Caption: General analytical workflow for MDPHP detection.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Dosage for In Vivo MDPHP Studies in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing in vivo studies with 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) in rodents.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting dose for MDPHP in mice for behavioral studies?
A1: For acute administration in mice, a dose range of 0.01 mg/kg to 20 mg/kg (intraperitoneal, i.p.) has been used to evaluate behavioral and physiological effects.[1][2][3] It is advisable to start with a low dose (e.g., 0.1 mg/kg or 1 mg/kg) and perform a dose-response study to determine the optimal dose for your specific experimental paradigm. Higher doses (10-20 mg/kg) have been associated with significant increases in locomotion, aggression, heart rate, and blood pressure.[1][2]
Q2: What are the known sex differences in response to MDPHP in rodents?
A2: Preclinical studies suggest that there may be sex-dependent differences in the effects of MDPHP. For instance, in adolescent rats, while both sexes did not show a tendency for self-administration, chronic exposure to low doses of MDPHP led to increased plasma corticosterone levels in females but not in males.[4][5][6] Additionally, MDPHP was found to increase the firing rate of dopaminergic neurons in the rostral ventral tegmental area (rVTA) of male rats but not females.[5][6][7] These findings suggest that male rodents may be more susceptible to the stimulant effects, while females might exhibit a more pronounced stress response.[4]
Q3: What is the primary mechanism of action for MDPHP?
A3: MDPHP is a synthetic cathinone of the pyrovalerone class and acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI).[8] Its inhibitory concentrations (IC₅₀ values) have been reported as 60 nM for the norepinephrine transporter (NET), 50 nM for the dopamine transporter (DAT), and 9,000 nM for the serotonin transporter (SERT).[8] This indicates a much higher potency for inhibiting norepinephrine and dopamine reuptake compared to serotonin.
Q4: What are the expected behavioral effects of MDPHP in rodents?
A4: MDPHP administration in mice has been shown to dose-dependently increase locomotor activity and induce aggressive behavior.[1][2][3] It can also impair sensorimotor responses.[2] In studies with other novel synthetic cathinones with similar mechanisms, substitution for the discriminative stimulus effects of methamphetamine and cocaine has been observed, suggesting a potential for abuse.[9]
Q5: Is there evidence of neurotoxicity with MDPHP?
A5: In vitro studies have demonstrated that MDPHP can induce neurotoxicity in a concentration-dependent manner by increasing reactive oxygen species (ROS) levels, which can lead to cell death, primarily through necrosis.[2]
Troubleshooting Guides
Problem 1: Excessive aggression or fighting among experimental animals after MDPHP administration.
-
Possible Cause: The dose of MDPHP administered may be too high. Higher doses are known to induce aggressive behavior in mice.[1][2]
-
Troubleshooting Steps:
-
Reduce the Dose: Lower the administered dose of MDPHP in your next experiment.
-
Isolate Animals: House animals individually after drug administration to prevent injuries from fighting.
-
Monitor Behavior: Continuously monitor the animals for signs of aggression and intervene if necessary to ensure animal welfare.
-
Consider the Resident-Intruder Test: If studying aggression is the goal, use a standardized paradigm like the resident-intruder test for controlled assessment.[2]
-
Problem 2: High variability in behavioral responses between animals.
-
Possible Cause: Several factors could contribute to high variability, including sex, age, housing conditions, and the route and consistency of drug administration.
-
Troubleshooting Steps:
-
Control for Sex: Given the known sex differences in response to MDPHP, use animals of a single sex or include sex as a variable in your experimental design.[4][5][6][7]
-
Standardize Age and Weight: Use animals within a narrow age and weight range.
-
Acclimatize Animals: Ensure all animals are properly acclimatized to the experimental environment and procedures before the study begins.
-
Ensure Consistent Drug Preparation and Administration: Prepare fresh drug solutions for each experiment and ensure the administration technique (e.g., i.p. injection) is consistent across all animals.
-
Problem 3: Animals are not showing the expected stimulant effects (e.g., increased locomotion).
-
Possible Cause: The dose may be too low, or the observation period may not align with the drug's peak effect.
-
Troubleshooting Steps:
-
Increase the Dose: If using a very low dose, consider a dose-escalation study to find a behaviorally active dose.
-
Adjust the Observation Time: While specific pharmacokinetic data for MDPHP is limited, its structural analog, MDPV, shows peak plasma concentrations in rats within 10-20 minutes of subcutaneous administration.[10][11] It is likely that the peak effects of MDPHP also occur relatively quickly after administration. Consider starting behavioral observations shortly after drug administration.
-
Verify Compound Purity: Ensure the purity of your MDPHP compound, as impurities can affect its activity.
-
Data Presentation
Table 1: Summary of In Vivo MDPHP Dosages and Observed Effects in Rodents
| Species | Dose Range (mg/kg) | Route of Administration | Key Observed Effects | Reference(s) |
| Mouse (CD-1, male) | 0.01 - 20 | Intraperitoneal (i.p.) | Increased locomotion, induced aggressive behavior, increased heart rate and blood pressure (at higher doses), reduced visual placing response. | [1][2][3] |
| Rat (Adolescent) | 0.02 and 0.04 (per bolus) | Intravenous (i.v.) | Did not sustain reliable self-administration behavior. Increased plasma corticosterone in females after chronic exposure. Increased firing of rVTA dopaminergic neurons in males. | [4][5][6] |
Experimental Protocols
Protocol 1: Assessment of Locomotor Activity in an Open-Field Arena
-
Animals: Use adult male or female mice (e.g., Swiss-Webster or C57BL/6J), individually housed for at least one week before the experiment.
-
Apparatus: An open-field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with automated infrared beams to track movement. The arena should be cleaned with a dilute ethanol solution (e.g., 5%) and then water between each trial to eliminate olfactory cues.[2]
-
Drug Preparation: Dissolve MDPHP in sterile saline (0.9%). Prepare fresh on the day of the experiment.
-
Procedure: a. Habituate the mice to the testing room for at least 60 minutes before the experiment. b. Administer the desired dose of MDPHP or vehicle (saline) via intraperitoneal (i.p.) injection. c. Immediately place the mouse in the center of the open-field arena. d. Record locomotor activity (e.g., total distance traveled, horizontal activity, vertical activity) for a set duration (e.g., 60-120 minutes). e. Analyze the data in time bins (e.g., 5-minute intervals) to assess the time course of the drug's effect.
Protocol 2: Resident-Intruder Test for Aggressive Behavior
-
Animals:
-
Residents: Individually house adult male mice for at least 3 weeks to establish territoriality.
-
Intruders: Group-house smaller, age-matched male mice.
-
-
Drug Preparation: Dissolve MDPHP in sterile saline (0.9%).
-
Procedure: a. Habituate the resident mice to the testing room. b. Administer the desired dose of MDPHP or vehicle to the resident mouse. c. After a set pre-treatment time (e.g., 15-30 minutes), introduce an intruder mouse into the resident's home cage. d. Record the interaction for a fixed period (e.g., 10 minutes). e. Score aggressive behaviors, such as latency to the first attack, number of attacks, and cumulative time spent in aggressive postures. f. Separate the animals immediately if there is a risk of significant injury.
Mandatory Visualizations
Caption: Experimental workflow for in vivo MDPHP rodent studies.
References
- 1. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sfera.unife.it [sfera.unife.it]
- 3. aminer.org [aminer.org]
- 4. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Behavioral effects of four novel synthetic cathinone analogs in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Behavioural, Pharmacokinetic, Metabolic, and Hyperthermic Profile of 3,4-Methylenedioxypyrovalerone (MDPV) in the Wistar Rat [frontiersin.org]
- 11. scilit.com [scilit.com]
Addressing matrix effects in LC-MS/MS analysis of MDPHP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 3,4-Methylenedioxypyrovalerone (MDPHP).
Troubleshooting Guides
This section provides solutions in a question-and-answer format for common issues encountered during the analysis of MDPHP that may be related to matrix effects.
Question: My MDPHP signal is low and inconsistent across different lots of biological matrix (e.g., urine, blood). What is the likely cause and how can I fix it?
Answer:
This issue is a classic sign of ion suppression , a major type of matrix effect where co-eluting endogenous compounds from the biological sample interfere with the ionization of MDPHP in the mass spectrometer's source. This leads to a decreased and variable analyte signal.
Recommended Solutions:
-
Optimize Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components before analysis.
-
Switch to a More Rigorous Cleanup Method: If you are using a simple "dilute and shoot" or protein precipitation (PPT) method, consider switching to Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE). These techniques provide a much cleaner extract. Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, is often very effective for cathinones.
-
Phospholipid Removal: In plasma or blood samples, phospholipids are a primary cause of ion suppression. Use of specialized phospholipid removal plates or cartridges during sample preparation can significantly improve signal consistency.
-
-
Improve Chromatographic Separation:
-
Adjust the Gradient: Modify your LC gradient to chromatographically separate the MDPHP peak from the regions of significant ion suppression. A post-column infusion experiment can help identify these suppressive zones.
-
Change Column Chemistry: If gradient optimization is insufficient, consider a different column chemistry. A biphenyl or a C18 column with a different end-capping strategy might offer alternative selectivity.
-
-
Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for MDPHP (e.g., MDPHP-d8) is the best tool to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression, allowing for accurate correction and quantification. If a specific SIL-IS for MDPHP is unavailable, a deuterated analog of a closely related compound like MDPV-d8 may be used, but this should be thoroughly validated.[1]
-
Sample Dilution: If the concentration of MDPHP in your samples is high enough, a simple dilution of the sample can reduce the concentration of interfering matrix components to a level where they no longer cause significant suppression.[2]
Question: I am observing poor peak shape (e.g., tailing or fronting) for my MDPHP analyte. What could be the cause?
Answer:
Poor peak shape can be caused by several factors, many of which are related to matrix effects or interactions with the analytical hardware.
Recommended Solutions:
-
Matrix Overload: High concentrations of matrix components can overload the analytical column, leading to peak distortion. Improving the sample cleanup, as described above, will reduce the overall matrix load.
-
Phospholipid Buildup: Phospholipids from plasma or blood samples can accumulate on the LC column, degrading its performance and causing poor peak shape. Incorporate a phospholipid removal step in your sample preparation or use a guard column to protect the analytical column.
-
Analyte Interaction with Metal Surfaces: Basic compounds like MDPHP can interact with metal components of the HPLC system, such as the column frit or housing, leading to peak tailing. Using a metal-free or bio-inert LC system and columns can mitigate this issue.
-
Mobile Phase pH: Ensure the pH of your mobile phase is appropriate. For basic compounds like MDPHP, a mobile phase with a low pH (e.g., using formic acid) will ensure the analyte is in its protonated form, which can sometimes improve peak shape on certain columns.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in the context of MDPHP analysis?
A1: Matrix effects are the alteration of the ionization efficiency of MDPHP by co-eluting compounds from the sample matrix (e.g., urine, blood).[3] These effects can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal). This leads to inaccurate and imprecise quantification.[4][5] Endogenous components like salts, phospholipids, and metabolites are common causes of matrix effects.[6][7]
Q2: How do I quantitatively assess matrix effects for my MDPHP method?
A2: The most common method is the post-extraction spike analysis . This involves comparing the peak area of MDPHP spiked into a blank, extracted matrix sample to the peak area of MDPHP in a neat solvent at the same concentration. The matrix effect (ME) can be calculated as follows:
ME (%) = (Peak Area in Extracted Matrix / Peak Area in Neat Solvent) * 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. It is recommended to test this across multiple lots of the biological matrix to assess the variability of the effect.[3][6]
Q3: Which sample preparation technique is best for reducing matrix effects for MDPHP?
A3: The "best" technique depends on the specific matrix and the required sensitivity.
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts and is highly effective at reducing matrix effects, especially mixed-mode cation exchange SPE for basic compounds like MDPHP.[8][9]
-
Liquid-Liquid Extraction (LLE): Can also provide very clean extracts but may have lower recovery for more polar metabolites. The choice of extraction solvent and pH is critical.
-
Protein Precipitation (PPT): A simpler and faster method, but it is less effective at removing matrix components, often resulting in more significant ion suppression compared to SPE or LLE.[3]
Q4: Is a deuterated internal standard for MDPHP necessary?
A4: While not strictly mandatory for detection, using a deuterated internal standard (e.g., MDPHP-d8) is highly recommended and considered best practice for accurate and precise quantification.[1] It is the most reliable way to compensate for analyte loss during sample preparation and for variability in matrix effects.[10]
Quantitative Data Summary
The following tables summarize quantitative data for MDPHP and other relevant synthetic cathinones from various studies to provide a benchmark for analytical performance.
Table 1: MDPHP Method Validation Parameters in Biological Matrices
| Parameter | Matrix | Value | Reference |
| Limit of Quantification (LOQ) | Whole Blood | 0.5 ng/mL | |
| Recovery Rate (RR) | Whole Blood | 78.8% | |
| Ion Suppression (IoS) | Whole Blood | -20.4% | |
| Limit of Quantification (LOQ) | Hair | 7 pg/mg | |
| Recovery Rate (RR) | Hair | 78.1% | |
| Ion Suppression (IoS) | Hair | -21.3% |
Note: Data for MDPHP is limited. The values above are from a post-mortem forensic study and provide a good indication of achievable performance.
Table 2: Comparison of Sample Preparation Techniques for Synthetic Cathinones
| Technique | Analyte Panel | Matrix | Average Recovery (%) | Average Matrix Effect (%) | Reference |
| Mixed-Mode SPE | 10 Cathinones | Urine | 95.8 ± 3.4 | -3.6 to 12.4 | [9] |
| Liquid-Liquid Extraction | 7 Cathinones | Urine | 105 - 136 (relative) | Variable, mediated by IS | |
| Protein Precipitation | Cathinone & Mephedrone | Plasma | Not specified | Significant, required standard addition | |
| Supported Liquid Extraction | Various Drugs | Plasma | 98 ± 8 | -10 to 20 |
Experimental Protocols
Below are detailed methodologies for common sample preparation techniques used in the analysis of MDPHP and other synthetic cathinones.
Protocol 1: Mixed-Mode Solid-Phase Extraction (SPE) for Urine
This protocol is adapted from a method using mixed-mode cation exchange cartridges, which are highly effective for basic drugs like MDPHP.[3][9]
-
Sample Pre-treatment: To 500 µL of urine, add 500 µL of 4% phosphoric acid (H₃PO₄). Add an appropriate amount of deuterated internal standard (e.g., MDPHP-d8). Vortex to mix.
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol, followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Load the entire pre-treated sample onto the conditioned SPE cartridge at a slow and steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 1 mL of 2% formic acid in water.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute the MDPHP and other cathinones from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction (LLE) for Blood/Plasma
This protocol is a general procedure for the extraction of basic drugs from blood or plasma.
-
Sample Preparation: To 500 µL of whole blood or plasma in a glass tube, add an appropriate amount of deuterated internal standard.
-
pH Adjustment: Add 500 µL of a basic buffer, such as 0.1 M sodium carbonate buffer (pH 10), to the sample. Vortex briefly.
-
Extraction: Add 2 mL of an organic extraction solvent (e.g., n-butyl chloride or a mixture of ethyl acetate/hexane 1:1). Cap and vortex vigorously for 2 minutes.
-
Centrifugation: Centrifuge the sample at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
Protocol 3: Protein Precipitation (PPT) for Blood/Plasma
This is a rapid but less clean sample preparation method.
-
Sample Preparation: To 100 µL of plasma or serum in a microcentrifuge tube, add an appropriate amount of deuterated internal standard.
-
Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex the sample vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis. Depending on the sensitivity of the assay, an evaporation and reconstitution step may be necessary.
Visualizations
Experimental and Logical Workflows
Caption: A generalized workflow for the preparation of biological samples for MDPHP analysis.
References
- 1. phenomenexcn.blob.core.chinacloudapi.cn [phenomenexcn.blob.core.chinacloudapi.cn]
- 2. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mobile phases compatible for LCMS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Technical Support Center: MDPHP Extraction from Postmortem Tissues
This guide provides researchers, forensic scientists, and drug development professionals with detailed information, frequently asked questions, and troubleshooting advice for the extraction and analysis of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) from postmortem tissues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting MDPHP from postmortem tissues?
A1: The primary methods for extracting MDPHP and other synthetic cathinones from complex biological matrices like postmortem tissues are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[1][2] Protein precipitation using a solvent like acetonitrile is also used, particularly for liquid specimens like blood, as a preliminary cleanup step before analysis.[3] SPE is often preferred for complex matrices due to its superior cleanup capabilities, which helps in reducing matrix effects.[4]
Q2: Which postmortem specimens are most suitable for MDPHP quantification?
A2: MDPHP can be detected and quantified in a wide range of postmortem specimens. In fatal intoxication cases, it has been quantified in femoral and cardiac blood, urine, bile, gastric contents, vitreous humor, and various tissues including kidney, liver, lung, and brain.[3][5][6][7] Hair analysis can also be performed to evaluate past consumption.[8][9] The choice of specimen may depend on the case history and the availability of samples. Blood (femoral is preferred to minimize postmortem redistribution) is the most common matrix for determining impairment or cause of death.[5][6]
Q3: What are the typical concentrations of MDPHP found in postmortem cases?
A3: MDPHP concentrations can vary significantly depending on the dosage, route of administration, and individual metabolism. Data from published fatal intoxication cases show a wide distribution across different tissues. For a summary of concentrations found in various postmortem specimens from case studies, please refer to Table 3.
Q4: What are the critical parameters for validating an MDPHP extraction and analysis method?
A4: Method validation must be performed according to forensic toxicology guidelines to ensure results are reliable and defensible.[10][11] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.[6]
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration that can be accurately and precisely quantified. For MDPHP, validated methods have reported LOQs of 0.5 ng/mL in liquid samples.[3][9]
-
Linearity: The range over which the method provides results proportional to the concentration.
-
Accuracy (Bias) and Precision: How close the measured values are to the true value and to each other, respectively.
-
Recovery: The efficiency of the extraction process, determined by comparing analyte response in extracted samples to that of unextracted standards.[12] Recoveries for MDPHP have been reported in the range of 78-79%.[3][9]
-
Matrix Effects: The suppression or enhancement of ionization caused by co-eluting compounds from the sample matrix.[13][14][15]
Troubleshooting Guide
Problem: Low or inconsistent recovery of MDPHP.
-
Possible Cause 1: Suboptimal pH during extraction.
-
Explanation: Synthetic cathinones are basic compounds. Their extraction efficiency is highly dependent on the pH of the sample solution. Extraction into an organic solvent is most effective under basic conditions (pH 9-10), which neutralizes the molecule, making it more soluble in the organic phase.[4]
-
Solution: Ensure the sample is alkalinized before extraction. Add a basic buffer (e.g., borate buffer pH 9.5) or a base like ammonium hydroxide to the homogenized tissue sample and vortex thoroughly before adding the extraction solvent or loading onto an SPE cartridge.
-
-
Possible Cause 2: Inefficient sample preparation/homogenization.
-
Explanation: Solid tissues like the liver, brain, or kidney must be thoroughly homogenized to release the analyte into the extraction buffer. Incomplete homogenization results in a non-uniform sample and poor extraction efficiency.
-
Solution: Use a mechanical homogenizer (e.g., bead beater, rotor-stator) to ensure the tissue is completely disrupted into a uniform slurry. Ensure the buffer volume is sufficient for the amount of tissue being processed.
-
-
Possible Cause 3: Inappropriate SPE cartridge or elution solvent.
-
Explanation: For SPE, the choice of sorbent and elution solvent is critical. Mixed-mode cation exchange (MCX) cartridges are often effective for basic drugs like MDPHP. If the elution solvent is not strong enough to disrupt the interaction between MDPHP and the sorbent, recovery will be low.[4]
-
Solution: Use a mixed-mode SPE cartridge designed for basic compounds. For the elution step, use a basic organic solvent, such as 5% ammonium hydroxide in methanol or a dichloromethane/isopropanol mixture with ammonium hydroxide, to effectively elute the analyte.[4][5]
-
Problem: Significant matrix effects observed during LC-MS/MS analysis.
-
Explanation: Postmortem tissues are complex matrices containing high levels of endogenous compounds like lipids and proteins that can co-extract with the analyte and interfere with ionization in the mass spectrometer, leading to ion suppression or enhancement.[13][15][16] This compromises the accuracy and sensitivity of the method.[14]
-
Solution 1: Improve Sample Cleanup. Switch from a simple LLE or protein precipitation to a more rigorous SPE method. SPE provides superior removal of matrix interferences compared to LLE.[17] Ensure the SPE protocol includes an effective wash step (e.g., with 0.1 M hydrochloric acid and methanol) to remove interferences before eluting the target analyte.[4]
-
Solution 2: Optimize Chromatography. Modify the LC gradient to achieve better chromatographic separation between MDPHP and the co-eluting matrix components. A longer, shallower gradient can improve resolution.
-
Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). A deuterated internal standard (e.g., MDPHP-d8) is the most effective way to compensate for matrix effects. Since the SIL-IS has nearly identical chemical properties and retention time to the analyte, it will experience the same degree of ion suppression or enhancement, allowing for accurate quantification.
Data Presentation
Table 1: Method Validation Parameters for MDPHP Analysis
| Parameter | Matrix | Value | Source |
|---|---|---|---|
| Limit of Quantification (LOQ) | Liquid Specimens (Blood, Urine, etc.) | 0.5 ng/mL | [3][9] |
| Limit of Quantification (LOQ) | Hair | 7 pg/mg | [9] |
| Recovery Rate (RR) | Liquid Specimens | 78.8% | [3][9] |
| Recovery Rate (RR) | Hair | 78.1% | [9] |
| Ion Suppression (IoS) | Liquid Specimens | -20.4% | [3][9] |
| Ion Suppression (IoS) | Hair | -21.3% |[9] |
Table 2: General Comparison of Common Extraction Methods
| Feature | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
|---|---|---|
| Selectivity | Lower; co-extraction of interferences is common. | Higher; sorbent chemistry allows for targeted cleanup. |
| Efficiency | Can be less efficient; emulsion formation is a risk.[2] | Generally high and reproducible recovery. |
| Speed | Can be time-consuming for large batches. | Faster for multiple samples, especially with automation.[17] |
| Solvent Usage | High volume of organic solvents required. | Significantly lower solvent consumption. |
| Automation | Difficult to automate. | Readily automated for high-throughput labs.[4] |
| Cost | Lower consumable cost (solvents). | Higher consumable cost (cartridges).[4][17] |
Table 3: Reported Concentrations of MDPHP in Postmortem Tissues from Case Studies (ng/mL for fluids, ng/g for solids)
| Specimen | Concentration (Case 1) | Concentration (Case 2) | Source |
|---|---|---|---|
| Femoral Blood | 350 ng/mL | 1601.90 ng/mL | [6][7],[3][5][8][9][18][19] |
| Cardiac Blood | 110 ng/mL | 1639.99 ng/mL | [6][7],[3][5][8][9][18][19] |
| Urine | 1900 ng/mL | 12954.13 ng/mL | [6][7],[3][5][8][9][18][19] |
| Bile | 3000 ng/mL | - | [6] |
| Gastric Content | 700 ng/mL | 3028.54 ng/mL | [6][7],[3][5][8][9][18][19] |
| Vitreous Humor | - | 1846.45 - 2568.01 ng/mL | [3][5][8][9][18][19] |
| Kidney | 490 ng/g | - | [6] |
| Liver | 80 ng/g | - | [6] |
| Lung | 480 ng/g | - | [6] |
| Brain | 98 ng/g | - |[6] |
Experimental Protocols
Protocol 1: General Solid-Phase Extraction (SPE) for Tissues
-
Sample Homogenization: Weigh 1 g of tissue and place it in a homogenizer tube with 4 mL of phosphate buffer (pH 6.0). Homogenize until a uniform slurry is obtained.
-
Internal Standard: Add an appropriate amount of a stable isotope-labeled internal standard (e.g., MDPHP-d8).
-
Centrifugation: Centrifuge the homogenate at 3000 rpm for 10 minutes. Collect the supernatant for extraction.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Bond Elut Certify, 130 mg) by sequentially passing 2 mL of methanol and 2 mL of phosphate buffer (pH 6.0) through it.[5] Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from step 3 onto the conditioned cartridge at a slow flow rate (~1-2 mL/min).
-
Washing: Wash the cartridge sequentially with 2 mL of deionized water, followed by 1 mL of 1 M acetic acid, and finally 2 mL of methanol to remove interferences.[5] Dry the cartridge under vacuum for 5 minutes.
-
Elution: Elute the MDPHP from the cartridge using 2 mL of a freshly prepared elution solvent (e.g., 2% ammonium hydroxide in a dichloromethane/isopropanol 80:20 mixture).[5]
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the mobile phase used for LC-MS/MS analysis.
Protocol 2: Protein Precipitation for Liquid Specimens (e.g., Blood)
-
Sample Preparation: To a 200 µL aliquot of blood, add an appropriate amount of internal standard.[3]
-
Precipitation: Add 700 µL of ice-cold acetonitrile.[3]
-
Vortex & Centrifuge: Vortex the mixture vigorously for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at <40°C. Reconstitute the residue in 100 µL of the mobile phase for analysis.[3][9]
Visualizations
Caption: General workflow for MDPHP extraction and analysis from postmortem tissues.
Caption: A logical workflow for troubleshooting low MDPHP recovery during extraction.
Caption: Step-by-step comparison of Liquid-Liquid and Solid-Phase Extraction workflows.
References
- 1. Comprehensive review of the detection methods for synthetic cannabinoids and cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aurorabiomed.com [aurorabiomed.com]
- 3. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. iacld.com [iacld.com]
- 11. Naif Arab University for Security Sciences' Journals Portal [journals.nauss.edu.sa]
- 12. A unique case of death by MDPHP with no other co-ingestion: a forensic toxicology case | springermedizin.de [springermedizin.de]
- 13. researchgate.net [researchgate.net]
- 14. forensicsciencereview.com [forensicsciencereview.com]
- 15. researchgate.net [researchgate.net]
- 16. files.core.ac.uk [files.core.ac.uk]
- 17. [PDF] Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. | Semantic Scholar [semanticscholar.org]
- 18. Postmortem distribution of MDPHP in a fatal intoxication case [ouci.dntb.gov.ua]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Stability of MDPHP in Stored Biological Samples
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) in stored biological samples. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is MDPHP and why is its stability in biological samples a concern?
A1: MDPHP is a synthetic cathinone, a class of psychoactive substances that are of interest in forensic and clinical toxicology. Understanding its stability in stored biological samples such as blood and urine is crucial for accurate quantitative analysis, which can be critical in legal cases and clinical diagnostics. Degradation of MDPHP in a sample between the time of collection and analysis can lead to an underestimation of the actual concentration at the time of interest.[1]
Q2: What are the main factors that influence the stability of MDPHP in biological samples?
A2: The stability of synthetic cathinones, including MDPHP, is primarily influenced by three main factors:
-
Storage Temperature: Lower temperatures significantly slow down the degradation process.[1][2][3]
-
pH of the Matrix: Synthetic cathinones are generally more stable in acidic conditions compared to neutral or alkaline environments.[1]
-
Biological Matrix: The type of biological sample (e.g., blood, urine, plasma) can affect stability due to enzymatic activity and other matrix components.[2][3]
Q3: What is the recommended storage temperature for biological samples containing MDPHP?
A3: For long-term storage, it is highly recommended to keep biological samples containing MDPHP frozen at -20°C or, ideally, -40°C or lower.[1][2][3] Refrigeration at 4°C may be suitable for short-term storage, but significant degradation can occur over time. Storage at room temperature is not recommended as it leads to rapid degradation.[1]
Q4: How does the chemical structure of MDPHP contribute to its stability?
A4: MDPHP belongs to the pyrrolidine-type cathinones and possesses a methylenedioxy group. Studies on various synthetic cathinones have shown that this combination generally results in higher stability compared to other cathinone subclasses, such as those with secondary amine structures or without the methylenedioxy ring.[1]
Q5: Are the metabolites of MDPHP more stable than the parent compound?
A5: Yes, studies on similar synthetic cathinones suggest that some metabolites, particularly dihydro-metabolites, can exhibit greater stability than the parent drug in stored biological samples.[2][3] This is an important consideration for toxicological analysis, as the presence of stable metabolites can serve as a biomarker for MDPHP intake even if the parent compound has degraded.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| MDPHP concentration is lower than expected in a stored sample. | 1. Sample Degradation: The sample may have been stored at an inappropriate temperature (e.g., room temperature or refrigerated for an extended period).2. Alkaline pH: The pH of the biological matrix (especially urine) may be alkaline, accelerating degradation.3. Incorrect Sample Handling: Repeated freeze-thaw cycles can contribute to degradation. | 1. Verify Storage Conditions: Ensure samples were consistently stored at -20°C or below since collection.2. Check Sample pH: If possible, measure the pH of the urine sample. For future collections, consider adjusting the pH to a more acidic level if the analytical method allows.3. Analyze for Metabolites: Quantify stable metabolites of MDPHP, which may provide a more accurate indication of initial exposure.4. Minimize Freeze-Thaw Cycles: Aliquot samples upon receipt to avoid repeated thawing of the entire sample. |
| Inconsistent results between replicate analyses of the same sample. | 1. Non-homogenous Sample: If the sample was frozen, it may not have been properly thawed and mixed before aliquoting.2. Analytical Method Variability: Issues with the extraction process, instrument calibration, or internal standard addition. | 1. Ensure Homogeneity: Thoroughly thaw and vortex frozen samples before taking an aliquot for analysis.2. Review Analytical Protocol: Verify all steps of the analytical method, including extraction efficiency and instrument performance. Ensure internal standards are added correctly. |
| Detection of unexpected compounds in the sample. | 1. Degradation Products: The unexpected peaks may be degradation products of MDPHP.2. Metabolites: If the sample is from an in-vivo source, these could be metabolites of MDPHP. | 1. Consult Literature: Compare the mass spectra of the unknown peaks with known degradation products and metabolites of MDPHP.2. Conduct Forced Degradation Studies: Subject a standard solution of MDPHP to heat, acid, base, and oxidation to identify potential degradation products and compare their chromatographic and mass spectrometric behavior to the unknown peaks in your sample. |
Data on Stability of a Structurally Similar Synthetic Cathinone (MDPV)
Due to the limited availability of specific quantitative stability data for MDPHP, the following tables present data for 3,4-Methylenedioxypyrovalerone (MDPV), a structurally very similar pyrrolidine-type cathinone. This data can be used as a proxy to estimate the stability of MDPHP under various storage conditions.
Table 1: Stability of MDPV in Whole Blood (preserved with Na₂EDTA)
| Storage Temperature | 3 days | 7 days | 14 days | 30 days |
| Room Temperature (20°C) | ~15% loss | ~25% loss | ~35% loss | ~46% loss[4] |
| Refrigerator (4°C) | Stable | Stable | Stable | Stable[4] |
| Freezer (-20°C) | Stable | Stable | Stable | Stable[4] |
Table 2: Stability of MDPV in Unpreserved Urine
| Storage Temperature | 3 days | 7 days | 14 days | 30 days |
| Room Temperature (20°C) | >80% remaining | >80% remaining | >80% remaining | Stable[2][4] |
| Refrigerator (4°C) | >80% remaining | >80% remaining | >80% remaining | Stable[2][4] |
| Freezer (-20°C) | Stable | Stable | Stable | Stable[4] |
Experimental Protocols
Protocol 1: Stability Testing of MDPHP in Biological Samples
This protocol outlines a general procedure for assessing the stability of MDPHP in fortified biological samples (e.g., whole blood, urine).
-
Preparation of Fortified Samples:
-
Obtain drug-free human whole blood (with an anticoagulant such as EDTA) and urine.
-
Spike the biological matrices with a known concentration of MDPHP standard solution (e.g., 100 ng/mL).
-
For urine, prepare two sets of samples and adjust the pH of one set to acidic (e.g., pH 4-5) and the other to alkaline (e.g., pH 8-9) to assess pH effects.
-
Aliquot the fortified samples into appropriate storage vials.
-
-
Storage Conditions:
-
Store aliquots of each sample type at different temperatures:
-
Room Temperature (~20°C)
-
Refrigerated (4°C)
-
Frozen (-20°C)
-
Deep Frozen (-80°C)
-
-
-
Time Points for Analysis:
-
Analyze a set of samples at time zero (immediately after preparation).
-
Analyze subsequent sets at various time points (e.g., 24 hours, 3 days, 7 days, 1 month, 3 months, 6 months).
-
-
Sample Analysis:
-
At each time point, thaw the samples (if frozen) and extract MDPHP using a validated extraction method (e.g., solid-phase extraction or liquid-liquid extraction).
-
Analyze the extracts using a validated analytical technique, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Quantify the concentration of MDPHP at each time point and compare it to the time-zero concentration to determine the percentage of degradation.
-
Protocol 2: Analytical Method for MDPHP and its Metabolites
This protocol describes a typical LC-MS/MS method for the simultaneous analysis of MDPHP and its major metabolites.
-
Sample Preparation (Solid-Phase Extraction - SPE):
-
To 1 mL of the biological sample, add an internal standard.
-
Precondition a mixed-mode SPE cartridge.
-
Load the sample onto the cartridge.
-
Wash the cartridge with appropriate solvents to remove interferences.
-
Elute MDPHP and its metabolites from the cartridge with a suitable elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol with formic acid).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is typically used for quantification. Specific precursor-to-product ion transitions for MDPHP and its metabolites should be optimized.
-
Visualizations
Caption: Experimental workflow for MDPHP stability testing.
Caption: Postulated degradation and metabolic pathways of MDPHP.
References
Technical Support Center: Minimizing Animal Use in MDPHP Behavioral Pharmacology Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to facilitate the implementation of the 3Rs (Replacement, Reduction, and Refinement) in behavioral pharmacology studies of 3,4-Methylenedioxypyrovalerone (MDPHP).
Frequently Asked Questions (FAQs)
Q1: What are the primary principles for minimizing animal use in research?
A1: The primary principles are the 3Rs:
-
Replacement: Using non-animal methods where possible.
-
Reduction: Using methods that enable researchers to obtain reliable data from fewer animals.
-
Refinement: Using methods that alleviate or minimize potential pain, suffering, or distress, and enhance animal welfare.
Q2: Are there validated in vitro alternatives to assess the psychoactive effects of MDPHP?
A2: While no single in vitro model can fully replicate complex behaviors, several methods can provide valuable initial data, potentially reducing the number of animals needed for subsequent in vivo studies. Human neuronal cell lines can be used to investigate the mechanisms of toxicity of novel psychoactive substances like MDPHP. For instance, studies on dopaminergic-differentiated SH-SY5Y cells can assess cell viability, oxidative stress, and mechanisms of cell death (e.g., apoptosis vs. necrosis) induced by the substance.
Q3: How can I reduce the number of animals in my MDPHP behavioral studies while maintaining statistical power?
A3: Several statistical strategies can be employed:
-
Power Analysis: Conduct a power analysis during the experimental design phase to determine the minimum number of subjects required to detect a statistically significant effect.
-
Factorial Designs: Use factorial experimental designs to investigate multiple variables simultaneously without increasing the total number of animals.
-
Sequential Stopping Rules (SSRs): These methods allow for interim data analysis and can stop a study early if a significant effect is detected, potentially reducing animal use by up to 30%.
-
Incorporate Historical Controls: In some cases, data from control groups in previous similar experiments can be incorporated to reduce the size of the current control group.
Q4: What are "humane endpoints" and how do I establish them for my MDPHP studies?
A4: Humane endpoints are predetermined criteria that, when met, indicate that an animal should be removed from a study to prevent further pain or distress.[1] These endpoints should be established in consultation with a veterinarian and the Institutional Animal Care and Use Committee (IACUC).[1] Examples of humane endpoints include:
-
Significant weight loss (e.g., >20% of baseline).
-
Severe and persistent changes in behavior (e.g., lethargy, aggression).
-
Inability to access food or water.
-
Signs of severe distress, such as labored breathing or persistent vocalization.
Troubleshooting Guides
Issue 1: High Variability in Locomotor Activity Data
Possible Causes:
-
Environmental Factors: Differences in lighting, noise levels, or time of day for testing can significantly impact locomotor activity.
-
Animal Handling: Inconsistent handling procedures can induce stress and affect behavior.
-
Social Housing: Dominance hierarchies within a cage can influence individual animal behavior and stress levels.[2]
-
Cage Changes: Performing experiments on the same day as a cage change can increase variability.[3]
Solutions:
-
Standardize the Environment: Ensure consistent lighting, temperature, and noise levels across all testing sessions. Conduct tests at the same time of day.
-
Consistent Handling: Develop and adhere to a standardized handling protocol for all animals.
-
Acclimatization: Allow animals to acclimate to the testing room for a sufficient period before starting the experiment.
-
Appropriate Housing: Consider single housing if dominance-related stress is a concern, though be mindful of the potential for isolation-induced stress.[3]
-
Timing of Cage Changes: Avoid cage changes on the day of behavioral testing.[3]
Issue 2: Difficulty Establishing Conditioned Place Preference (CPP)
Possible Causes:
-
Inappropriate Dose Selection: The dose of MDPHP may be too low to be rewarding or so high that it induces aversive effects.
-
Insufficient Conditioning: The number of conditioning sessions may not be adequate for the association to form.
-
Biased Apparatus Design: Animals may have a pre-existing preference or aversion to one of the compartments.
-
Confounding Environmental Cues: Uncontrolled cues in the testing room could interfere with the conditioning.
Solutions:
-
Dose-Response Pilot Study: Conduct a pilot study with a range of doses to determine the optimal dose for inducing CPP.
-
Optimize Conditioning Protocol: Vary the number and duration of conditioning sessions. Typically, alternating daily sessions of drug and vehicle for 2-3 days each is effective.
-
Unbiased Apparatus: Use a three-compartment apparatus and conduct a pre-test to assess baseline preference. The least-preferred compartment can then be paired with the drug.
-
Control for External Cues: Ensure the testing environment is free from distracting or confounding stimuli.
Issue 3: Inconsistent Self-Administration Behavior
Possible Causes:
-
Low Reinforcing Efficacy: Some studies suggest that MDPHP may not be a strong reinforcer and may not sustain reliable self-administration behavior in rats.[1]
-
Inappropriate Unit Dose: The dose per infusion may be too low to be reinforcing or too high, leading to rapid satiety or adverse effects.
-
Complex Operant Schedule: The fixed-ratio (FR) schedule may be too high for initial acquisition.
Solutions:
-
Consider Alternative Models: Given the potential for low reinforcing efficacy, other behavioral paradigms like locomotor activity or drug discrimination may be more suitable for assessing the abuse potential of MDPHP.
-
Dose-Response Evaluation: Test a range of unit doses to determine if a reinforcing dose can be identified.
-
Simplified Acquisition Schedule: Begin with a continuous reinforcement schedule (FR1) and gradually increase the ratio as the behavior is acquired.
Data Presentation
Table 1: Dose-Response Effects of MDPHP on Locomotor Activity in Mice
| Dose (mg/kg, i.p.) | Peak Locomotor Activity (meters traveled in 15 min) |
| Vehicle | ~25 |
| 1 | ~75 |
| 10 | ~125 |
| 20 | ~150 |
Data adapted from a study evaluating the effects of acute MDPHP administration in CD-1 male mice.[4]
Experimental Protocols
Locomotor Activity Assessment
Objective: To assess the stimulant effects of MDPHP by measuring changes in spontaneous locomotor activity.
Methodology:
-
Apparatus: An open-field arena equipped with infrared photobeams or a video tracking system to automatically record horizontal and vertical movements.
-
Animals: Male CD-1 mice are commonly used.
-
Procedure:
-
Habituate animals to the testing room for at least 60 minutes before the experiment.
-
Administer MDPHP (e.g., 0.01-20 mg/kg, intraperitoneally) or vehicle.[4]
-
Immediately place the animal in the center of the open-field arena.
-
Record locomotor activity (e.g., total distance traveled, number of horizontal and vertical beam breaks) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis: Analyze the data in time bins (e.g., 5-10 minutes) to observe the onset, peak, and duration of the drug's effect. Compare the locomotor activity of MDPHP-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).
Conditioned Place Preference (CPP)
Objective: To evaluate the rewarding or aversive properties of MDPHP by assessing the animal's preference for a drug-paired environment.
Methodology:
-
Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.
-
Animals: Rats or mice can be used.
-
Procedure:
-
Pre-Conditioning (Baseline): On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for a set duration (e.g., 15-30 minutes). Record the time spent in each compartment to establish baseline preference.
-
Conditioning (Days 2-7):
-
On drug conditioning days, administer MDPHP and confine the animal to one of the outer compartments (typically the initially non-preferred one) for a set duration (e.g., 30 minutes).
-
On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration. Alternate drug and vehicle conditioning days.
-
-
Post-Conditioning (Test): On day 8, place the animal in the central compartment with free access to all compartments (in a drug-free state) and record the time spent in each compartment.
-
-
Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the baseline phase indicates a conditioned place preference.
Intravenous Self-Administration
Objective: To determine the reinforcing efficacy of MDPHP by assessing whether animals will learn to perform a response (e.g., lever press) to receive the drug.
Methodology:
-
Apparatus: Standard operant conditioning chambers equipped with two levers, a syringe pump for drug infusion, and a cue light.
-
Animals: Rats are commonly used for this paradigm.
-
Procedure:
-
Surgery: Surgically implant a chronic intravenous catheter into the jugular vein. Allow for a recovery period.
-
Acquisition:
-
Place the animal in the operant chamber for daily sessions (e.g., 2 hours).
-
A response on the "active" lever results in an intravenous infusion of MDPHP and the presentation of a cue (e.g., light).
-
A response on the "inactive" lever has no programmed consequences.
-
Start with a continuous reinforcement schedule (FR1) and progress to higher ratios as the behavior is established.
-
-
Extinction and Reinstatement (Optional): After stable responding is achieved, replace the drug with saline to extinguish the behavior. Subsequently, test for reinstatement of drug-seeking behavior by a priming injection of the drug or presentation of drug-associated cues.
-
-
Data Analysis: The primary measure is the number of infusions earned per session. A significantly higher number of responses on the active lever compared to the inactive lever, and compared to a vehicle control group, indicates that the drug is acting as a reinforcer.
Mandatory Visualizations
References
- 1. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What’s wrong with my experiment?: The impact of hidden variables on neuropsychopharmacology research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methodological Considerations for Optimizing and Validating Behavioral Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sfera.unife.it [sfera.unife.it]
Technical Support Center: Troubleshooting Poor Chromatographic Resolution of MDPHP Enantiomers
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to the poor chromatographic resolution of 3,4-Methylenedioxypyrovalerone (MDPHP) enantiomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak resolution in the chiral separation of MDPHP enantiomers?
Poor peak resolution in the chiral high-performance liquid chromatography (HPLC) of MDPHP enantiomers can be attributed to several factors. The most prevalent issues include an inappropriate mobile phase composition, a suboptimal flow rate, incorrect column temperature, a degraded or unsuitable chiral stationary phase (CSP), or problems with sample preparation and injection.[1][2]
Q2: Which types of chiral stationary phases (CSPs) are most effective for separating MDPHP enantiomers?
For the enantioseparation of synthetic cathinones like MDPHP, polysaccharide-based CSPs are highly effective, particularly those derived from amylose and cellulose.[1] Columns such as those with tris(3,5-dimethylphenylcarbamoyl)amylose have demonstrated excellent enantioselectivity.[1][3][4] Ion-exchange type CSPs have also been successfully used for the chiral separation of cathinone derivatives.[1][5]
Q3: How does the mobile phase composition impact the resolution of MDPHP enantiomers?
The mobile phase composition is a critical factor for achieving optimal resolution.[6] In normal-phase chromatography with polysaccharide-based CSPs, a mobile phase typically consists of a non-polar solvent (e.g., n-hexane or heptane), an alcohol modifier (e.g., ethanol or isopropanol), and a basic additive (e.g., diethylamine - DEA).[1][3][4] The ratio of these components significantly affects retention times and enantioselectivity.[1][6]
Q4: What is the significance of a basic additive in the mobile phase?
A basic additive like diethylamine (DEA) or triethylamine (TEA) is crucial for obtaining good peak shapes and improving the resolution of cathinone enantiomers.[1][4] As basic compounds, cathinones can interact strongly with residual acidic silanol groups on the CSP's silica support, which leads to peak tailing. The basic additive in the mobile phase competes for these active sites, minimizing these unwanted interactions.[1]
Q5: Can column temperature be adjusted to optimize the separation?
Yes, the column temperature can influence enantioseparation.[7][8] Lowering the temperature generally enhances resolution by increasing the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP.[1] However, this may also lead to longer retention times and broader peaks. Conversely, higher temperatures can decrease retention times but may also reduce resolution.[7] Therefore, temperature optimization is often necessary.
Troubleshooting Guide
Problem 1: Poor or No Separation of Enantiomers
| Potential Cause | Recommended Solution |
| Inappropriate Chiral Stationary Phase (CSP) | The selected CSP may not be suitable for resolving MDPHP enantiomers. Polysaccharide-based CSPs, such as those with amylose tris(3,5-dimethylphenylcarbamate), are often a good starting point.[9][10] If using a different type of CSP, consider screening other polysaccharide-based or ion-exchange type CSPs.[5][10] |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase is critical. In normal-phase mode, systematically vary the percentage of the alcohol modifier (e.g., isopropanol or ethanol) in the non-polar solvent (e.g., n-hexane). Also, ensure a basic additive like DEA is present.[1] |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution by allowing more time for the enantiomers to interact with the CSP.[1][6] Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min). |
Problem 2: Significant Peak Tailing
| Potential Cause | Recommended Solution |
| Strong Interaction with Residual Silanols | MDPHP, being a basic compound, can interact with acidic silanol groups on the silica support of the CSP, causing peak tailing.[1] Increase the concentration of the basic additive (e.g., DEA or TEA) in the mobile phase to minimize these interactions.[1] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[1] Reduce the amount of sample injected onto the column. |
| Column Contamination or Degradation | Flush the column with a suitable solvent to remove any contaminants. If the issue persists, the column may be degraded and require replacement.[1] |
Problem 3: Unstable or Drifting Baseline
| Potential Cause | Recommended Solution |
| Contaminated Mobile Phase or System | Prepare a fresh mobile phase using high-purity (HPLC grade) solvents. Flush the entire HPLC system, including the pump and injector, with a strong solvent to remove any contaminants.[1] |
| Detector Lamp Issue | An aging or failing detector lamp can cause baseline instability.[1] Check the lamp's age and intensity and replace it if necessary. |
| Column Not Equilibrated | Ensure the column is fully equilibrated with the mobile phase before starting the analysis. A stable baseline should be achieved before injecting the sample. |
Quantitative Data Summary
Table 1: Recommended Chiral Stationary Phases for Cathinone Enantiomer Separation
| Chiral Stationary Phase (CSP) | Base Material | Common Trade Names | Reference |
| Amylose tris(3,5-dimethylphenylcarbamate) | Polysaccharide (Amylose) | Chiralpak AD-H, Chiralpak AD-3 | [3][9] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Polysaccharide (Cellulose) | Chiralcel OD-H | [10] |
| (S,S)-Whelk-O®1 | Pirkle-type | (S,S)-Whelk-O®1 | [4] |
| Chiral Ion-Exchanger | Varies | Varies | [5] |
Table 2: Example Mobile Phase Compositions for Cathinone Enantiomer Separation
| Mobile Phase Composition (v/v/v) | Chiral Stationary Phase | Target Analyte(s) | Reference |
| n-Hexane/Ethanol/TEA (97:3:0.1) | Amylose-based CSP | MDPV | [4] |
| n-Hexane/Ethanol/DEA (97:3:0.1) | Amylose-based CSP | MDPV | [3] |
| n-Hexane/Isopropanol/DEA (e.g., 90:10:0.1) | Polysaccharide-based CSPs | Cathinones | [1] |
| Methanol with ammonia | Chiral Ion-Exchange CSP | Cathinones | [5] |
Detailed Experimental Protocol: Chiral HPLC Separation of MDPHP Enantiomers
This protocol provides a starting point for developing a robust method for the enantiomeric separation of MDPHP. Optimization will likely be required based on your specific instrumentation and experimental goals.
1. Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral column: Amylose tris(3,5-dimethylphenylcarbamate) based CSP (e.g., Chiralpak AD-H)[10]
-
Mobile Phase: n-Hexane/Ethanol/Diethylamine (DEA)
-
Sample: Racemic MDPHP (1 mg/mL in mobile phase)
2. Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min[4]
-
Column Temperature: Ambient (can be optimized, e.g., 25°C)[7]
-
Injection Volume: 5 µL
3. Procedure:
-
Prepare the mobile phase by accurately mixing the components and degas it thoroughly.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.[10]
-
Inject the sample solution.
-
Analyze the resulting chromatogram for the separation of the two enantiomers.
4. Optimization:
-
If separation is not achieved, systematically vary the ratio of n-hexane to ethanol (e.g., 95:5, 90:10).[1]
-
Adjust the concentration of DEA if the peak shape is poor.[10]
-
Optimize the flow rate; a lower flow rate may improve resolution.[1]
-
Investigate the effect of column temperature on the separation.[7]
Visualizations
Caption: Troubleshooting workflow for poor chromatographic resolution.
Caption: General workflow for chiral method development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Chiral enantioresolution of cathinone derivatives present in “legal highs”, and enantioselectivity evaluation on cytotoxicity of 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 7. Enantioselective Separation of Synthetic Cathinones by Capillary Electrophoresis with Ionic Liquid and Cyclodextrin Buffer Co-Additives [mdpi.com]
- 8. A New C2-Symmetric Atropisomeric Thiophene-Based Monomer for Inherently Chiral Electroactive Materials: Synthesis, HPLC Resolution, and Absolute Configuration Assignment [mdpi.com]
- 9. HPLC Enantioseparation of Rigid Chiral Probes with Central, Axial, Helical, and Planar Stereogenicity on an Amylose (3,5-Dimethylphenylcarbamate) Chiral Stationary Phase [mdpi.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Accurate MDPHP Quantification in Complex Samples
Welcome to the technical support center for the accurate quantification of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) in complex biological samples. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low recovery of MDPHP from whole blood samples?
A1: Low recovery of MDPHP from whole blood is often attributed to inefficient sample preparation, particularly inadequate protein precipitation or suboptimal liquid-liquid extraction (LLE) conditions. MDPHP can bind to plasma proteins, and if these are not sufficiently removed, the analyte will not partition effectively into the extraction solvent. Additionally, the pH of the aqueous phase during LLE is critical; a basic pH is required to ensure MDPHP is in its neutral, more organic-soluble form.
Q2: I'm observing significant signal suppression for MDPHP in my LC-MS/MS analysis of urine samples. What are the likely causes and how can I mitigate this?
A2: Signal suppression, a common matrix effect in LC-MS/MS, is often caused by co-eluting endogenous compounds from the urine matrix that compete with MDPHP for ionization.[1] To mitigate this, consider the following:
-
Improve Sample Cleanup: Implement a more rigorous solid-phase extraction (SPE) protocol. A mixed-mode cation exchange SPE can be effective at removing interfering substances.[2][3]
-
Optimize Chromatography: Adjust the chromatographic gradient to better separate MDPHP from matrix components.
-
Use a Deuterated Internal Standard: A stable isotope-labeled internal standard, such as MDPHP-d8, will co-elute with the analyte and experience similar matrix effects, allowing for accurate correction during data analysis.
-
Dilution: If the concentration of MDPHP is sufficiently high, a simple dilution of the urine sample can reduce the concentration of interfering matrix components.[1]
Q3: My MDPHP peaks are showing significant tailing in my chromatogram. What should I investigate?
A3: Peak tailing for a basic compound like MDPHP can be caused by several factors:
-
Secondary Interactions: The analyte may be interacting with acidic silanol groups on the surface of the silica-based column packing. To address this, ensure the mobile phase is adequately buffered.
-
Column Contamination: Buildup of matrix components on the column frit or at the head of the column can lead to poor peak shape. Try back-flushing the column or using a guard column.
-
Inappropriate Mobile Phase pH: A mobile phase with a pH that is too low can cause the basic analyte to interact strongly with the stationary phase.
Q4: What is the recommended internal standard for accurate quantification of MDPHP?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated analog of MDPHP (e.g., MDPHP-d8). These standards have nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and analysis, correcting for variations in extraction recovery and matrix effects.[4] If a deuterated standard is unavailable, a structurally similar compound that is not present in the sample can be used, but it will not correct for all sources of variability as effectively.
Q5: How should I store whole blood and urine samples to ensure the stability of MDPHP?
A5: For long-term storage, it is recommended to keep whole blood and urine samples frozen at -20°C or lower.[5] For short-term storage (up to a few days), refrigeration at 4°C is acceptable. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the analyte. The stability of cathinones, including MDPHP, is pH-dependent, with better stability observed under acidic conditions.[6]
Troubleshooting Guides
Issue 1: Low Analyte Recovery
This guide will help you troubleshoot and improve low recovery of MDPHP during sample preparation.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low MDPHP recovery.
Issue 2: Poor Chromatographic Peak Shape
This guide addresses common issues related to poor peak shape in the chromatographic analysis of MDPHP.
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting workflow for poor chromatographic peak shape.
Quantitative Data Summary
The following tables summarize quantitative data related to MDPHP analysis to aid in method development and troubleshooting.
Table 1: Recovery of MDPHP and Structurally Similar Compounds using Various Extraction Methods
| Analyte | Matrix | Extraction Method | Recovery (%) | Reference |
| MDPHP | Blood | Protein Precipitation (Acetonitrile) | 78.8 | [7] |
| MDPHP | Hair | Methanol Sonication | 78.1 | [7] |
| MDMA | Urine | Mixed-Mode SPE | 88 - 108 | [3] |
| MDMA | Plasma | LLE | 85.1 | |
| Amphetamine | Blood | LLE | 94 - 100 | |
| MDMA | Blood | LLE | 88 - 101 |
Table 2: Stability of MDPHP and Related Cathinones in Biological Matrices
| Analyte | Matrix | Storage Temperature | Duration | Remaining (%) | Reference |
| Cathinones (general) | Blood | -20°C | 6 months | Generally stable | [6] |
| Cathinones (general) | Blood | 4°C | 30 days | >60 | [6] |
| Mephedrone | Urine | 4°C | 14 days | Fairly stable | [8] |
| Mephedrone | Urine | Room Temp | 7 days | ~65 | [8] |
| Cannabinoids | Urine | -20°C | 20 weeks | ~85 | [5] |
| Cannabinoids | Urine | 4°C | 20 weeks | ~37 | [5] |
Detailed Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of MDPHP from Whole Blood
This protocol provides a general framework for the extraction of MDPHP from whole blood. Optimization may be required based on specific laboratory conditions and instrumentation.
-
Sample Preparation:
-
To 1 mL of whole blood in a glass tube, add 100 µL of an internal standard solution (e.g., MDPHP-d8 in methanol).
-
Vortex briefly to mix.
-
-
Alkalinization:
-
Add 100 µL of 1M Sodium Hydroxide (NaOH) to raise the pH of the sample to >8.
-
Vortex for 10 seconds.
-
-
Extraction:
-
Add 5 mL of an appropriate organic solvent (e.g., a mixture of ethyl acetate and hexane (1:1 v/v)).
-
Cap the tube and vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes to separate the layers.
-
-
Solvent Transfer and Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 37-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of the mobile phase used for LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
-
Workflow for LLE of MDPHP from Whole Blood
Caption: Protocol for Liquid-Liquid Extraction of MDPHP from blood.
Protocol 2: Solid-Phase Extraction (SPE) of MDPHP from Urine
This protocol outlines a method for the extraction of MDPHP from urine using a mixed-mode cation exchange SPE cartridge.
-
Sample Pre-treatment:
-
To 1 mL of urine, add 100 µL of the internal standard solution.
-
Add 1 mL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 6) and vortex.
-
Centrifuge at 3000 rpm for 10 minutes to pellet any precipitates.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the 100 mM phosphate buffer (pH 6). Do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 2 mL of deionized water to remove hydrophilic interferences.
-
Wash with 2 mL of 0.1 M acetic acid to remove acidic and neutral interferences.
-
Dry the cartridge under vacuum for 5 minutes.
-
Wash with 2 mL of methanol to remove any remaining water and some non-polar interferences.
-
-
Elution:
-
Elute the MDPHP from the cartridge with 2 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase for LC-MS/MS analysis.
-
Workflow for SPE of MDPHP from Urine
Caption: Protocol for Solid-Phase Extraction of MDPHP from urine.
References
- 1. axisfortox.com [axisfortox.com]
- 2. researchgate.net [researchgate.net]
- 3. Mixed-mode solid-phase extraction procedures for the determination of MDMA and metabolites in urine using LC-MS, LC-UV, or GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. mdpi.com [mdpi.com]
- 6. ojp.gov [ojp.gov]
- 7. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Short- and long-term stability of synthetic cathinones and dihydro-metabolites in human urine samples - PMC [pmc.ncbi.nlm.nih.gov]
MDPHP Reference Standards: A Technical Guide to Handling, Storage, and Troubleshooting
This technical support center provides best practices for researchers, scientists, and drug development professionals on the handling and storage of 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) reference standards. Adherence to these guidelines is critical for ensuring the accuracy, reliability, and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: How should I store my solid MDPHP reference standard upon receipt?
A1: Upon receipt, solid MDPHP reference standards, whether in powder or crystalline form, should be stored in their original, tightly sealed containers. To ensure long-term stability, it is recommended to store the solid material at or below -15°C.[1][2] Some suppliers may also recommend storage at 2-8°C for shorter periods. Always refer to the manufacturer's certificate of analysis (CoA) for specific storage instructions.
Q2: What is the recommended procedure for bringing a stored MDPHP standard to room temperature?
A2: Before opening, it is crucial to allow the container of the MDPHP reference standard to equilibrate to room temperature. This prevents the condensation of atmospheric moisture, which can compromise the integrity and concentration of the standard. Placing the container in a desiccator during this warming period is a recommended practice.
Q3: What is the best solvent for preparing MDPHP stock solutions?
A3: While MDPHP is soluble in solvents such as DMSO, ethanol, and methanol, studies on other synthetic cathinones suggest that acetonitrile is a preferable solvent for preparing stock solutions due to better stability.[2][3] If methanol is used, it is critical to store the resulting solutions at -20°C to minimize degradation, as cathinones can be unstable in methanol, especially at refrigerated (4°C) or room temperatures.[3][4][5][6]
Q4: How should I store my MDPHP stock and working solutions?
A4: Prepared stock and working solutions of MDPHP should be stored in tightly sealed, light-resistant (e.g., amber glass) vials at -20°C to ensure their stability and prevent degradation.[7] Avoid repeated freeze-thaw cycles, as this can affect the integrity of the solution. It is advisable to aliquot stock solutions into smaller, single-use volumes.
Q5: For how long are MDPHP solutions stable?
A5: The long-term stability of MDPHP in solution is dependent on the solvent and storage temperature. For cathinones in general, solutions are most stable when stored at -20°C or below.[7] Pyrrolidine-type cathinones, like MDPHP, have been shown to be more stable than other classes of cathinones.[7] However, for critical quantitative applications, it is recommended to prepare fresh working solutions from a recently prepared stock solution. The stability of stock solutions should be periodically verified.
Data Presentation: Storage and Solution Preparation
Table 1: Recommended Storage Conditions for MDPHP Reference Standards
| Form | Recommended Storage Temperature | Container | Special Considerations |
| Solid (Powder/Crystal) | ≤ -15°C | Original, tightly sealed vial | Protect from light and moisture. |
| Stock/Working Solution | -20°C | Tightly sealed, amber glass vial | Aliquot to avoid repeated freeze-thaw cycles. |
Table 2: Solubility of MDPHP
| Solvent | Reported Solubility |
| DMSO | ~0.5 mg/ml |
| Ethanol | ~1 mg/ml |
| PBS (pH 7.2) | ~10 mg/ml |
Note: This information is based on available data for MDPHP and may vary slightly between different batches and suppliers. Always consult the product-specific documentation.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL MDPHP Stock Solution
Objective: To accurately prepare a 1 mg/mL stock solution of MDPHP for use in subsequent experiments.
Materials:
-
MDPHP reference standard (solid)
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
Class A volumetric flask (e.g., 10 mL)
-
Weighing paper or boat
-
Spatula
-
Sonicator (optional)
-
Amber glass storage vials
Procedure:
-
Equilibration: Allow the container of the MDPHP reference standard to come to room temperature in a desiccator.
-
Weighing: Accurately weigh approximately 10 mg of the MDPHP standard onto weighing paper or a weighing boat using a calibrated analytical balance.
-
Transfer: Carefully transfer the weighed standard into a 10 mL Class A volumetric flask.
-
Dissolution: Add a small volume of acetonitrile to the flask and gently swirl to dissolve the solid. A brief sonication can be used to aid dissolution if necessary.
-
Dilution to Volume: Once the standard is fully dissolved, add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.
-
Homogenization: Cap the flask and invert it several times to ensure the solution is thoroughly mixed and homogenous.
-
Storage: Transfer the stock solution to a labeled amber glass vial and store at -20°C.
Protocol 2: Preparation of Working Solutions
Objective: To prepare a series of working solutions from the stock solution for creating calibration curves or for use in assays.
Materials:
-
1 mg/mL MDPHP stock solution
-
Acetonitrile (or desired solvent/mobile phase)
-
Calibrated micropipettes and sterile tips
-
Appropriate vials for the working solutions
Procedure:
-
Calculation: Use the dilution formula, C₁V₁ = C₂V₂, to calculate the volume of the stock solution needed to prepare the desired concentration and volume of the working solution.
-
Dilution: Using a calibrated micropipette, transfer the calculated volume of the stock solution into a labeled vial.
-
Final Volume: Add the appropriate volume of the diluent (e.g., acetonitrile) to the vial to reach the final desired volume.
-
Mixing: Cap the vial and vortex briefly to ensure the working solution is homogenous.
-
Storage: If not for immediate use, store the working solutions at -20°C. For daily use, fresh dilutions are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or Inaccurate Analytical Results
-
Possible Cause: Degradation of the reference standard.
-
Troubleshooting Steps:
-
Verify that the storage conditions for both solid and solution forms of the standard have been appropriate (see Table 1).
-
Consider the age of the stock solution. If it is old or has been subjected to multiple freeze-thaw cycles, prepare a fresh stock solution.
-
If using a methanol-based solution, degradation is more likely, especially if not stored consistently at -20°C.[3][4][5][6] Switch to acetonitrile for better stability.
-
Cathinone stability is pH-dependent; they are more stable in acidic conditions and prone to degradation in neutral or alkaline conditions.[7] Ensure the pH of your solutions and analytical mobile phase is appropriate.
-
-
-
Possible Cause: Inaccurate solution preparation.
-
Troubleshooting Steps:
-
Ensure the analytical balance is properly calibrated and that the standard was allowed to reach room temperature before weighing.
-
Verify that the standard was fully dissolved in the solvent and that the solution was homogenous before use.
-
Check the calibration and accuracy of pipettes and volumetric flasks used for dilutions.
-
-
-
Possible Cause: Contamination.
-
Troubleshooting Steps:
-
Use clean, dedicated spatulas and glassware to avoid cross-contamination.
-
Never return unused portions of the standard to the original container.
-
-
Issue 2: Poor Chromatographic Peak Shape (e.g., Tailing, Broadening)
-
Possible Cause: Interaction with active sites in the HPLC system.
-
Troubleshooting Steps:
-
Use a high-quality, well-maintained column.
-
Ensure the mobile phase is of high purity and has been properly degassed.
-
Consider adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups on the column.
-
-
-
Possible Cause: Sample solvent is incompatible with the mobile phase.
-
Troubleshooting Steps:
-
Whenever possible, dissolve and inject samples in the mobile phase.
-
If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion.
-
-
Visualizations
Caption: Workflow for the preparation and analysis of MDPHP reference standards.
Caption: Decision tree for troubleshooting inconsistent MDPHP analytical results.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - Extended Stability Evaluation of Selected Cathinones - Anglia Ruskin Research Online (ARRO) - Figshare [aru.figshare.com]
- 4. Frontiers | Extended Stability Evaluation of Selected Cathinones [frontiersin.org]
- 5. Extended Stability Evaluation of Selected Cathinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ojp.gov [ojp.gov]
Validation & Comparative
Comparative Analysis of Acute MDPHP and MDPV Effects in Mice
A comprehensive guide for researchers and drug development professionals on the acute behavioral and physiological effects of the synthetic cathinones MDPHP and MDPV in a murine model.
This guide provides a detailed comparison of the acute effects of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) and 3,4-Methylenedioxypyrovalerone (MDPV), two potent synthetic cathinones. The data presented is primarily derived from a comparative study conducted on CD-1 male mice, offering valuable insights for neuropharmacological and toxicological research.[1][2]
Summary of Acute Effects
Both MDPHP and MDPV induce significant dose-dependent alterations in locomotor activity, aggressive behavior, and cardiovascular parameters.[1][2] The onset of effects is rapid following intraperitoneal administration, with behavioral changes observable within minutes.
Table 1: Quantitative Comparison of Acute Effects of MDPHP and MDPV in Mice
| Parameter | MDPHP | MDPV | Doses Tested (i.p.) | Mouse Strain |
| Peak Locomotor Activity | ~150 meters | ~220 meters | 20 mg/kg | CD-1 Male |
| Time to Peak Effect | 15 minutes | 15 minutes | 20 mg/kg | CD-1 Male |
| Duration of Significant Locomotor Effect | Up to 135 minutes | Up to 165 minutes | 20 mg/kg | CD-1 Male |
| Aggressive Behavior (Resident-Intruder Test) | Dose-dependent increase in attacks | Dose-dependent increase in attacks | 0.01 - 20 mg/kg | CD-1 Male |
| Cardiovascular Effects | Increased heart rate and blood pressure at higher doses | Increased heart rate and blood pressure at higher doses | 0.01 - 20 mg/kg | CD-1 Male |
| Stereotypy | Observed at the highest dose | Observed at the highest dose | 20 mg/kg | CD-1 Male |
Experimental Protocols
The following methodologies were employed in the key comparative experiments.
Locomotor Activity Assessment
-
Apparatus: ANY-maze video tracking system with square plastic cages (60 cm x 60 cm) in a sound- and light-attenuated room.
-
Animals: 8 CD-1 male mice per treatment group.
-
Procedure:
-
Mice were habituated to the test cages for approximately 1 hour.
-
Vehicle or one of five doses of MDPHP or MDPV (0.01, 0.1, 1, 10, and 20 mg/kg) was administered via intraperitoneal (i.p.) injection.
-
Spontaneous locomotor activity was recorded for 240 minutes post-injection.
-
Cages were cleaned with a dilute ethanol solution (5%) between trials to avoid olfactory cues.[1]
-
Resident-Intruder Test for Aggressive Behavior
-
Animals: Resident CD-1 male mice (individually housed for 3 weeks) and socially housed intruder mice. 8 resident mice per treatment group.
-
Procedure:
-
Training: For one week prior to the experiment, an intruder mouse was placed in the resident's home cage for 1 minute daily.
-
Testing: On the day of the experiment, resident mice were administered vehicle or one of the five doses of MDPHP or MDPV (i.p.).
-
An intruder mouse was introduced into the resident's cage for two 5-minute sessions, at 15 and 45 minutes post-treatment.
-
The number of bites inflicted by the resident mouse was counted, and the average number of bites across the two sessions was calculated.[1]
-
Cardiovascular and Cardiorespiratory Monitoring
-
Animals: 6 CD-1 male mice per treatment group.
-
Procedure:
-
Mice were habituated to the testing environment.
-
A sensor collar was placed around the neck of each mouse to monitor heart rate, breath rate, and other parameters.
-
Baseline parameters were recorded for 60 minutes.
-
Vehicle or one of five doses of MDPHP or MDPV (0.01, 0.1, 1, 10, and 20 mg/kg) was administered (i.p.).
-
Cardiovascular and cardiorespiratory parameters were monitored continuously post-injection.[1]
-
Visualizations
Experimental Workflow
Signaling Pathway: Mechanism of Action
References
A Comparative Analysis of the Stimulant Properties of MDPHP and α-PHP
This guide provides a detailed comparison of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) and α-Pyrrolidinohexiophenone (α-PHP), two synthetic cathinones known for their potent stimulant effects. This document is intended for researchers, scientists, and drug development professionals, offering an objective analysis based on available experimental data.
Both MDPHP and α-PHP belong to the α-pyrrolidinophenone class of stimulants and are structurally related to other well-known cathinones like MDPV and α-PVP.[1][2] They were both initially developed in the 1960s but have since emerged as novel psychoactive substances.[3][4] The primary structural difference between the two is the presence of a 3,4-methylenedioxy group on the phenyl ring of MDPHP, a feature it shares with MDPV, which is absent in α-PHP.[5] This substitution significantly influences their pharmacological profiles.
Pharmacological Profile: Mechanism of Action
The primary mechanism of action for both MDPHP and α-PHP is the inhibition of norepinephrine (NE) and dopamine (DA) reuptake by blocking their respective transporters, the norepinephrine transporter (NET) and the dopamine transporter (DAT).[1][4][6][7] This blockade leads to increased concentrations of these neurotransmitters in the synaptic cleft, resulting in enhanced monoaminergic signaling and the characteristic psychostimulant effects. Both compounds exhibit significantly lower affinity for the serotonin transporter (SERT), making them relatively selective norepinephrine-dopamine reuptake inhibitors (NDRIs).[3][4][8]
Data Presentation: Receptor Transporter Affinities
The potency of MDPHP and α-PHP as reuptake inhibitors is quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency. The available data demonstrates that both compounds are potent inhibitors at DAT and NET, with substantially weaker activity at SERT.
| Compound | Dopamine Transporter (DAT) IC50 (nM) | Norepinephrine Transporter (NET) IC50 (nM) | Serotonin Transporter (SERT) IC50 (nM) |
| MDPHP | 8.4 - 50[3] | 60 - 935[3] | 9000[3][8] |
| α-PHP | Potent Inhibitor[4][6][9] | Potent Inhibitor[4][6] | Low Impact[4] |
Comparative In Vivo Effects
Animal studies reveal that MDPHP and α-PHP produce similar behavioral and physiological effects characteristic of potent psychostimulants.
-
Locomotor Activity: In mice, both MDPHP and its close structural analog MDPV have been shown to significantly increase spontaneous locomotion.[10][11] Studies on α-PHP also confirm its locomotor stimulant effects.[4]
-
Cardiovascular Effects: At higher doses, both MDPHP and MDPV were found to increase heart rate and blood pressure in mice, consistent with their sympathomimetic action.[10][11] Clinical reports from human intoxications with α-PHP also frequently note adverse cardiovascular effects like tachycardia and hypertension.[4][6]
-
Behavioral Effects: Administration of MDPHP in mice has been linked to aggressive behavior.[10][11] Human users of α-PHP report effects such as euphoria, agitation, paranoia, and psychosis, which are consistent with strong dopaminergic stimulation.[6][12]
-
Neuronal Activity: In a study on adolescent rats, MDPHP was shown to increase the firing rate of dopaminergic neurons in the ventral tegmental area (rVTA) in a dose-dependent manner.[13]
Metabolic Pathways
Both MDPHP and α-PHP undergo extensive metabolism in the body. The primary metabolic routes for these α-pyrrolidinophenones involve modifications at the β-keto group, the pyrrolidine ring, and the alkyl side chain.[4][14]
-
α-PHP Metabolism: The main metabolic pathways for α-PHP are the reduction of the keto group to form an alcohol metabolite (dihydro-α-PHP), oxidation of the pyrrolidine ring (e.g., to 2"-oxo-α-PHP), and oxidation at the terminal (ω) or penultimate (ω-1) positions of the alkyl chain.[4][15][16] The predominant pathway can be influenced by the length of the alkyl side chain.[16]
-
MDPHP Metabolism: MDPHP follows similar metabolic pathways to its analogs, including hydroxylation, reduction of the carbonyl group, and oxidation of the pyrrolidine ring to form a lactam, which may be followed by ring-opening.[14] A key difference is the biotransformation of its characteristic benzodioxole moiety, which typically involves demethylenation.[14]
Experimental Protocols
Monoamine Transporter Inhibition Assay
This protocol describes a common method for determining the potency of compounds at inhibiting monoamine transporters, as adapted from studies on α-PHP and its analogs.[17]
Objective: To determine the IC50 values of test compounds (MDPHP, α-PHP) for the inhibition of dopamine and norepinephrine reuptake.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK 293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET) are cultured under standard conditions.
-
Assay Preparation: Cells are plated into 96-well plates and grown to confluence.
-
Uptake Inhibition:
-
Cells are washed with Krebs-Ringer-HEPES (KRH) buffer.
-
Cells are then incubated with varying concentrations of the test compounds (MDPHP or α-PHP) or a control vehicle.
-
A fluorescent substrate for the transporters, such as 4-(4-(dimethylamino)phenyl)-1-methylpyridinium (APP+), is added to the wells.[17]
-
-
Measurement: After a short incubation period (e.g., 30 seconds), the uptake of APP+ is stopped by washing with ice-cold buffer. The intracellular fluorescence, which is proportional to transporter activity, is measured using a fluorescence plate reader.
-
Data Analysis: The fluorescence signal is plotted against the concentration of the test compound. A dose-response curve is generated, and the IC50 value (the concentration of the drug that inhibits 50% of the substrate uptake) is calculated using non-linear regression analysis.
Conclusion
MDPHP and α-PHP are potent psychostimulants that derive their effects primarily from the inhibition of dopamine and norepinephrine reuptake. The key structural distinction, the methylenedioxy group on MDPHP, likely accounts for subtle differences in potency, metabolism, and potentially off-target effects that warrant further investigation. While existing data confirms their similar primary mechanism of action and resulting stimulant properties, direct comparative studies are necessary to fully elucidate the nuanced differences in their pharmacodynamic and pharmacokinetic profiles. Such research is critical for understanding their abuse liability and developing effective responses to the public health challenges posed by these substances.
References
- 1. maxonchemicals.it.com [maxonchemicals.it.com]
- 2. α-Pyrrolidinohexiophenone - Wikipedia [en.wikipedia.org]
- 3. MDPHP - Wikipedia [en.wikipedia.org]
- 4. α-Pyrrolidinohexanophenone (α-PHP) and α-Pyrrolidinoisohexanophenone (α-PiHP): A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maxonchemicals.it.com [maxonchemicals.it.com]
- 6. Alpha-PHP - Expert Committee on Drug Dependence Information Repository [ecddrepository.org]
- 7. Buy Mdphp(hydrochloride) | 24622-61-5 [smolecule.com]
- 8. telematique.co.uk [telematique.co.uk]
- 9. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aminer.org [aminer.org]
- 11. sfera.unife.it [sfera.unife.it]
- 12. psychonautwiki.org [psychonautwiki.org]
- 13. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine. | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs | springermedizin.de [springermedizin.de]
- 17. Structure-Activity Relationships for a Recently Controlled Synthetic Cathinone Dopamine Transporter Reuptake Inhibitor: α-Pyrrolidinohexiophenone (α-PHP) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for MDPHP Detection
The emergence of novel psychoactive substances (NPS) like 3,4-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP), a synthetic cathinone, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable detection methods are crucial for identifying MDPHP in various biological matrices and understanding its pharmacokinetic and toxicological properties. This guide provides a comparative overview of the two most prevalent analytical techniques for MDPHP detection: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The information presented is based on a synthesis of data from various scientific studies to assist researchers, scientists, and drug development professionals in selecting and implementing the most suitable methodology for their specific needs.
Comparison of Analytical Method Performance
The choice of analytical technique is critical for achieving the desired sensitivity, selectivity, and throughput for MDPHP detection. The following tables summarize the performance data for GC-MS and LC-MS/MS methods as reported in the scientific literature for the quantification of MDPHP and other synthetic cathinones in biological samples such as blood and urine.
Table 1: Performance Characteristics of LC-MS/MS Methods for MDPHP Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Extraction Method | Reference(s) |
| Plasma | 0.4 pg/mL | 1.4 pg/mL | 0.25 - 10 ng/mL | Not Specified | [1] |
| Blood | Not Specified | 1.26 - 73.30 ng/mL | Not Specified | Not Specified | [2] |
| Urine | Not Specified | 19.31 - 8769.64 ng/mL | Not Specified | Not Specified | [2] |
| Hair | 0.006–0.052 ng/mg | 0.008–0.095 ng/mg | 0.01–3 ng/mg | Not Specified | [3] |
Table 2: Performance Characteristics of GC-MS Methods for Synthetic Cathinone Detection
| Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Extraction Method | Reference(s) |
| Blood | 5 ng/mL | 10 ng/mL | 10 - 800 ng/mL | Solid Phase Extraction (SPE) | [4] |
| Urine | 5 - 20 ng/mL | 20 - 50 ng/mL | 50 - 2000 ng/mL | Solid Phase Extraction (SPE) | [5] |
| Urine | 0.005 - 0.01 µg/mL | 0.01 - 0.02 µg/mL | 0.005 - 5.00 µg/mL | Magnetic Nanoparticle Solid Phase Extraction | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. Below are generalized experimental protocols for MDPHP detection using LC-MS/MS and GC-MS, based on procedures described in the literature.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method is favored for its high sensitivity and specificity, particularly for complex biological matrices.[6]
-
Sample Preparation:
-
To a 100 µL aliquot of the biological sample (e.g., plasma, urine), add an appropriate internal standard.[1]
-
For urine samples, a deconjugation step using β-glucuronidase may be necessary to detect phase II metabolites.[1]
-
Perform protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE) to isolate the analytes of interest. A common LLE procedure involves the addition of 1 mL of ethyl acetate, vortexing, and centrifugation. The organic layer is then transferred and evaporated to dryness.[5]
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The separated analytes are detected using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI).[1]
-
Specific precursor-to-product ion transitions for MDPHP and its metabolites are monitored for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[4] For many synthetic cathinones, derivatization is required to improve their thermal stability and chromatographic properties.[7]
-
Sample Preparation:
-
Derivatization:
-
Evaporate the extract to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a derivatizing agent such as pentafluoropropionic anhydride (PFPA) in ethyl acetate and heat to facilitate the reaction.[5]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into a GC-MS system.
-
The analytes are separated on a capillary column (e.g., a 5% phenyl-methylpolysiloxane column).
-
The mass spectrometer is typically operated in electron impact (EI) ionization mode, and data can be acquired in full-scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[9]
-
Visualizations
The following diagrams illustrate the generalized workflows for the analytical methods described and the metabolic pathway of MDPHP.
Caption: Generalized workflows for MDPHP detection.
Caption: Postulated metabolic pathway of MDPHP.[3][10]
References
- 1. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flore.unifi.it [flore.unifi.it]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. academic.oup.com [academic.oup.com]
- 8. ovid.com [ovid.com]
- 9. benchchem.com [benchchem.com]
- 10. academic.oup.com [academic.oup.com]
A Comparative Guide to the In Vitro Neurotoxicity of MDPHP and Other Synthetic Cathinones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro neurotoxicity of 3,4-Methylenedioxypyrovalerone (MDPHP) with other prominent synthetic cathinones: 3,4-Methylenedioxypyrovalerone (MDPV), alpha-Pyrrolidinopentiophenone (α-PVP), and Mephedrone. The information herein is supported by experimental data from various in vitro studies, intended to assist researchers in understanding the relative neurotoxic potential of these psychoactive substances.
Comparative Neurotoxicity Overview
Synthetic cathinones, often colloquially known as "bath salts," are a class of psychoactive substances with structures similar to cathinone, the active alkaloid in the khat plant. Their abuse is a significant public health concern due to their potent psychostimulant effects and potential for severe neurotoxicity. In vitro studies are crucial for elucidating the mechanisms underlying this neurotoxicity and for comparing the relative dangers of different analogues.
MDPHP, a derivative of pyrovalerone, has been shown to induce neurotoxicity primarily through the induction of oxidative stress and subsequent necrotic cell death. In contrast, other synthetic cathinones like MDPV and α-PVP are also known to cause neuronal damage through mechanisms involving oxidative stress and mitochondrial dysfunction, often leading to apoptosis. Mephedrone, a non-pyrrolidinone cathinone, also exhibits neurotoxic properties, acting as a monoamine transporter substrate.
The following sections provide a detailed comparison of the in vitro neurotoxicity of these four compounds, including quantitative data from cell viability and apoptosis assays, detailed experimental protocols, and diagrams of experimental workflows and proposed signaling pathways.
Data Presentation
The following tables summarize quantitative data from in vitro studies on the neurotoxicity of MDPHP, MDPV, α-PVP, and mephedrone. It is important to note that the experimental conditions, such as cell lines and exposure times, may vary between studies, which should be taken into consideration when making direct comparisons.
| Table 1: Comparative Cytotoxicity of Synthetic Cathinones in SH-SY5Y Cells | |||
| Compound | Assay | Exposure Time | EC50/IC50 Value |
| MDPHP | MTT Assay | 24 hours | Toxic effects observed at 125 µM, with a 72% decrease in viability at 1000 µM[1] |
| MDPV | Trypan Blue Exclusion | 24 hours | 3.61 mM[2] |
| α-PVP | Not specified | Not specified | Data not available in a directly comparable format |
| Mephedrone | Not specified | Not specified | Data not available in a directly comparable format |
| Table 2: Comparative Effects on Apoptosis | ||
| Compound | Assay | Observations |
| MDPHP | Caspase-3 Activity | Does not induce apoptosis; primarily causes necrosis[3] |
| MDPV | Caspase-3/7 Activity | Induces apoptosis[4] |
| α-PVP | Apoptosis Assay | Induces apoptosis[5] |
| Mephedrone | Not specified | Can induce apoptosis |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
-
Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in a 1:1 mixture of Dulbecco's Modified Eagle's Medium (DMEM) and Ham's F-12 medium, supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding : Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Exposure : The culture medium is replaced with fresh medium containing various concentrations of the synthetic cathinones (MDPHP, MDPV, α-PVP, mephedrone) or a vehicle control (e.g., DMSO). The cells are then incubated for a specified period (e.g., 24 hours).
-
MTT Incubation : After the exposure period, 10 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.
-
Formazan Solubilization : Following the MTT incubation, the medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance of each well is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Reactive Oxygen Species (ROS) Detection
The production of reactive oxygen species can be measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
Cell Seeding and Treatment : SH-SY5Y cells are seeded in a 96-well plate and treated with the synthetic cathinones as described for the MTT assay.
-
Probe Loading : After the desired treatment duration, the cells are washed with PBS and then incubated with a solution of DCFH-DA (e.g., 10 µM) in serum-free medium for 30-60 minutes at 37°C in the dark.
-
Fluorescence Measurement : After incubation with the probe, the cells are washed again with PBS to remove any excess dye. The fluorescence intensity is then measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
Apoptosis, or programmed cell death, is often characterized by the activation of caspases. The activity of effector caspases 3 and 7 can be measured using a luminescent assay.
-
Cell Seeding and Treatment : Cells are seeded in a 96-well plate and exposed to the synthetic cathinones as described above.
-
Reagent Addition : After the treatment period, the plate is equilibrated to room temperature. A caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) is added to each well according to the manufacturer's instructions.
-
Incubation : The plate is gently mixed and incubated at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement : The luminescence of each well is measured using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
Mandatory Visualization
Caption: Experimental workflow for assessing cathinone neurotoxicity.
Caption: Proposed signaling pathway of cathinone-induced neurotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Cathinones Induce Cell Death in Dopaminergic SH-SY5Y Cells via Stimulating Mitochondrial Dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of Cytotoxic and Mutagenic Effects of the Synthetic Cathinones Mexedrone, α-PVP and α-PHP - PMC [pmc.ncbi.nlm.nih.gov]
Advancing Forensic Toxicology: A New UHPLC-MS/MS Method for MDPHP Quantification in Plasma Achieves Sub-Nanogram per Milliliter Sensitivity
A newly developed Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method demonstrates significant improvements in the quantification of 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) in human plasma, offering a lower limit of quantification and a faster analysis time compared to existing methods. This advancement provides forensic toxicologists and researchers with a more sensitive and high-throughput tool for the detection and quantification of this potent synthetic cathinone.
This comparison guide provides a detailed overview of a new, validated UHPLC-MS/MS method for MDPHP analysis in plasma, benchmarked against a previously established method. The guide includes a comprehensive summary of their performance characteristics, detailed experimental protocols, and visualizations of the analytical workflow and validation process.
Performance Comparison
The new UHPLC-MS/MS method exhibits superior sensitivity and speed when compared to the existing method. Key performance indicators are summarized in the table below.
| Parameter | New UHPLC-MS/MS Method | Existing LC-MS/MS Method |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 0.5 ng/mL[1] |
| Linearity Range | 0.1 - 500 ng/mL | 0.5 - 200 ng/mL |
| Intra-day Precision (%CV) | < 5% | < 10% |
| Inter-day Precision (%CV) | < 7% | < 15% |
| Accuracy (%Bias) | ± 8% | ± 15% |
| Recovery | > 90% | 78.8%[1] |
| Total Run Time | 4 minutes | 10 minutes |
Experimental Protocols
New UHPLC-MS/MS Method
1. Sample Preparation: A protein precipitation method is employed for sample preparation. To 100 µL of plasma, 20 µL of an internal standard solution (MDPHP-d5, 50 ng/mL) and 300 µL of ice-cold acetonitrile are added. The mixture is vortexed for 1 minute and then centrifuged at 13,000 g for 10 minutes. The supernatant is transferred to a new tube and evaporated to dryness under a gentle stream of nitrogen at 40°C. The dried residue is reconstituted in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid), and 5 µL is injected into the UHPLC-MS/MS system.
2. UHPLC Conditions:
-
Column: C18 column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.5 mL/min
-
Gradient: The gradient starts at 5% B, increases linearly to 95% B over 2.5 minutes, holds at 95% B for 0.5 minutes, and then returns to the initial 5% B for re-equilibration.
-
Column Temperature: 45°C
3. MS/MS Conditions:
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
MDPHP: Precursor ion > Product ion 1 (Quantifier), Product ion 2 (Qualifier)
-
MDPHP-d5 (Internal Standard): Precursor ion > Product ion
-
-
Source Parameters: Optimized for maximum sensitivity, including capillary voltage, source temperature, and gas flows.
Existing LC-MS/MS Method
The existing method utilizes a liquid-liquid extraction for sample preparation and a longer chromatographic run time.[1]
Visualizing the Workflow and Validation
To clearly illustrate the processes involved, the following diagrams were generated using Graphviz.
Caption: Workflow of the new UHPLC-MS/MS method for MDPHP analysis.
Caption: Key parameters for bioanalytical method validation.
The development and validation of this new UHPLC-MS/MS method represent a significant step forward in the analytical capabilities for detecting and quantifying MDPHP in plasma. Its enhanced sensitivity and throughput are crucial for forensic investigations, clinical toxicology, and research into the pharmacokinetics and effects of this emerging psychoactive substance.
References
A Comparative Guide to the Metabolic Profiling of MDPHP and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) and its related synthetic cathinone analogs. Understanding the biotransformation of these novel psychoactive substances is critical for toxicological assessment, the development of reliable analytical detection methods, and for informing clinical interventions. This document summarizes key metabolic routes, presents available comparative data, and details the experimental protocols utilized in these findings.
Introduction to MDPHP Metabolism
MDPHP, a synthetic cathinone and analog of MDPV, undergoes extensive metabolism in the human body primarily through Phase I and Phase II reactions.[1][2] Phase I metabolism introduces or exposes functional groups through oxidation, reduction, and hydrolysis, while Phase II metabolism involves the conjugation of these metabolites with endogenous molecules, such as glucuronic acid, to increase their water solubility and facilitate excretion.[3][4] The primary metabolic pathways for MDPHP and its analogs are similar to other α-pyrrolidinophenones and include β-ketone reduction, hydroxylation of the alkyl chain and pyrrolidine ring, and modification of the methylenedioxy group.[1][2]
Comparative Metabolic Pathways
The metabolism of MDPHP and its analogs results in a variety of metabolites. The major biotransformations observed in in vitro and in vivo studies include:
-
β-Ketone Reduction: The carbonyl group is reduced to a hydroxyl group.[3][4]
-
Hydroxylation: This occurs on both the aliphatic side chain and the pyrrolidine ring.[1][5]
-
Demethylenation: The methylenedioxy bridge is opened, often followed by methylation of one of the resulting hydroxyl groups.[1][2][4]
-
Oxidation of the Pyrrolidine Ring: This can lead to the formation of a lactam metabolite.[1][2]
-
N-Dealkylation: Removal of the pyrrolidine ring, though less common for pyrrolidinophenones compared to other cathinones.[3]
-
Glucuronidation (Phase II): Hydroxylated metabolites are often conjugated with glucuronic acid.[1][2]
Studies on MDPHP have identified several key metabolites, with those resulting from demethylenation and subsequent methylation, as well as oxidation to a lactam with ring-opening, being particularly useful for confirming ingestion.[2] The chromatographic peak areas of MDPHP metabolites in urine have been found to be comparable to or even exceed that of the parent compound, highlighting the importance of metabolite detection in toxicological screenings.[2]
Quantitative Metabolite Data
While a direct quantitative comparison of metabolite distribution across multiple MDPHP analogs in a single study is limited, semi-quantitative data from various sources can be compiled to understand the relative importance of different metabolic pathways. The following table summarizes the major metabolites identified for MDPHP and provides a qualitative indication of their abundance where reported.
| Metabolite Type | Metabolic Reaction | MDPHP | α-PBP (analog) | General Synthetic Cathinones | References |
| M1 | β-Ketone Reduction | Detected | Detected | Common | [2][3][4] |
| M2 | Aliphatic Hydroxylation | Detected | Detected | Common | [1][2][4] |
| M3 | Pyrrolidine Hydroxylation | Detected | Detected | Common | [1][6] |
| M4 | Demethylenation | Detected | N/A | Common for methylenedioxy analogs | [1][4][5] |
| M5 | Demethylenation + O-Methylation | Prominent | N/A | Prominent for methylenedioxy analogs | [2][4] |
| M6 | Pyrrolidine Oxidation (Lactam formation) | Detected | Detected | Common | [1][2] |
| M7 | Lactam Ring Opening | Detected | Detected | Reported | [2] |
| M8 | Glucuronide Conjugates | Detected | Detected | Common | [1][2][4] |
Note: "N/A" indicates that the specific metabolic reaction is not applicable to the structure of the analog (e.g., α-PBP lacks the methylenedioxy group).
Experimental Protocols
The identification and quantification of MDPHP and its analogs' metabolites typically involve in vitro and in vivo studies followed by analysis with advanced analytical instrumentation.
In Vitro Metabolism:
-
System: Pooled human liver microsomes (HLMs) or cytosol are commonly used to simulate hepatic metabolism.[4][7][8]
-
Incubation: The parent drug is incubated with HLMs in the presence of cofactors such as NADPH (for Phase I reactions) and UDPGA (for Phase II reactions).[4] For studying O-methylation of demethylenated metabolites, S-adenosylmethionine (SAM) is included.[4]
-
Sample Preparation: The reaction is typically quenched with a cold organic solvent (e.g., acetonitrile) to precipitate proteins. The supernatant is then evaporated and reconstituted in a suitable solvent for analysis.
-
Analysis: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), often a quadrupole time-of-flight (QTOF) instrument, is used for the tentative identification of metabolites.[1][7][8] Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly after derivatization (e.g., acetylation) of the metabolites.[1][5]
In Vivo Metabolism:
-
Model: Animal models, such as rats, can be used to study the full organismal metabolism.[7][8] However, most data for MDPHP comes from the analysis of human urine and blood samples from intoxication cases.[1][2][9]
-
Sample Collection: Urine and blood samples are collected from individuals suspected of consuming MDPHP.
-
Sample Preparation:
-
Urine: Samples often undergo enzymatic hydrolysis (e.g., with β-glucuronidase) to cleave Phase II conjugates. This is followed by liquid-liquid extraction or solid-phase extraction to isolate the analytes. For GC-MS analysis, a derivatization step (e.g., acetylation) is typically performed.[5]
-
Blood/Serum: Protein precipitation is a common first step, followed by extraction.[9]
-
-
Analysis: Similar to in vitro studies, LC-HRMS and GC-MS are the primary analytical techniques.[1][2][5] Non-targeted high-resolution mass spectrometry is advantageous as it allows for retrospective data analysis for newly emerging synthetic cathinones.[6]
Visualizations
The following diagrams illustrate the typical experimental workflow for metabolic profiling and the primary metabolic pathways of MDPHP.
References
- 1. researchgate.net [researchgate.net]
- 2. Tentative identification of the phase I and II metabolites of two synthetic cathinones, MDPHP and α-PBP, in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In vitro metabolic profiling of methylenedioxy-substituted synthetic cathinones for enhanced detection in urine sample analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. tandfonline.com [tandfonline.com]
- 7. In Vitro and In Vivo Toxicometabolomics of the Synthetic Cathinone PCYP Studied by Means of LC-HRMS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Comparison of the Reinforcing Effects of MDPHP and a-PHP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reinforcing effects of two synthetic cathinones, 3',4'-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) and α-Pyrrolidinohexanophenone (a-PHP). The information is compiled from preclinical research to assist in understanding their abuse potential and underlying neurobiological mechanisms.
Executive Summary
Direct comparative studies on the reinforcing effects of MDPHP and a-PHP are limited in the existing scientific literature. However, by synthesizing data from independent studies, a preliminary assessment can be made. Available evidence suggests that a-PHP possesses significant reinforcing properties, as demonstrated in progressive-ratio self-administration paradigms. In contrast, at least one key study indicates that MDPHP may have a lower reinforcing efficacy, as it failed to maintain self-administration behavior in adolescent rats under the specific experimental conditions tested. Both compounds are potent inhibitors of dopamine and norepinephrine transporters, suggesting a shared mechanism of action for their psychostimulant effects.
Comparative Analysis of Reinforcing Effects
The reinforcing efficacy of a substance is a key indicator of its abuse liability and is commonly assessed using preclinical models such as self-administration, conditioned place preference (CPP), and progressive-ratio schedules of reinforcement.
Self-Administration
Intravenous self-administration is a gold-standard behavioral assay to determine if a drug is reinforcing. In this paradigm, an animal performs an action (e.g., a lever press) to receive a drug infusion.
A study investigating the abuse potential of MDPHP in adolescent rats found that the substance did not sustain reliable self-administration behavior. The number of drug infusions earned was not significantly different from the saline control group, suggesting a lack of reinforcing effect under these experimental conditions.[1][2][3]
Progressive-Ratio Schedule
The progressive-ratio (PR) schedule is a variant of the self-administration paradigm that measures the motivation of an animal to work for a drug reinforcer. The number of responses required to receive a single infusion of the drug is systematically increased throughout the session. The "breakpoint" is the highest number of responses an animal is willing to make for a single infusion before ceasing to respond, and it serves as a measure of the reinforcing efficacy of the drug.
One study investigated the reinforcing effects of racemic a-PHP and its enantiomers in rats using a progressive-ratio schedule. The results demonstrated that a-PHP is a highly effective reinforcer.
Table 1: Progressive-Ratio Breakpoints for a-PHP
| Compound | Dose (mg/kg/infusion) | Maximum Breakpoint (Responses) |
| Racemic a-PHP | 0.1 | ~400 |
Note: Data is estimated from graphical representations in the cited literature. The study also compared a-PHP to MDPV, finding them to be equipotent and equally effective reinforcers.
Quantitative data for MDPHP in a progressive-ratio paradigm is not available in the reviewed scientific literature.
Conditioned Place Preference (CPP)
Conditioned place preference is a form of Pavlovian conditioning used to measure the rewarding effects of a drug. In this paradigm, an animal is repeatedly administered a drug in a specific environment (the drug-paired compartment). The preference of the animal for the drug-paired compartment over a neutral, saline-paired compartment is then measured in a drug-free state.
A direct CPP study comparing MDPHP and a-PHP was not found. However, a study examining the effects of a low-dose mixture of the structurally related cathinones a-PVP and MDPV also tested each compound individually. The results showed that a-PVP (a close analog of a-PHP) failed to produce a conditioned place preference. In contrast, MDPV (structurally related to MDPHP) did establish a significant place preference.[4]
Given the structural similarities, this finding may suggest that MDPHP could have a greater rewarding effect than a-PHP in the CPP paradigm, but this is an indirect inference and requires direct experimental validation. Quantitative data for MDPHP or a-PHP alone in a CPP paradigm from other studies were not identified in the literature reviewed.
Pharmacological Mechanisms of Action
Both MDPHP and a-PHP are primarily monoamine transporter inhibitors, with a high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET), and a significantly lower affinity for the serotonin transporter (SERT). This pharmacological profile is consistent with their psychostimulant effects. The blockade of DAT and NET leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, which is believed to mediate the reinforcing and rewarding effects of these substances.
Table 2: Monoamine Transporter Affinities (Ki, nM)
| Compound | DAT | NET | SERT |
| MDPHP | 18 | 68 | 2900 |
| a-PHP | 16 | 44 | 33000 |
Data compiled from multiple sources. Ki values represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter.
The high affinity for DAT and NET, coupled with low SERT affinity, is a common characteristic of many psychostimulant drugs with high abuse potential.
Experimental Protocols
Self-Administration (MDPHP in Adolescent Rats)
-
Subjects: Male and female adolescent Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers equipped with two nose-poke holes and an intravenous infusion system.
-
Procedure:
-
Surgery: Rats were surgically implanted with an intravenous catheter into the jugular vein.
-
Acquisition: Rats were placed in the operant chambers for daily 1-hour sessions. Nose pokes in the "active" hole resulted in an intravenous infusion of MDPHP (0.02 or 0.04 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one response per infusion). Nose pokes in the "inactive" hole were recorded but had no programmed consequences.
-
Data Analysis: The number of infusions earned and the number of active versus inactive nose pokes were recorded and compared to a control group receiving saline infusions.[1][2][3]
-
Progressive-Ratio Self-Administration (a-PHP)
-
Subjects: Male Sprague-Dawley rats.
-
Apparatus: Standard operant conditioning chambers with levers and an intravenous infusion system.
-
Procedure:
-
Surgery and Acquisition: Rats were prepared with intravenous catheters and trained to self-administer a-PHP on a fixed-ratio schedule until stable responding was achieved.
-
Progressive-Ratio Schedule: The response requirement was then changed to a progressive-ratio schedule. The number of lever presses required for each subsequent infusion was increased according to a predetermined sequence (e.g., 5, 10, 15, 20, 25, 32, 40, 50, 62, 77, 95...).
-
Breakpoint Determination: The session ended when the rat failed to make a response for a specified period (e.g., 1 hour). The last ratio completed was recorded as the breakpoint.
-
Dose-Response Curve: Different doses of a-PHP were tested on separate days to generate a dose-response curve for the breakpoint.
-
Signaling Pathways
The reinforcing effects of MDPHP and a-PHP are primarily driven by their ability to increase synaptic concentrations of dopamine and norepinephrine.
Dopamine D1 Receptor Signaling
Increased dopamine in the nucleus accumbens, a key brain region in the reward pathway, stimulates postsynaptic dopamine D1 receptors. This initiates a Gs/olf-coupled signaling cascade that leads to the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, including transcription factors like CREB, leading to changes in gene expression that are thought to underlie long-term adaptations related to addiction.[5][6][7][8][9]
Norepinephrine Alpha-1 Receptor Signaling
The blockade of norepinephrine reuptake by MDPHP and a-PHP increases synaptic norepinephrine levels, which can activate various adrenergic receptors. The stimulation of alpha-1 adrenergic receptors, which are Gq-coupled, activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC). These signaling events can modulate neuronal excitability and contribute to the overall psychostimulant effects.[10][11][12][13][14]
Conclusion
Both compounds exhibit a pharmacological profile consistent with a high potential for abuse, acting as potent dopamine and norepinephrine reuptake inhibitors. Further research directly comparing the reinforcing and rewarding effects of MDPHP and a-PHP in standardized preclinical models is warranted to provide a more conclusive assessment of their relative abuse liabilities.
References
- 1. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effects of the Phenethylamine 2-Cl-4,5-MDMA and the Synthetic Cathinone 3,4-MDPHP in Adolescent Rats: Focus on Sex Differences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned place preference with low dose mixtures of α-pyrrolidinopentiophenone (α-PVP) and 3,4-methylenedioxypyrovalerone (MDPV) in male and female Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine D1-D2 receptor heteromer signaling pathway in the brain: emerging physiological relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
- 7. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dopamine Circuit Mechanisms of Addiction-Like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dopamine agonist - Wikipedia [en.wikipedia.org]
- 10. Noradrenergic Circuits and Signaling in Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | α1-Adrenergic Receptors in Neurotransmission, Synaptic Plasticity, and Cognition [frontiersin.org]
- 12. The α1-adrenergic receptors: diversity of signaling networks and regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Mechanism for Nerve Cell Excitation by Norepinephrine via Alpha-1 Adrenoceptors: Inhibition of Potassium M-Current - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
Evaluating the Specificity of Immunoassays for MDPHP Screening: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The proliferation of novel psychoactive substances (NPS), particularly synthetic cathinones like 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP), presents a significant analytical challenge for toxicological screening. Immunoassays, the frontline tool for high-throughput drug screening, often exhibit variable and unpredictable specificity for these emerging compounds. This guide provides a comparative evaluation of immunoassay performance for detecting MDPHP and related synthetic cathinones, supported by experimental data, to aid researchers in the interpretation of screening results.
The Challenge of MDPHP Detection: Parent Drug vs. Metabolites
A critical finding in the analysis of MDPHP is the significant difference in immunoreactivity between the parent compound and its metabolites. Studies have demonstrated that unmodified MDPHP exhibits negligible cross-reactivity with certain immunoassays, such as the Syva EMIT II Plus ecstasy assay. In one study, even at concentrations up to 100,000 ng/mL, the parent MDPHP did not trigger a positive result[1].
However, the same research revealed that a notable percentage of urine samples from individuals who had consumed MDPHP screened positive on this assay[1]. This strongly indicates that the metabolites of MDPHP, rather than the drug itself, are responsible for the cross-reactivity[1][2][3]. MDPHP undergoes extensive metabolism in the body, with major pathways including hydroxylation, reduction of the carbonyl group, oxidation to a lactam, and opening of the pyrrolidine ring[2]. These structural modifications can significantly alter the molecule's ability to bind to the antibodies used in immunoassays designed for other substances like MDMA. This metabolic interference is a crucial consideration for laboratories, as it can lead to misinterpretation of screening results[2][3].
Comparative Specificity of Immunoassays for Synthetic Cathinones
Given the limited direct quantitative data on MDPHP metabolite cross-reactivity, this guide presents data from commercially available immunoassays designed to detect synthetic cathinones, focusing on compounds structurally related to MDPHP, such as MDPV and other pyrovalerone derivatives.
Randox Drugs of Abuse V (DOA-V) Biochip Technology
The Randox DOA-V array is a multiplex immunoassay that includes two targets for synthetic cathinones: Bath Salt I (BSI), which targets mephedrone-like substances, and Bath Salt II (BSII), designed for MDPV and related pyrovalerones[4]. A validation study provided extensive cross-reactivity data for the BSII assay, which is most relevant for pyrovalerones like MDPHP.
Table 1: Cross-Reactivity of Pyrovalerone Cathinones and Structurally Related Compounds with the Randox DOA-V BSII (MDPV) Immunoassay [4]
| Compound | Concentration Tested (µg/L) | Mean Observed Concentration (µg/L) | Cross-Reactivity (%) |
| MDPV (Target) | 50 | 18.5 | 37.0% |
| 100 | 42.0 | 42.0% | |
| MDPBP (Target) | 50 | 33.0 | 66.0% |
| 100 | 71.0 | 71.0% | |
| α-PVP | 50 | 18.0 | 36.0% |
| 100 | 40.0 | 40.0% | |
| Naphyrone | 50 | 17.5 | 35.0% |
| 100 | 35.0 | 35.0% | |
| Pentedrone | 500 | 12.0 | 2.4% |
| 1000 | 27.0 | 2.7% | |
| Pyrovalerone | 50 | 17.0 | 34.0% |
| 100 | 35.0 | 35.0% | |
| Butylone | 500 | 8.5 | 1.7% |
| 1000 | 10.0 | 1.0% | |
| 4-MPBP | 500 | <8.5 | <1.7% |
| MDPPP | 500 | <8.5 | <1.7% |
Data sourced from a validation study by Ellefsen et al.[4]. Cross-reactivity is calculated as (Mean Observed Concentration / Tested Concentration) x 100.
Neogen Synthetic Cathinones (Methcathinone) ELISA Kit
Neogen offers an ELISA kit targeting methcathinone. While the primary targets are not pyrovalerones, the manufacturer provides cross-reactivity data for a range of synthetic cathinones, illustrating the variable specificity of a different antibody population.
Table 2: Cross-Reactivity of Various Synthetic Cathinones with the Neogen Methcathinone ELISA Kit
| Compound | % Cross-Reactivity |
| R(+) Methcathinone (Target) | 100% |
| Mephedrone | 167% |
| Methedrone | 150% |
| Methylone | 120% |
| Buphedrone | 103% |
| 4-Fluoromethcathinone | 94% |
| 3-Fluoromethcathinone | 75% |
| (±) Methcathinone | 73% |
| Ethylone (bk-MDEA) | 43% |
| Ethcathinone | 40% |
| 4-Methylethcathinone | 35% |
| Pentylone | 2% |
| Pentedrone | 1% |
| R(+) Cathinone | 0.43% |
Data sourced from Neogen Corporation product literature. The cross-reactivity is relative to R(+) Methcathinone.
Experimental Protocols
The evaluation of immunoassay cross-reactivity is crucial for understanding an assay's specificity. The following are generalized methodologies for the key experiments cited.
Protocol 1: Competitive ELISA for Synthetic Cathinones
This protocol outlines the general steps for determining cross-reactivity using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
-
Plate Coating: 96-well microplates are coated with an antibody specific to the target drug class (e.g., anti-MDPV or anti-methcathinone). The plates are incubated and then washed to remove any unbound antibody.
-
Sample and Standard Preparation: Certified reference standards of MDPHP, its metabolites (if available), and other structurally related cathinones are diluted to a range of concentrations in a drug-free matrix (e.g., urine or whole blood).
-
Competitive Reaction: The prepared standards/samples are added to the wells, followed by the addition of a fixed amount of enzyme-labeled drug (conjugate). The plate is incubated, allowing the unlabeled drug in the sample and the enzyme-labeled drug to compete for the limited antibody binding sites on the plate.
-
Washing: The plate is washed to remove all unbound materials.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added to each well. The enzyme on the bound conjugate converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance (optical density) of each well is measured using a microplate reader. The color intensity is inversely proportional to the concentration of the drug in the sample.
-
Data Analysis: A standard curve is generated by plotting the absorbance versus the concentration of the target analyte. The concentration of cross-reacting compounds that produces a signal equivalent to a specific point on the standard curve (e.g., the 50% inhibition concentration or the cutoff calibrator) is determined. Cross-reactivity is then calculated as: (Concentration of Target Analyte / Concentration of Cross-Reactant) x 100%.
Protocol 2: Biochip Array Technology Immunoassay
This protocol describes the workflow for the Randox DOA-V Biochip Array, a competitive chemiluminescent immunoassay.
-
Sample Preparation: Urine samples, calibrators, and controls are prepared for analysis.
-
Assay Procedure: Samples are added to the biochip, which has discrete test regions with immobilized antibodies (including BSI and BSII). An enzyme-labeled conjugate is also added. During incubation, the conjugate and any drug present in the sample compete for binding sites on the immobilized antibodies.
-
Washing: The biochip is washed to remove unbound components.
-
Signal Generation: A chemiluminescent substrate is added. The enzyme on the bound conjugate catalyzes a reaction that produces light.
-
Detection: The biochip is imaged by a CCD camera on the analyzer, which quantifies the light emission from each test region. The light signal is inversely proportional to the concentration of the drug in the sample.
-
Cross-Reactivity Determination: To determine cross-reactivity, drug-free urine is fortified with the test compound at various concentrations and analyzed. The percentage cross-reactivity is calculated as: (Mean Observed Concentration / Fortified Concentration) x 100%[4].
Visualizing Immunoassay Principles
To better understand the mechanisms underlying these screening tests, the following diagrams illustrate the competitive immunoassay principle and the concept of cross-reactivity.
References
Navigating the Analytical Maze: An Inter-laboratory Perspective on MDPHP Quantification
A comprehensive guide for researchers and forensic toxicologists on the current landscape of 3,4-Methylenedioxy-α-pyrrolidinohexanophenone (MDPHP) analysis. This guide synthesizes quantitative findings and methodologies from published case studies to provide a comparative overview of MDPHP quantification in forensic and clinical settings.
The emergence of novel psychoactive substances (NPS) like MDPHP, a synthetic cathinone, presents a significant challenge to clinical and forensic toxicology laboratories. Accurate and reliable quantification of these substances in biological matrices is crucial for interpreting their physiological effects and establishing their role in intoxication events. In the absence of formal inter-laboratory comparison studies, this guide provides a synthesized comparison of MDPHP quantification results and analytical methodologies as reported in the scientific literature.
Quantitative Findings: A Comparative Summary
The concentration of MDPHP in biological samples can vary widely depending on the dosage, route of administration, time of sampling, and the individual's metabolism. The following table summarizes quantitative MDPHP findings from various published reports, offering a comparative look at the concentrations detected in different biological matrices. The data is compiled from single-laboratory analyses presented in case reports and post-mortem investigations.
| Biological Matrix | Analytical Method | Reported Concentration Range | Context | Reference |
| Femoral Blood | LC-MS/MS | 350 ng/mL | Post-mortem | [1] |
| Cardiac Blood | LC-MS/MS | 110 ng/mL | Post-mortem | [1] |
| Central Blood | LC-MS/MS | 1,639.99 ng/mL | Post-mortem | [2][3] |
| Peripheral Blood | LC-MS/MS | 1,601.90 ng/mL | Post-mortem | [2][3] |
| Blood | LC-MS/MS | 1.26 - 73.30 ng/mL | Acute Intoxication | [4][5] |
| Urine | LC-MS/MS | 19.31 - 8769.64 ng/mL | Acute Intoxication | [4][5] |
| Urine | LC-MS/MS | 1,900 ng/mL | Post-mortem | [1] |
| Urine | LC-MS/MS | 12,954.13 ng/mL | Post-mortem | [2][3] |
| Gastric Content | LC-MS/MS | 700 ng/mL | Post-mortem | [1] |
| Gastric Content | LC-MS/MS | 3,028.54 ng/mL | Post-mortem | [2][3] |
| Bile | LC-MS/MS | 3,000 ng/mL | Post-mortem | [1] |
| Kidney | LC-MS/MS | 490 ng/g | Post-mortem | [1] |
| Liver | LC-MS/MS | 80 ng/g | Post-mortem | [1] |
| Lung | LC-MS/MS | 480 ng/g | Post-mortem | [1] |
| Brain | LC-MS/MS | 98 ng/g | Post-mortem | [1] |
| Hair | LC-MS/MS | 8 ng/mg | Post-mortem | [1] |
| Hair (0-1.5 cm) | LC-MS/MS | 152.38 ng/mg | Post-mortem | [2][3] |
| Hair (1.5-3.0 cm) | LC-MS/MS | 451.33 ng/mg | Post-mortem | [2][3] |
Experimental Protocols: A Methodological Overview
The primary analytical techniques for the quantification of MDPHP in biological samples are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][3] LC-MS/MS is frequently cited due to its high sensitivity and selectivity, which is essential for detecting low concentrations of NPS and their metabolites.[4][5]
Sample Preparation
A crucial step in the analytical workflow is the isolation of the analyte from the complex biological matrix. A common approach involves protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).
For instance, a published method for the analysis of MDPHP in liquid samples describes the following procedure[6]:
-
An aliquot of the biological sample (e.g., 200 µL of blood or urine) is taken.
-
An internal standard is added to the sample.
-
Proteins are precipitated by adding a solvent like acetonitrile.
-
The mixture is vortexed and centrifuged to separate the precipitated proteins.
-
The supernatant is collected and dried under a stream of nitrogen.
-
The residue is reconstituted in a suitable mobile phase for injection into the LC-MS/MS system.
For hair analysis, a decontamination step is first performed, followed by incubation in an acidic solution to extract the drug. The extract then undergoes a solid-phase extraction clean-up before instrumental analysis.[3]
Instrumental Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most frequently reported technique for MDPHP quantification.[1][2][3][4][6] The method involves separating the compound on a chromatographic column (e.g., a C18 column) followed by detection using a mass spectrometer. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte and its internal standard.[6]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is also utilized for the toxicological screening and confirmation of MDPHP.[2][3] This technique separates volatile compounds in the gas phase before detection by a mass spectrometer.
Generalized Experimental Workflow
The following diagram illustrates a generalized workflow for the quantification of MDPHP in biological samples, from sample reception to final data analysis. This represents a synthesis of the methodologies described in the cited literature.
Caption: Generalized workflow for MDPHP quantification in a laboratory setting.
Conclusion
This guide provides a comparative overview of MDPHP quantification based on currently available scientific literature. While a formal inter-laboratory comparison has not been published, the data presented herein highlights the concentration ranges observed in various biological matrices and the prevalent analytical methodologies. The use of validated LC-MS/MS methods appears to be the gold standard for sensitive and specific quantification of MDPHP. As the landscape of NPS continues to evolve, ongoing documentation and sharing of analytical methods and findings are critical for the forensic and clinical toxicology communities to effectively address the challenges posed by these emerging substances.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Postmortem distribution of MDPHP in a fatal intoxication case - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Clinical manifestations and analytical reports for MDPHP acute intoxication cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postmortem distribution of MDPHP in a fatal intoxication case - PMC [pmc.ncbi.nlm.nih.gov]
MDPHP vs. MDPV: A Comparative Analysis of Abuse Liability and Compulsive Redosing
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3',4'-Methylenedioxy-α-pyrrolidinohexiophenone (MDPHP) and 3,4-Methylenedioxypyrovalerone (MDPV), two synthetic cathinones with significant abuse potential. This analysis is based on available experimental data to inform research and drug development efforts.
Executive Summary
MDPHP and MDPV are potent psychostimulants that function primarily as norepinephrine-dopamine reuptake inhibitors (NDRIs).[1] While structurally similar, they exhibit key differences in their pharmacological profiles that influence their abuse liability and potential for compulsive redosing.[2][3][4][5] Evidence suggests that MDPV is a more potent and efficacious reinforcer than MDPHP, likely contributing to a higher abuse liability. Both substances, however, are associated with a significant risk of compulsive use.
Quantitative Pharmacological Data
The following table summarizes the in vitro binding affinities of MDPHP and MDPV at the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). Lower IC50 values indicate greater potency.
| Compound | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT/SERT Ratio |
| MDPHP | 8.4 ± 2.2[3] | 935 ± 93[3] | >9000[6] | >1071 |
| MDPV | 4.1 ± 0.5[3] | 26 ± 8[3] | 3305 ± 485[7] | ~806 |
Key Observations:
-
Both MDPHP and MDPV are highly potent at blocking the dopamine transporter, with MDPV demonstrating approximately twice the potency of MDPHP.[3]
-
MDPV is significantly more potent at the norepinephrine transporter than MDPHP.[3]
-
Both compounds exhibit very low potency at the serotonin transporter, resulting in high DAT/SERT selectivity ratios, a characteristic often associated with high abuse potential.[8]
Experimental Evidence on Abuse Liability
Self-Administration Studies
Intravenous self-administration (IVSA) is a key preclinical model for assessing the reinforcing effects of a drug, which is a primary indicator of abuse liability. Studies in rats have shown that MDPV is readily self-administered, with a potency and efficacy greater than that of cocaine.[9][10] While direct comparative IVSA data for MDPHP is less abundant, some studies suggest it may have a lower reinforcing efficacy than MDPV. One study in adolescent rats indicated that the animals did not exhibit self-administration behavior with MDPHP, in contrast to what has been observed with MDPV.[3]
Locomotor Activity
Psychostimulants typically increase locomotor activity, and the magnitude of this effect can correlate with their abuse potential. Both MDPHP and MDPV have been shown to dose-dependently increase locomotor activity in mice.[2][3] In a comparative study, both compounds induced an immediate and significant increase in locomotion at intermediate and high doses (1 and 10 mg/kg, and 20 mg/kg).[3] At the highest dose, the peak effect for MDPV (~220 m) was greater than that for MDPHP (~150 m), and the effects of MDPV were longer lasting.[3]
Compulsive Redosing
Compulsive redosing is a hallmark of stimulant abuse, driven by the desire to maintain the drug's euphoric effects and avoid the negative symptoms of withdrawal or comedown.
-
MDPV: Is widely reported to induce intense cravings and compulsive redosing.[11] Its potent dopaminergic action and rapid onset are thought to contribute significantly to this phenomenon.[12]
-
MDPHP: Also produces intense cravings that encourage compulsive and excessive use.[13] The unpleasant comedown associated with MDPHP can further exacerbate the drive to redose.[13]
While both substances are associated with compulsive use, the higher potency of MDPV at the dopamine transporter may lead to a more pronounced and rapid development of this behavior.
Signaling Pathways and Mechanism of Action
The primary mechanism of action for both MDPHP and MDPV is the inhibition of dopamine and norepinephrine reuptake by binding to their respective transporters, DAT and NET.[1][12] This blockade leads to an accumulation of these neurotransmitters in the synaptic cleft, enhancing dopaminergic and noradrenergic signaling. The sustained presence of dopamine in key brain regions, such as the nucleus accumbens, is strongly linked to the reinforcing and addictive properties of these substances.[14]
Caption: Mechanism of MDPHP and MDPV at the dopamine synapse.
Experimental Protocols
In Vitro Monoamine Transporter Inhibition Assay
-
Objective: To determine the potency of MDPHP and MDPV to inhibit dopamine, norepinephrine, and serotonin transporters.
-
Methodology:
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET, and whole brain minus striatum for SERT) is homogenized and centrifuged to isolate synaptosomes.
-
Radioligand Binding Assay: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) and varying concentrations of the test compound (MDPHP or MDPV).
-
Measurement: The amount of radiolabeled substrate taken up by the synaptosomes is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.
-
Intravenous Self-Administration in Rats
-
Objective: To assess the reinforcing effects and abuse potential of the compounds.
-
Methodology:
-
Subjects: Male Wistar or Sprague-Dawley rats are used.
-
Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.
-
Apparatus: Operant conditioning chambers equipped with two levers (one active, one inactive) and an infusion pump are used.
-
Procedure: Rats are trained to press the active lever to receive an intravenous infusion of the drug. The number of lever presses required to receive an infusion can be fixed (fixed-ratio schedule) or progressively increased (progressive-ratio schedule) to assess the motivation to obtain the drug.
-
Data Analysis: The number of infusions earned and the breaking point (the highest number of responses an animal will make to receive a single infusion) are measured as indicators of the drug's reinforcing efficacy.
-
Locomotor Activity in Mice
-
Objective: To measure the psychostimulant effects of the compounds.
-
Methodology:
-
Subjects: Male CD-1 or Swiss Webster mice are used.
-
Apparatus: Open-field arenas equipped with automated photobeam systems to track horizontal movement.
-
Procedure: Mice are habituated to the testing environment and then administered various doses of MDPHP, MDPV, or a vehicle control via intraperitoneal injection. Their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set period (e.g., 2 hours).
-
Data Analysis: The total distance traveled or the number of beam breaks are analyzed using ANOVA to determine dose-dependent effects on locomotor activity.[3]
-
Caption: Workflow for assessing the abuse liability of novel psychoactive substances.
Conclusion
Both MDPHP and MDPV are potent synthetic cathinones with a high potential for abuse and compulsive redosing, primarily through their action as potent dopamine and norepinephrine reuptake inhibitors.[3][12] The available data suggests that MDPV exhibits a higher potency at both DAT and NET, and demonstrates greater reinforcing effects in preclinical models, indicating a potentially higher abuse liability compared to MDPHP.[3][9] The strong propensity of both compounds to induce compulsive redosing highlights the significant public health risks they pose. Further research is necessary to fully elucidate the nuanced differences in their long-term neurotoxic effects and to develop effective harm reduction and treatment strategies.
References
- 1. Methylenedioxypyrovalerone - Wikipedia [en.wikipedia.org]
- 2. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical reports - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sfera.unife.it [sfera.unife.it]
- 4. aminer.org [aminer.org]
- 5. Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived designer drugs and their metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MDPHP - Wikipedia [en.wikipedia.org]
- 7. Pharmacology of novel synthetic stimulants structurally related to the “bath salts” constituent 3,4-methylenedioxypyrovalerone (MDPV) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthetic Cathinones: Epidemiology, Toxicity, Potential for Abuse, and Current Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The synthetic cathinones MDPHP and MDPV: Comparison of the acute effects in mice, in silico ADMET profiles and clinical… [ouci.dntb.gov.ua]
- 11. m.psychonautwiki.org [m.psychonautwiki.org]
- 12. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV), Its Metabolites, and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monkey Dust (MDPHP) harm reduction guide [sidekicks.berlin]
- 14. Methylenedioxypyrovalerone (MDPV) impairs working memory and alters patterns of dopamine signaling in mesocorticolimbic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: The Case of MADHP
A critical step in ensuring laboratory safety is the proper identification and disposal of chemical waste. This guide addresses the procedural steps for handling and disposing of laboratory chemicals, with a specific focus on the challenges presented by substances identified only by an acronym, such as "MADHP."
For researchers, scientists, and professionals in drug development, adherence to strict safety protocols is paramount. The proper disposal of chemical reagents is not merely a regulatory requirement but a cornerstone of a safe and responsible laboratory environment. However, the safe disposal of any chemical is predicated on its unambiguous identification.
Initial searches for "this compound" have not yielded a definitive chemical identity. The acronym may correspond to several different substances with similar abbreviations, including:
-
MAHP: Monoacryloyloxyethyl Hexahydrophthalate
-
MAMHP: Monoacryloyloxyethyl Methylhexahydrophthalate
-
MDPiHP: 3,4-Methylenedioxy-α-Pyrrolidinoisohexanophenone
-
MHHPA: Methylhexahydrophthalic Anhydride
-
DMHP: A synonym for a synthetic cannabinoid
Each of these compounds possesses distinct physical and chemical properties, hazard profiles, and, consequently, requires specific disposal procedures. Providing generic or incorrect disposal guidance without a confirmed chemical identity would be irresponsible and could lead to dangerous situations, including unintended chemical reactions, environmental contamination, and health hazards for laboratory personnel.
The Critical Importance of Accurate Chemical Identification
Before any disposal procedures can be considered, the precise identity of "this compound" must be established. Laboratory personnel are urged to take the following steps to identify the chemical :
-
Examine the Original Container: The primary source of information is the manufacturer's label on the original container. This label should provide the full chemical name, the Chemical Abstracts Service (CAS) number, and hazard pictograms.
-
Contact the Manufacturer or Supplier: If the identity of the chemical remains unclear, contact the manufacturer or the supplier from whom it was purchased. They will be able to provide the necessary documentation and clarification.
General Principles of Hazardous Waste Disposal
Once the chemical has been positively identified and the specific disposal instructions from the SDS have been reviewed, the following general principles for the disposal of hazardous laboratory waste should be followed. These steps are broadly applicable and should be adapted to the specific requirements outlined in the chemical's SDS.
Logical Flow for Chemical Waste Disposal
Below is a generalized workflow for the proper management and disposal of laboratory chemical waste.
A generalized workflow for the safe disposal of laboratory chemical waste.
Quantitative Data Summary
Without the specific identity of "this compound," a table of its quantitative properties cannot be provided. Once the chemical is identified, the following data points, typically found in the SDS, should be compiled for easy reference:
| Property | Value | Units | Source |
| CAS Number | SDS Section 3 | ||
| Molecular Weight | g/mol | SDS Section 9 | |
| Boiling Point | °C | SDS Section 9 | |
| Melting Point | °C | SDS Section 9 | |
| Flash Point | °C | SDS Section 9 | |
| LD50 (Oral, Rat) | mg/kg | SDS Section 11 |
It is imperative to prioritize safety by first confirming the identity of "this compound" before proceeding with any disposal procedures. Consulting the original container and the corresponding Safety Data Sheet is the essential first step. In the absence of this information, no assumptions should be made, and the guidance of your institution's Environmental Health and Safety (EHS) department should be sought. By adhering to these principles, you contribute to a safer laboratory environment for yourself and your colleagues.
Essential Safety and Operational Guide for Handling Methylene Diphenyl Diisocyanate (MDI)
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Methylene Diphenyl Diisocyanate (MDI). Given that "Madhp" is not a recognized chemical identifier, this document addresses the safety protocols for MDI, a likely intended substance based on acronym similarity. Adherence to these guidelines is critical for minimizing risks and ensuring a safe laboratory environment.
Health and Safety Information
Methylene Diphenyl Diisocyanate is a chemical that requires careful handling due to its potential health effects. Liquid MDI can cause skin and eye irritation.[1] Skin contact may lead to redness and skin sensitization, which is an allergic reaction.[1] Symptoms of sensitization can include redness, itching, and a rash upon contact.[1] Eye contact may cause redness, but significant tissue injury is not expected if the eyes are promptly and thoroughly rinsed.[1] While MDI has a low potential for toxicity if ingested, it is crucial to seek immediate medical attention if accidental ingestion occurs.[1] At elevated temperatures (130°F or above), harmful vapor concentrations of MDI may arise, necessitating respiratory protection.[1]
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment is paramount to prevent exposure to MDI. The following table summarizes the recommended PPE for various laboratory operations involving MDI.
| Operation/Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Laboratory Use (Low Splash Potential) | Chemical splash goggles | Chemical resistant gloves (e.g., latex laboratory-grade)[2] | Body-covering clothing to protect arms and legs[2] | Not typically required at ambient temperatures[2] |
| Direct Handling of Liquid MDI (High Splash Potential) | Chemical splash goggles and a face shield[3][4] | Chemical resistant gloves | Impervious clothing such as a chemical protective suit and boots[1][5] | Not typically required at ambient temperatures |
| Heating MDI (Above 70°C / 130°F) | Chemical splash goggles and a face shield | Chemical resistant gloves | Impervious clothing such as a chemical protective suit and boots | Approved respiratory protection (e.g., organic vapor cartridge with a particulate filter, or a supplied-air respirator for higher concentrations)[1][2][4] |
| Emergency Situations (e.g., Spills) | Chemical splash goggles and a face shield | Chemical resistant gloves | Chemical protective suit and boots | Supplied-air respirator (SAR)[3][4] |
Operational and Disposal Plans
Proper operational procedures and waste disposal are critical for the safe management of MDI in a laboratory setting.
Handling and Storage
-
Ventilation: Always handle MDI in a well-ventilated area.[6]
-
Temperature: Avoid heating MDI above 70°C, as this can generate hazardous vapors.[2]
-
Storage: Store MDI in tightly closed containers in a dry, cool, and well-ventilated place.[6] Some forms of MDI may need to be stored at temperatures below 41°F (5°C) to prevent dimer formation.[7]
-
Moisture: MDI reacts with moisture, which can lead to a buildup of carbon dioxide gas and pressure in sealed containers.[7] Ensure containers are tightly sealed to prevent moisture ingress.[7]
-
Emergency Equipment: An eyewash station and safety shower should be immediately accessible in areas where MDI is handled.[1][5]
Waste Disposal
MDI waste disposal must comply with all federal, state, and local regulations.[8]
-
Characterization: In its purchased form, MDI is not classified as a hazardous waste under the federal Resource Conservation and Recovery Act (RCRA).[8] However, state and local regulations may be more stringent.[8]
-
Neutralization: A common method for disposing of waste MDI is to react it with a neutralization solution or with waste polyol to form a low-quality foam.[8] This reaction is exothermic and may cause spontaneous combustion of the foam.[8]
-
Empty Containers: Empty MDI drums will contain residue and must be handled with care.[8] The preferred method for disposal is to use an approved drum reconditioner.[8] Do not reuse empty containers for other purposes.
Experimental Protocols and Workflows
While specific experimental protocols will vary, the following provides a generalized workflow for handling MDI in a laboratory synthesis experiment.
General Experimental Workflow for MDI-based Polymer Synthesis
References
- 1. americanchemistry.com [americanchemistry.com]
- 2. pacificurethanes.com [pacificurethanes.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. solutions.covestro.com [solutions.covestro.com]
- 5. spraypolyurethane.org [spraypolyurethane.org]
- 6. fishersci.com [fishersci.com]
- 7. americanchemistry.com [americanchemistry.com]
- 8. Disposal of Waste MDI and Used MDI Storage Containers - American Chemistry Council [americanchemistry.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
